Product packaging for 1-Amino-1-cyclopentanemethanol(Cat. No.:CAS No. 10316-79-7)

1-Amino-1-cyclopentanemethanol

Cat. No.: B082455
CAS No.: 10316-79-7
M. Wt: 115.17 g/mol
InChI Key: PDNZJLMPXLQDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-1-cyclopentanemethanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound (1-Aminocyclopentyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B082455 1-Amino-1-cyclopentanemethanol CAS No. 10316-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-aminocyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNZJLMPXLQDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145678
Record name Cyclopentanemethanol, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10316-79-7
Record name [1-Aminocyclopentyl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10316-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanemethanol, 1-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanemethanol, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminocyclopentanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOCYCLOPENTANEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ28V2QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Amino-1-cyclopentanemethanol, a versatile building block in medicinal chemistry. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and application, and in-depth analysis of its spectroscopic characteristics.

Core Properties and Safety Information

This compound, also known as Cycloleucinol, is a cyclic amino alcohol with the chemical formula C₆H₁₃NO.[1][2] It serves as a valuable intermediate in the synthesis of various heterocyclic systems and as a structural motif in medicinal chemistry.[3][4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 10316-79-7[3]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Melting Point 20 °C (lit.)[3]
Boiling Point 85-90 °C at 10 mmHg (lit.)[3]
Flash Point 96 °C (closed cup)[3]
pKa (Predicted) 15.05 ± 0.10
Vapor Pressure 0.152 mmHg at 25°C
Computed Properties
PropertyValueReference(s)
XLogP3-AA 0.6[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 1[6]
Exact Mass 115.099714038 Da[6]
Topological Polar Surface Area 46.3 Ų[6]
Safety and Handling

This compound is classified as a warning-level hazardous substance.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended when handling this compound.[3]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy (Predicted)

While explicit, detailed spectral assignments in the literature are scarce, a predicted NMR analysis provides valuable insight into the molecule's structure.

¹H NMR (Predicted):

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet integrating to 2H.

  • Cyclopentane Protons (-CH₂-): A series of overlapping multiplets integrating to 8H.

  • Amino and Hydroxyl Protons (-NH₂ and -OH): Broad singlets, the chemical shifts of which are dependent on solvent and concentration.

¹³C NMR (Predicted):

  • Quaternary Carbon (C-NH₂): A signal in the downfield region.

  • Hydroxymethyl Carbon (-CH₂OH): A signal in the mid-field region.

  • Cyclopentane Carbons (-CH₂-): Two to three distinct signals in the upfield region, reflecting the symmetry of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500 - 3300N-H (Amine)Stretching (two bands for primary amine)
3550 - 3200O-H (Alcohol)Stretching (broad)
2950 - 2850C-H (Alkyl)Stretching
1640 - 1550N-H (Amine)Bending
1300 - 1000C-O (Alcohol)Stretching
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation patterns would likely involve:

  • Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH, 31 u) leading to a fragment at m/z = 84. This is a common fragmentation pathway for amino alcohols.

  • Loss of water: Dehydration of the molecular ion, resulting in a peak at m/z = 97 (M-18).

  • Loss of ammonia: Elimination of ammonia, leading to a fragment at m/z = 98 (M-17).

  • Cleavage of the cyclopentane ring: This would produce a series of smaller fragments.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of 1-amino-1-cycloalkanemethanols involves the reduction of the corresponding amino acid. A detailed protocol for a related synthesis is adapted here.

Protocol: Reduction of 1-Aminocyclopentanecarboxylic Acid

Materials:

  • 1-Aminocyclopentanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of 1-aminocyclopentanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

G cluster_synthesis Synthesis of this compound start 1-Aminocyclopentanecarboxylic Acid in Anhydrous THF reaction Addition at 0°C then Reflux start->reaction reagents LiAlH₄ in Anhydrous THF reagents->reaction quench Quench with H₂O and NaOH reaction->quench filtration Filtration quench->filtration extraction Drying and Solvent Removal filtration->extraction product This compound extraction->product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Xanthine Derivatives

This compound is a useful building block for the synthesis of xanthine derivatives, which are of interest in drug discovery.[7] The following is a generalized protocol for such a synthesis.

Protocol: Synthesis of an 8-substituted Xanthine Derivative

Materials:

  • This compound

  • A suitable 5,6-diaminouracil derivative (e.g., 5,6-diamino-1,3-dimethyluracil)

  • An appropriate aldehyde or carboxylic acid (to form the 8-position substituent)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • An oxidizing agent (if starting from an aldehyde, e.g., thionyl chloride) or a coupling agent (if starting from a carboxylic acid, e.g., EDC)

Procedure (via aldehyde condensation):

  • A mixture of the 5,6-diaminouracil derivative and an equimolar amount of an aldehyde in a suitable solvent (e.g., a mixture of methanol and acetic acid) is stirred at room temperature to form the corresponding Schiff base.[8]

  • This compound is then added to the reaction mixture.

  • The mixture is heated to reflux, and an oxidizing agent such as thionyl chloride is added dropwise.[8]

  • The reaction is refluxed for several hours until completion (monitored by TLC).

  • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_workflow Synthesis of 8-Substituted Xanthine Derivative diaminouracil 5,6-Diaminouracil Derivative schiff_base Schiff Base Formation diaminouracil->schiff_base aldehyde Aldehyde aldehyde->schiff_base cyclization Oxidative Cyclization (e.g., with SOCl₂) schiff_base->cyclization amino_alcohol This compound amino_alcohol->cyclization workup Workup and Purification cyclization->workup xanthine_derivative 8-Substituted Xanthine Derivative workup->xanthine_derivative

Caption: Experimental workflow for Xanthine synthesis.

Biological Context and Applications

While this compound itself has not been reported to possess significant biological activity, its role as a structural component in larger, biologically active molecules is noteworthy. The cyclopentane moiety can impart conformational rigidity and desirable pharmacokinetic properties to a drug candidate. Its incorporation into xanthine scaffolds, which are known to interact with various biological targets such as adenosine receptors and phosphodiesterases, highlights its utility in drug discovery programs.[9] The amino and hydroxyl groups also provide convenient handles for further chemical modification and diversification.

Conclusion

This compound (CAS: 10316-79-7) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and reactive functional groups make it a reliable intermediate for the construction of complex molecular architectures, including novel xanthine derivatives. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new therapeutic agents.

References

physical and chemical properties of 1-Amino-1-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Amino-1-cyclopentanemethanol. The information is curated for professionals in research and development, with a focus on data presentation and practical application.

Core Properties and Safety Information

This compound, also known as Cycloleucinol, is a versatile chemical building block.[1] Its utility in the synthesis of xanthine-derived heterocyclic systems and as a component in medicinal chemistry syntheses underscores its importance in drug discovery and development.[1][2]

Physical and Chemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [1][3]
CAS Number 10316-79-7[1][3]
EC Number 233-697-7[1]
Melting Point 20 °C (lit.)[1]
Boiling Point 85-90 °C / 10 mmHg (lit.)[1]
Flash Point 96 °C (204.8 °F) - closed cup[1]
IUPAC Name (1-aminocyclopentyl)methanol[3]
Synonyms Cycloleucinol, (1-Aminocyclopentyl)methanol[3]
Assay Purity 97%[1]
Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Proper handling procedures are crucial for safety.

GHS Hazard Codes: H315, H319, H335[1]

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1]

Appropriate personal protective equipment (PPE), including eyeshields, gloves, and a suitable respirator filter (type ABEK, EN14387), should be worn when handling this compound.[1] It is classified under Storage Class 10 for combustible liquids.[1]

Experimental Data and Protocols

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. While specific experimental parameters for this compound are not detailed in the search results, general procedures involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) and acquiring the spectrum on a standard NMR spectrometer.[4]

  • Mass Spectrometry (MS): GC-MS is a common technique to determine the molecular weight and fragmentation pattern, aiding in identification.[3] The NIST Mass Spectrometry Data Center provides reference spectra for "Cyclopentanemethanol, 1-amino-".[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. Key absorptions would be expected for the O-H, N-H, and C-H bonds.[3]

The following diagram illustrates a general workflow for the chemical characterization of this compound.

G General Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_quality Quality Control Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Verification IR Infrared Spectroscopy Purification->IR Functional Group Analysis Purity Purity Assessment (e.g., HPLC, GC) NMR->Purity MS->Purity IR->Purity Final Final Purity->Final Final Product

A general experimental workflow for the synthesis and characterization of this compound.

Chemical Reactivity and Applications

This compound serves as a primary amine and a primary alcohol, making it a bifunctional building block for organic synthesis. Its reactivity is characterized by the nucleophilicity of the amino group and the ability of the hydroxyl group to undergo various transformations.

As noted, its primary application lies in its use as a precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways or significant standalone biological activity. Its role is primarily as a structural motif incorporated into larger, biologically active compounds. Further research would be necessary to elucidate any intrinsic biological functions.

As no specific signaling pathways involving this compound have been identified, a corresponding diagram cannot be provided at this time. The logical relationship for its general use is best represented by the experimental workflow diagram above.

References

1-Amino-1-cyclopentanemethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Amino-1-cyclopentanemethanol, a versatile building block in medicinal chemistry. This document outlines its key molecular and physical properties, its role in synthetic chemistry, and provides a generalized experimental approach for its application.

Core Molecular and Physical Properties

This compound is a cyclic amino alcohol that serves as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and potential therapeutic agents.[1] Its structural features, combining a primary amine and a primary alcohol on a cyclopentyl scaffold, make it a useful component for introducing specific functionalities and stereochemical complexity into target molecules.

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C6H13NO[1][2][3]
Molecular Weight 115.17 g/mol [1][2]
CAS Number 10316-79-7[2][3]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 85-90 °C at 10 mmHg
Melting Point 20 °C
IUPAC Name (1-aminocyclopentyl)methanol[2]
Synonyms Cycloleucinol, 1-Aminocyclopentanemethanol[2]

Role in Chemical Synthesis

This compound is primarily utilized as a synthetic intermediate. Its bifunctional nature allows for a variety of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and formation of Schiff bases, while the hydroxyl group can be esterified, etherified, or oxidized. This dual reactivity makes it a key component in the construction of more complex molecular architectures.

A notable application of this compound is in the synthesis of xanthine-derived heterocyclic fused systems.[1] Xanthine derivatives are a class of compounds with a wide range of pharmacological activities, and the incorporation of the cyclopentyl moiety from this compound can influence the potency, selectivity, and pharmacokinetic properties of the final compounds.

Experimental Protocol: General Synthesis of a Derivative

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Acyl chloride or carboxylic acid with a suitable coupling agent (e.g., DCC, HOBt)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1 equivalent) to the stirred solution at 0 °C. If using a carboxylic acid, the coupling agent and the acid should be pre-activated according to standard procedures before addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow in Medicinal Chemistry

The following diagram illustrates the typical workflow where this compound serves as a key building block in a medicinal chemistry research program.

G cluster_0 Compound Synthesis and Evaluation cluster_1 Lead Optimization A This compound (Starting Material) B Chemical Synthesis (e.g., Acylation, Alkylation) A->B C Library of Novel Derivatives B->C D Purification and Characterization (HPLC, NMR, MS) C->D E In vitro Biological Screening (Target-based assays) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G G->B Iterative Synthesis H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: Workflow of this compound in drug discovery.

References

Technical Guide to Commercial Sourcing and Quality Verification of 1-Amino-1-cyclopentanemethanol (97% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for 1-Amino-1-cyclopentanemethanol (CAS No. 10316-79-7) at 97% purity. It also outlines detailed experimental protocols for identity and purity verification, essential for ensuring the quality and consistency of this key building block in research and drug development.

Introduction to this compound

This compound, also known as Cycloleucinol, is a valuable bifunctional organic compound containing both a primary amine and a primary alcohol on a cyclopentane scaffold. Its unique structure makes it a versatile building block in medicinal chemistry and organic synthesis. It has been utilized in the synthesis of various heterocyclic systems, including xanthine derivatives and as a component in the development of novel selective inhibitors of neutral endopeptidase.[1] Given its role in the synthesis of potential therapeutic agents, securing a reliable source of high-purity material is a critical first step for any research or development program.

Below is the chemical structure of this compound.

cluster_molecule N NH₂ C1 C C1->N C2 CH₂ C1->C2 COH CH₂OH C1->COH C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C5->C1

Caption: Chemical Structure of this compound

Commercial Supplier Overview

Sourcing high-purity chemical reagents requires careful consideration of supplier reliability, product availability, and documentation. The following table summarizes key information for commercial suppliers of this compound with a stated purity of 97%. Note that availability and pricing are subject to change and should be verified directly with the supplier.

SupplierCatalog NumberStated PurityCAS NumberNotes
Sigma-Aldrich 19227997%10316-79-7Product is listed as discontinued.[1]
Santa Cruz Biotechnology sc-25502697%10316-79-7For Research Use Only.[2]
Cenmed C007B-01032497%10316-79-7Price listed as $262.14 (subject to change).[3]
BLD Pharm BD115358≥97%10316-79-7Availability in various global warehouses.[4]

Supplier Qualification and Incoming Material Workflow

A systematic approach to qualifying suppliers and verifying incoming materials is crucial to mitigate risks in research and development. This workflow ensures that the purchased reagent meets the required quality standards before its incorporation into critical experiments.

G start Identify Need for This compound search Search for Commercial Suppliers (Purity ≥ 97%) start->search eval Evaluate Suppliers: - Availability - Lead Time - Cost - Documentation (CoA) search->eval select Select and Procure from Primary Supplier eval->select receive Receive Material and Quarantine Lot select->receive qc Perform Incoming Quality Control (QC) Testing receive->qc review Review QC Data vs. Supplier CoA and Specifications qc->review release Release Material for Research Use review->release  Pass reject Reject Lot and Contact Supplier review->reject  Fail

Caption: Workflow for Supplier Selection and Incoming Material Quality Control.

Experimental Protocols for Quality Verification

Upon receipt of this compound, independent verification of its identity and purity is recommended. The following protocols are standard methods for the characterization of small organic molecules.

Identity Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the material is consistent with this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD). Cap the tube and vortex until the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Parameters: Standard ¹H acquisition parameters.

    • Scans: 16-32 scans for adequate signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition & Processing: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Integrate all distinct signals.

    • Compare the observed chemical shifts (δ), splitting patterns (e.g., singlet, triplet), and integral ratios to the expected spectrum for this compound.

    • Expected Signals: Protons on the cyclopentane ring, the methylene protons of the CH₂OH group, and the exchangeable protons of the NH₂ and OH groups. The exact chemical shifts will be solvent-dependent.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample by separating the main component from any potential impurities. Since the analyte lacks a strong UV chromophore, derivatization is often required for sensitive UV detection.

Methodology:

  • Derivatization (Pre-column):

    • Reagent: Prepare a solution of a derivatizing agent such as 2-nitro-4-trifluoromethylfluorobenzene in a suitable solvent (e.g., DMSO).

    • Reaction: In a vial, mix a known concentration of the this compound sample with the derivatization reagent solution. Add a catalyst, such as N,N-diisopropylethylamine. Allow the reaction to proceed at room temperature for 1-2 hours to ensure complete derivatization of the primary amine.

  • Sample Preparation: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis (e.g., ~0.5 mg/mL).

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Trifluoroacetic Acid).

      • Example Gradient: Start at 10% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum of the derivatized product (e.g., 350-450 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This guide provides a framework for the procurement and quality assessment of this compound. Researchers should always consult supplier-specific documentation, such as the Certificate of Analysis (CoA), and adapt protocols as necessary for their specific laboratory equipment and applications.

References

The Pivotal Role of 1-Amino-1-cyclopentanemethanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopentanemethanol and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The rigid cyclopentane scaffold offers a unique three-dimensional geometry that can be exploited to design molecules with high affinity and selectivity for various biological targets. This technical guide provides an in-depth overview of the role of this chemical moiety in the development of novel therapeutics, with a focus on its application in the synthesis of enzyme inhibitors and receptor antagonists. We will delve into the synthesis of cyclopentane-based muraymycin analogs as antibacterial agents, xanthine derivatives as adenosine A2A receptor antagonists, and aminocyclopentitol derivatives as glycosidase inhibitors. This guide will also provide detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in this field.

I. Cyclopentane-Based Muraymycin Analogs: A Novel Class of Antibacterial Agents

Muraymycins are a class of nucleoside antibiotics that inhibit the bacterial enzyme MraY, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Due to the emergence of antibiotic resistance, MraY has become an attractive target for the development of new antibacterial drugs. The synthesis of complex natural products like muraymycins is challenging; therefore, the design and synthesis of simplified, yet potent, analogs are of significant interest. Cyclopentane-based analogs, incorporating the this compound scaffold, have emerged as a promising strategy to mimic the core structure of muraymycins while offering improved synthetic accessibility.

A. MraY-Mediated Peptidoglycan Biosynthesis Pathway

The MraY enzyme (phospho-MurNAc-pentapeptide translocase) catalyzes a crucial step in the intracellular stage of peptidoglycan synthesis. It facilitates the transfer of the soluble precursor, UDP-MurNAc-pentapeptide (Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P) on the cytoplasmic side of the cell membrane, forming Lipid I.[1][2] This is the first membrane-committed step in peptidoglycan biosynthesis. Lipid I is then converted to Lipid II by the addition of N-acetylglucosamine (GlcNAc) by MurG. Lipid II is subsequently flipped across the membrane to the periplasmic space, where it is polymerized and cross-linked to form the mature peptidoglycan layer.[1] Inhibition of MraY effectively blocks the entire downstream pathway, leading to bacterial cell death.

MraY_Pathway cluster_cytoplasm Cytoplasm UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY Enzyme UDP_MurNAc_pentapeptide->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I UMP released MurG MurG Enzyme Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II MurG->Lipid_II UDP released Flippase Flippase (MurJ) Lipid_II->Flippase Polymerization Polymerization & Cross-linking Flippase->Polymerization Translocation Periplasm Periplasm Peptidoglycan Peptidoglycan Polymerization->Peptidoglycan

MraY-mediated peptidoglycan biosynthesis pathway.
B. Synthesis and Biological Activity of Cyclopentane-Based MraY Inhibitors

A study by Kwak et al. described the synthesis and evaluation of cyclopentane-based muraymycin analogs, including the compound JH-MR-23.[3] While this synthesis does not start directly from this compound, it utilizes a closely related cyclopentane core and demonstrates the utility of this scaffold in MraY inhibitor design.

Quantitative Data: MraY Inhibition

CompoundDescriptionIC50 (µM) vs. A. aeolicus MraY
JH-MR-21Cyclopentane analog without lipophilic side chain340 ± 42
JH-MR-22Cyclopentane analog without lipophilic side chain500 ± 69
JH-MR-23 Cyclopentane analog with a lipophilic side chain 75 ± 9
Muraymycin D2Natural Product InhibitorPotent (exact value not specified in this context)

Data from Kwak, S.-H., et al. (2021).[3]

The data clearly indicates the importance of a lipophilic side chain for potent MraY inhibition.[3]

C. Experimental Protocols

Synthesis of Muraymycin Analog JH-MR-23

The synthesis of the cyclopentane-based MraY inhibitor JH-MR-23 is a multi-step process.[4] A key intermediate, ((1R,3S)-3-aminocyclopentyl)methanol, is prepared from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one through catalytic hydrogenation, N-Boc protection, and reductive ring cleavage.[4] This amino alcohol is then further functionalized.

Detailed Protocol for the Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol (4)

  • A mixture of N-Boc protected lactam 3 (15.68 g, 74.25 mmol) and NaBH₄ (5.62 g, 14.85 mmol) in MeOH (300 mL) is stirred at 25 °C for 3 hours.

  • The solvents are removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (EtOAc) and water.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the desired amino alcohol 4 .[4]

Experimental Workflow for the Synthesis of JH-MR-23

JH_MR_23_Workflow start ((1R,3S)-3-Aminocyclopentyl)methanol step1 Coupling with 3-ethoxyacryloyl isocyanate start->step1 step2 Diastereoselective isocyanoacetate aldol reaction step1->step2 step3 Glycosylation step2->step3 step4 Azide reduction and Boc protection step3->step4 step5 Cbz deprotection and reductive alkylation step4->step5 step6 Troc group removal and acylation step5->step6 step7 Saponification step6->step7 step8 Global deprotection step7->step8 end JH-MR-23 step8->end

Synthetic workflow for muraymycin analog JH-MR-23.

II. Xanthine Derivatives as Adenosine A2A Receptor Antagonists

Xanthine and its derivatives are a well-known class of compounds with diverse biological activities. Many of these compounds act as antagonists of adenosine receptors, particularly the A2A subtype. Adenosine A2A receptor antagonists are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease, as well as for cancer immunotherapy. The incorporation of the this compound moiety into the xanthine scaffold can lead to novel derivatives with improved pharmacological properties.

A. Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is activated by extracellular adenosine. Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[1] In immune cells, activation of this pathway generally leads to immunosuppressive effects.[4] By blocking this pathway, A2A receptor antagonists can enhance anti-tumor immunity.

A2A_Signaling Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Immunosuppressive) CREB->Gene activates

Adenosine A2A receptor signaling pathway.
B. Synthesis of 8-Substituted Xanthine Derivatives

Proposed Experimental Protocol for Xanthine Derivative Synthesis

  • Protection of the amino group: The amino group of this compound is protected, for example, as a Boc-derivative.

  • Oxidation of the alcohol: The primary alcohol of the protected amino alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., PCC, Swern oxidation).

  • Coupling with 5,6-diaminouracil: The resulting carboxylic acid is coupled with a 1,3-dialkyl-5,6-diaminouracil in the presence of a coupling agent such as EDC or HATU to form the 6-amino-5-carboxamidouracil intermediate.

  • Cyclization: The intermediate is then cyclized to the 8-substituted xanthine derivative by heating in the presence of a base (e.g., aqueous NaOH) or by using other cyclization agents.[7][8]

III. Aminocyclopentitol Derivatives as Glycosidase Inhibitors

Aminocyclopentitols, which can be derived from this compound, are another class of compounds with significant therapeutic potential. These molecules can act as mimics of natural carbohydrate substrates and thereby function as inhibitors of glycosidase enzymes. Glycosidase inhibitors have applications in the treatment of diabetes, viral infections, and certain genetic diseases.

A. Mechanism of Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Aminocyclopentitols, due to their structural and stereochemical resemblance to the pyranose ring of sugars, combined with the presence of a basic amino group, can bind to the active site of glycosidases. The protonated amino group can mimic the transition state of the glycosidic bond cleavage, leading to potent inhibition of the enzyme.

B. Experimental Protocol for α-Glucosidase Inhibition Assay

A general protocol for assessing the inhibitory activity of aminocyclopentitol derivatives against α-glucosidase is as follows:[9]

  • Reagents: α-Glucosidase (e.g., from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer (pH 6.8), test compounds, and sodium carbonate.

  • Procedure:

    • The α-glucosidase enzyme and the test compound are pre-incubated in the phosphate buffer.

    • The reaction is initiated by the addition of the pNPG substrate.

    • The reaction mixture is incubated at 37°C.

    • The reaction is terminated by the addition of sodium carbonate.

    • The amount of released p-nitrophenol is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

    • The percentage of inhibition is calculated, and the IC50 value is determined.[9]

Quantitative Data: Glycosidase Inhibition by Aminocyclopentanol Derivatives

EnzymeInhibitor TypeKi or IC50 Value
β-glucosidaseAminocyclopentitolKi = 1.5 x 10⁻⁷ M
α-galactosidaseAminocyclopentitolKi = 2.3 x 10⁻⁵ M
α-glucosidaseAminocyclopentitolIC50 = 1.0 x 10⁻⁴ M

Data from a technical guide on aminocyclopentanol derivatives.[9]

Conclusion

This compound and its analogs represent a versatile and powerful scaffold in medicinal chemistry. The examples of cyclopentane-based muraymycin analogs, xanthine derivatives, and aminocyclopentitol glycosidase inhibitors highlight the broad therapeutic potential of this structural motif. The synthetic accessibility and the ability to introduce diverse functionalities make these compounds attractive starting points for the development of novel drugs targeting a range of diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and innovation in this exciting area of drug discovery. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to these compounds and a deeper exploration of their structure-activity relationships to design next-generation therapeutics.

References

The Versatility of 1-Amino-1-cyclopentanemethanol: A Technical Review of Its Applications in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopentanemethanol, a bifunctional cyclopentane derivative, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its rigid cyclopentyl scaffold, coupled with the presence of both an amino and a hydroxymethyl group, provides a unique three-dimensional framework that is attractive for the design of novel therapeutic agents and complex molecular architectures. This technical guide provides an in-depth review of the known applications of this compound, with a focus on its role in the synthesis of bioactive molecules. We present a summary of quantitative data, an overview of synthetic applications, and a discussion of the potential pharmacological implications of its derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Boiling Point 85-90 °C at 10 mmHg[1]
Melting Point 20 °C[1]
CAS Number 10316-79-7[1]

Applications in Organic Synthesis

The primary application of this compound is as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds.

Synthesis of Xanthine Derivatives

This compound has been utilized in the synthesis of xanthine-derived heterocyclic fused systems.[2] Xanthine and its derivatives are a class of compounds with a broad spectrum of pharmacological activities, including adenosine receptor antagonism and phosphodiesterase inhibition. The cyclopentyl moiety can be incorporated to explore structure-activity relationships and modulate the pharmacokinetic and pharmacodynamic properties of the resulting xanthine analogs.

While specific experimental protocols starting directly from this compound are not extensively detailed in the readily available literature, general synthetic strategies for 8-substituted xanthines often involve the condensation of a 5,6-diaminouracil derivative with a suitable carboxylic acid or aldehyde.[3][4] In a hypothetical synthetic route, this compound could be first converted to a corresponding carboxylic acid or aldehyde derivative, which would then be reacted with a diaminouracil to form the fused xanthine ring system.

General Synthesis of Fused Heterocyclic Compounds

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of various fused heterocyclic compounds.[5] The amino and hydroxyl groups can be selectively protected and functionalized to participate in a variety of cyclization reactions, leading to the formation of novel ring systems with potential biological activity.

Applications in Medicinal Chemistry

The cyclopentane scaffold is a common motif in many biologically active compounds. Derivatives of this compound have been explored for their potential as therapeutic agents, particularly as enzyme inhibitors.

Adenosine Receptor Antagonists

Derivatives of 8-cyclopentylxanthine have been synthesized and evaluated as potent and selective antagonists for adenosine receptors, particularly the A1 subtype.[6] These compounds have potential applications in the treatment of various conditions, including asthma and cardiovascular diseases.

The following table summarizes the binding affinity (Ki) of some 8-cyclopentylxanthine derivatives for the A2A adenosine receptor.

CompoundStructureA2A Ki (nM)
6a 8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine100[7]
12 8-[(4-cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine150[7]
Kinase Inhibitors

The cyclopentyl group is also found in a number of potent kinase inhibitors. While direct synthesis from this compound is not always explicitly described, the structural motif is clearly of interest in this area. For example, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[4]

The table below presents the half-maximal inhibitory concentration (IC50) values for this compound against CDK4.

CompoundTarget KinaseIC50 (nM)
7x CDK43.87[4]

Experimental Protocols

Potential Signaling Pathway Modulation by Cyclopentyl-Containing Kinase Inhibitors

While a specific signaling pathway for a direct derivative of this compound has not been elucidated in the reviewed literature, cyclopentyl-containing molecules have been shown to act as kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[8][9][10] A hypothetical mechanism of action for a cyclopentyl-containing kinase inhibitor could involve the modulation of one of these pathways.

Below is a generalized diagram representing the Ras/Raf/MEK/ERK signaling pathway, a common target for kinase inhibitors.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Inhibitor Cyclopentyl-containing Kinase Inhibitor (Hypothetical) Inhibitor->Raf Inhibits

Hypothetical inhibition of the Ras/Raf/MEK/ERK pathway.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and organic synthesis. Its utility in the construction of complex heterocyclic systems, including xanthine derivatives with potent biological activities, highlights its importance for medicinal chemists. While the full scope of its applications is still being explored, the existing literature demonstrates its role in the development of adenosine receptor antagonists and kinase inhibitors. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly expand the utility of this promising chemical entity. The lack of detailed, publicly available experimental protocols starting directly from this compound represents an opportunity for future research and publication in this area.

References

structural analysis of (1-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of (1-Aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopentyl)methanol, also known as Cycloleucinol, is a saturated cyclic amino alcohol. Its structure, featuring a quaternary carbon atom substituted with an amine, a hydroxymethyl group, and embedded within a cyclopentane ring, makes it a valuable chiral building block in medicinal chemistry and organic synthesis. The rigid cyclopentyl scaffold combined with the primary amine and alcohol functionalities allows for its incorporation into a diverse range of molecular architectures, potentially influencing the steric and conformational properties of target molecules.

This technical guide provides a comprehensive summary of the . It consolidates physicochemical data, spectroscopic analyses, and characterization workflows. The information is presented to support researchers in drug discovery and chemical synthesis in their understanding and utilization of this compound. While a crystal structure of the isolated compound is not publicly available, this guide draws upon data from spectral libraries and the crystallographic analysis of a complex derivative to provide a thorough structural overview.

Physicochemical and Computed Properties

The fundamental properties of (1-Aminocyclopentyl)methanol are summarized below. These values are essential for its identification, handling, and use in quantitative experiments.

PropertyValueSource
CAS Number 10316-79-7[1][2][3]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2][4]
IUPAC Name (1-aminocyclopentyl)methanol[1]
SMILES C1CCC(C1)(CO)N[1]
Topological Polar Surface Area 46.25 Ų[2]
LogP (Computed) 0.25[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Spectroscopic Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of (1-Aminocyclopentyl)methanol. The following sections detail the interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and offers clues about its structure. The GC-MS data for (1-Aminocyclopentyl)methanol is available in public databases.[1][5]

Interpretation: The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 115, corresponding to the molecular weight of the compound. Key fragmentation patterns for this structure include:

  • Loss of the hydroxymethyl group (-CH₂OH): This is a common fragmentation for primary alcohols, leading to a significant peak at m/z = 84 ([M-31]⁺). This fragment corresponds to the stable 1-aminocyclopentyl cation.

  • Loss of the amino group (-NH₂): This would result in a fragment at m/z = 99 ([M-16]⁺).

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur.

Table of Key Mass Spectrometry Fragments:

m/z Proposed Fragment Formula Notes
115 [M]⁺ [C₆H₁₃NO]⁺ Molecular Ion
84 [M - CH₂OH]⁺ [C₅H₁₀N]⁺ Loss of hydroxymethyl group

| 99 | [M - NH₂]⁺ | [C₆H₁₁O]⁺ | Loss of amino group |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

  • Sample Preparation : The sample is dissolved in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Injection : 1 µL of the sample solution is injected into the GC inlet, typically set to a temperature of 250 °C with a split ratio (e.g., 50:1).

  • GC Separation : The column temperature is programmed with an initial hold at a low temperature (e.g., 60 °C for 2 minutes), followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C), and a final hold period. Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry : The EI source is operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 30-300. The ion source and transfer line temperatures are maintained at approximately 230 °C and 280 °C, respectively.

  • Data Analysis : The resulting total ion chromatogram (TIC) and mass spectra of eluting peaks are analyzed using the instrument's software and compared against spectral libraries (e.g., NIST).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The vapor-phase IR spectrum for this compound is available.[1]

Interpretation: The key functional groups, the primary amine (-NH₂) and the primary alcohol (-OH), give rise to characteristic absorption bands.

  • O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.

  • N-H Stretch : The primary amine shows two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. These may overlap with the O-H band.

  • C-H Stretch : Absorptions for the aliphatic C-H bonds of the cyclopentane ring and the methylene group appear just below 3000 cm⁻¹.

  • N-H Bend : The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

  • C-O Stretch : A strong peak corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1075 cm⁻¹ range.

Table of Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3600 (broad) O-H Stretch Alcohol (-OH)
3300 - 3500 (two peaks) N-H Stretch Primary Amine (-NH₂)
2850 - 2960 C-H Stretch Aliphatic (Cyclopentane, -CH₂-)
1590 - 1650 N-H Bend Primary Amine (-NH₂)

| 1000 - 1075 | C-O Stretch | Primary Alcohol (-C-O) |

Experimental Protocol: Vapor-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : An FTIR spectrometer equipped with a gas cell and a detector suitable for the mid-IR range (e.g., DTGS or MCT).

  • Sample Preparation : A small amount of the liquid sample is injected into an evacuated gas cell, which is heated to ensure complete vaporization. The path length of the cell is typically several meters to ensure adequate signal.

  • Data Acquisition : The spectrum is acquired by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, typically at a resolution of 4 cm⁻¹. A background spectrum of the empty cell is recorded first and subtracted from the sample spectrum.

  • Data Analysis : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Peak positions and intensities are analyzed to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple. Due to molecular symmetry and free rotation, the eight protons on the four non-substituted carbons of the cyclopentane ring may appear as one or two multiplets. The protons of the -CH₂OH group will appear as a singlet, and the amine and hydroxyl protons are also singlets, which may be broad and are D₂O exchangeable.

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show four distinct signals:

  • One quaternary carbon (C1).

  • One methylene carbon from the -CH₂OH group.

  • Two signals for the four methylene carbons of the cyclopentane ring (C2/C5 and C3/C4), which are chemically non-equivalent.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

¹H NMR δ (ppm) Multiplicity Integration Assignment
~1.60 Multiplet 8H -CH₂- (Ring)
~2.00 Broad Singlet 3H -NH₂, -OH

| | ~3.45 | Singlet | 2H | -CH₂OH |

¹³C NMR δ (ppm)Assignment
~24.0C3 / C4 (Ring)
~37.0C2 / C5 (Ring)
~65.0C1 (Quaternary)
~70.0-CH₂OH

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) may be added if not provided in the solvent.

  • ¹H NMR Acquisition : A standard one-pulse experiment (e.g., Bruker's 'zg30') is used. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added.

  • ¹³C NMR Acquisition : A proton-decoupled pulse program (e.g., 'zgpg30') is used. Key parameters include a 30° pulse angle, a wide spectral width (~240 ppm), a longer acquisition time, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS (0.00 ppm).

Crystallographic Analysis

As of this guide's publication, a single-crystal X-ray diffraction structure for the isolated (1-Aminocyclopentyl)methanol molecule has not been reported in public databases.

However, the crystal structure of a complex derivative, {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, has been published.[6][7][8] In this larger molecule, the (1-aminocyclopentyl)methanol moiety serves as a substituent. The analysis of this structure reveals that the cyclopentane ring adopts an envelope or twist conformation, as is typical for cyclopentyl systems, to minimize steric strain. The bond lengths and angles within the fragment are consistent with standard values for C-C, C-N, and C-O single bonds. While this provides valuable insight, it is important to note that the conformation and intermolecular interactions (like hydrogen bonding) would be significantly different in the crystal lattice of the pure, unbound compound.

Structural Characterization Workflow and Data Integration

The definitive structural elucidation of (1-Aminocyclopentyl)methanol relies on the synergistic integration of data from multiple analytical techniques. The logical workflow for this process, from sample acquisition to final structure confirmation, is depicted below.

G cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Confirmation Compound Obtain Compound (1-Aminocyclopentyl)methanol MS Mass Spectrometry (GC-MS) Compound->MS Parallel Analysis IR Infrared Spectroscopy (FTIR) Compound->IR Parallel Analysis NMR NMR Spectroscopy (1H, 13C) Compound->NMR Parallel Analysis MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups ID (-OH, -NH2) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Confirmed Structure MS_Data->Structure Data Integration IR_Data->Structure Data Integration NMR_Data->Structure Data Integration

Caption: Experimental workflow for the .

G MS Mass Spec Data MW Molecular Formula (C6H13NO) MW = 115 MS->MW Provides IR IR Data FG Functional Groups (-OH, -NH2) IR->FG Identifies NMR NMR Data (1H, 13C) CONN Connectivity & C/H Skeleton NMR->CONN Reveals STRU Structure of (1-Aminocyclopentyl)methanol MW->STRU Confirms FG->STRU Confirms CONN->STRU Confirms

Caption: Logical relationship of data for structural elucidation.

Conclusion

The is robustly established through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and weight, while IR spectroscopy clearly identifies the key amine and hydroxyl functional groups. NMR data, though based on prediction in the absence of fully assigned published spectra, corroborates the expected carbon-hydrogen framework, including the quaternary carbon center and the cyclopentyl ring system. While a definitive solid-state structure from single-crystal X-ray diffraction is pending, the available data collectively provides an unambiguous confirmation of its covalent structure, empowering its use in further research and development.

References

An In-Depth Technical Guide to 1-Amino-1-cyclopentanemethanol (Cycloleucinol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1-cyclopentanemethanol, also widely known by its synonym Cycloleucinol, is a cyclic amino alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance. While extensive research on its specific biological activities and signaling pathways is still emerging, this document collates the available information on its synonyms, physicochemical properties, and foundational experimental protocols. Particular attention is paid to distinguishing it from the structurally related amino acid, cycloleucine, to ensure clarity in research applications.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₆H₁₃NO.[1] It is crucial for researchers to be aware of its various synonyms to conduct comprehensive literature searches and identify commercial sources. "Cycloleucinol" is the most common synonym.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
Systematic Name This compoundIUPAC
Common Synonym Cycloleucinol[2][3]
CAS Number 10316-79-7[1][2][3]
PubChem CID 66307[2]
EC Number 233-697-7
MDL Number MFCD00010491
Other Synonyms (1-Aminocyclopentyl)methanol, Cyclopentanemethanol, 1-amino-[2][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

Property Value Source
Molecular Weight 115.17 g/mol [1]
Molecular Formula C₆H₁₃NO[1]
Appearance Not specified, likely a solid at room temperature
Melting Point 20 °C (lit.)
Boiling Point 85-90 °C/10 mmHg (lit.)
SMILES NC1(CO)CCCC1
InChI Key PDNZJLMPXLQDPL-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A potential synthetic workflow can be conceptualized as follows:

G Cyclopentanone Cyclopentanone Strecker Strecker Synthesis (e.g., KCN, NH4Cl) Cyclopentanone->Strecker Aminonitrile 1-Amino-1-cyanocyclopentane Strecker->Aminonitrile Reduction Reduction (e.g., LiAlH4 or catalytic hydrogenation) Aminonitrile->Reduction FinalProduct This compound (Cycloleucinol) Reduction->FinalProduct

Caption: Conceptual synthetic pathway for this compound.

General Experimental Considerations:

  • Reaction Conditions: The Strecker synthesis is typically carried out in an aqueous or alcoholic medium. The reduction step requires a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent or catalytic hydrogenation under pressure.

  • Purification: Purification of the final product would likely involve distillation under reduced pressure or crystallization.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Relevance and Distinction from Cycloleucine

It is critical to distinguish this compound (Cycloleucinol) from the structurally similar but functionally distinct amino acid, 1-aminocyclopentane-1-carboxylic acid , commonly known as cycloleucine .

  • Cycloleucinol (this compound): An amino alcohol.

  • Cycloleucine: A non-proteinogenic amino acid.

Cycloleucine is known to be a non-metabolizable amino acid that acts as a specific and reversible inhibitor of nucleic acid methylation.[4] It has been used in biochemical experiments to study processes like adipogenesis and oocyte development by lowering S-adenosyl methionine (SAM) levels.[4]

Currently, there is a lack of publicly available, in-depth research specifically detailing the biological activities, pharmacological profile, or involvement in signaling pathways of this compound (Cycloleucinol) itself. It is primarily cited as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as in the development of xanthine-derived heterocyclic fused systems and other compounds for medicinal chemistry.[5]

The following diagram illustrates the distinct structures and primary known roles of Cycloleucinol and Cycloleucine.

G cluster_0 Structural and Functional Comparison Cycloleucinol This compound (Cycloleucinol) Structure: Amino Alcohol Role_Cycloleucinol Primary Role: Synthetic Building Block Cycloleucinol->Role_Cycloleucinol is primarily used as a Cycloleucine 1-Aminocyclopentane-1-carboxylic acid (Cycloleucine) Structure: Amino Acid Role_Cycloleucine Primary Role: Inhibitor of Nucleic Acid Methylation Cycloleucine->Role_Cycloleucine is known to be an

Caption: Comparison of Cycloleucinol and Cycloleucine.

Potential Applications in Drug Discovery

Given its structure as a cyclic amino alcohol, this compound holds potential as a scaffold in the design of novel therapeutic agents. The rigid cyclopentane ring can introduce conformational constraints into a molecule, which can be advantageous for binding to specific biological targets. The amino and hydroxyl groups provide points for further chemical modification to explore structure-activity relationships. Its use as a building block in the synthesis of inhibitors for enzymes like urokinase-type plasminogen activator and neutral endopeptidase highlights its utility in developing targeted therapies.

Future Research Directions

The current body of literature presents a clear opportunity for further investigation into the intrinsic biological activities of this compound. Future research could focus on:

  • Screening for Biological Activity: A comprehensive screening of Cycloleucinol against various biological targets, such as enzymes and receptors, could uncover novel pharmacological properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate its mechanism of action and identify the signaling pathways involved would be crucial.

  • Development of Derivatives: The synthesis and evaluation of a library of derivatives based on the Cycloleucinol scaffold could lead to the discovery of potent and selective drug candidates.

Conclusion

This compound (Cycloleucinol) is a well-defined chemical entity with established utility as a synthetic intermediate in drug discovery. While its own biological profile remains to be fully elucidated, its structural features make it an attractive starting point for the development of novel therapeutics. It is imperative for researchers to differentiate it from the amino acid cycloleucine to avoid misinterpretation of biological data. This technical guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and highlighting areas for future exploration.

References

In-Depth Technical Guide: Stability and Storage of 1-Amino-1-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7), a key building block in medicinal chemistry and pharmaceutical synthesis. This document synthesizes available data to ensure the integrity and reliability of this compound in research and development settings.

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, formulation, and analytical method development.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number 10316-79-7
Appearance Colorless to yellow oil or liquid
Melting Point 20 °C (lit.)
Boiling Point 85-90 °C/10 mmHg (lit.)
Flash Point 96 °C (204.8 °F) - closed cup
Purity ≥97%

Stability Profile and Inferred Degradation Pathways

Currently, there is limited publicly available quantitative data from specific stability studies on this compound. However, based on the chemical structure of this alicyclic amino alcohol, several potential degradation pathways can be inferred under stress conditions. Understanding these potential liabilities is crucial for developing robust formulations and analytical methods.

Potential Degradation Pathways:

  • Oxidation: The primary amine and the primary alcohol functionalities are susceptible to oxidation. Oxidative stress, potentially initiated by atmospheric oxygen, light, or residual peroxides in solvents, could lead to the formation of corresponding aldehydes, carboxylic acids, or N-oxides. The presence of trace metals can catalyze such oxidative processes.

  • Reaction with Carbon Dioxide: The primary amine group can react with atmospheric carbon dioxide to form a carbamate salt. This is a common degradation pathway for primary and secondary amines.

  • Acid-Catalyzed Degradation: In strongly acidic conditions, the amino group will be protonated. While this can protect it from some reactions, acid-catalyzed dehydration of the primary alcohol is a possibility, leading to the formation of an unsaturated compound.

  • Thermal Degradation: At elevated temperatures, deamination (loss of the amino group) and dehydration are potential degradation pathways.[1] The specific products would depend on the temperature and the presence of other reactive species.

  • Photodegradation: Exposure to UV or visible light can generate free radicals, initiating a cascade of degradation reactions. Compounds with amine and hydroxyl groups can be susceptible to photodegradation.

It is imperative for researchers to perform forced degradation studies to identify the actual degradation products and establish the intrinsic stability of this compound in their specific applications.

Inferred Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Atmospheric CO2 Atmospheric CO2 This compound->Atmospheric CO2 Acidic Conditions Acidic Conditions This compound->Acidic Conditions Thermal Stress Thermal Stress This compound->Thermal Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress Aldehydes/Carboxylic Acids/N-Oxides Aldehydes/Carboxylic Acids/N-Oxides Oxidative Stress->Aldehydes/Carboxylic Acids/N-Oxides Carbamate Salts Carbamate Salts Atmospheric CO2->Carbamate Salts Unsaturated Compounds Unsaturated Compounds Acidic Conditions->Unsaturated Compounds Deamination/Dehydration Products Deamination/Dehydration Products Thermal Stress->Deamination/Dehydration Products Radical-Mediated Products Radical-Mediated Products Photolytic Stress->Radical-Mediated Products

Caption: Inferred degradation pathways under various stress conditions.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound. The following conditions are recommended based on supplier data sheets and the chemical nature of the compound.

Storage Conditions Summary:

ParameterRecommendation
Temperature 2-8 °C
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).
Light Protect from light. Store in a dark place or use amber glass vials.
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities Avoid strong oxidizing agents and strong acids.

Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Take precautionary measures against static discharge.

Proposed Experimental Protocol for a Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocol is a general guideline and should be adapted based on the specific analytical capabilities and intended application.

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or Mass Spectrometric (MS) detector should be developed and validated prior to the study. The method must be able to separate the parent compound from all potential degradation products.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24, and 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Store the solutions at room temperature for the same time points as the acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Store the solutions at room temperature, protected from light, for the defined time points.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) in an oven for a defined period.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products.

    • Determine the percentage of degradation of this compound.

    • If using a mass spectrometer, attempt to identify the mass-to-charge ratio of the degradation products to aid in structure elucidation.

Workflow for a Forced Degradation Study Start Start Develop & Validate Stability-Indicating HPLC Method Develop & Validate Stability-Indicating HPLC Method Start->Develop & Validate Stability-Indicating HPLC Method Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Develop & Validate Stability-Indicating HPLC Method->Prepare Stock Solution (1 mg/mL) Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution (1 mg/mL)->Expose to Stress Conditions Acid Hydrolysis (HCl) Acid Hydrolysis (HCl) Expose to Stress Conditions->Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Expose to Stress Conditions->Base Hydrolysis (NaOH) Oxidation (H2O2) Oxidation (H2O2) Expose to Stress Conditions->Oxidation (H2O2) Thermal Stress Thermal Stress Expose to Stress Conditions->Thermal Stress Photolytic Stress (ICH Q1B) Photolytic Stress (ICH Q1B) Expose to Stress Conditions->Photolytic Stress (ICH Q1B) Sample at Time Points Sample at Time Points Acid Hydrolysis (HCl)->Sample at Time Points Base Hydrolysis (NaOH)->Sample at Time Points Oxidation (H2O2)->Sample at Time Points Thermal Stress->Sample at Time Points Photolytic Stress (ICH Q1B)->Sample at Time Points Neutralize/Dilute Samples Neutralize/Dilute Samples Sample at Time Points->Neutralize/Dilute Samples Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Neutralize/Dilute Samples->Analyze by HPLC-UV/MS Evaluate Data Evaluate Data Analyze by HPLC-UV/MS->Evaluate Data Identify Degradation Products Identify Degradation Products Evaluate Data->Identify Degradation Products Determine Degradation Pathways Determine Degradation Pathways Evaluate Data->Determine Degradation Pathways End End Identify Degradation Products->End Determine Degradation Pathways->End

Caption: Proposed experimental workflow for a forced degradation study.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using Cyclopentane-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: A comprehensive literature search for the direct application of 1-Amino-1-cyclopentanemethanol as a chiral auxiliary in asymmetric synthesis did not yield specific examples or established protocols. However, the structurally similar chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol , has been successfully employed in highly diastereoselective alkylation and aldol reactions. The following application notes and protocols are based on the documented use of this related and effective chiral auxiliary.

Introduction to (1S,2R)-2-Aminocyclopentan-1-ol as a Chiral Auxiliary

(1S,2R)-2-aminocyclopentan-1-ol is a versatile chiral auxiliary that can be readily converted into a rigid oxazolidinone structure. This conformational rigidity is crucial for inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The cyclopentane backbone provides a well-defined steric environment that effectively shields one face of the enolate derived from the N-acylated oxazolidinone, leading to excellent diastereoselectivity in reactions with electrophiles. This auxiliary has demonstrated high efficacy in both asymmetric alkylations and syn-selective aldol reactions, making it a valuable tool in the synthesis of chiral molecules.[1]

General Workflow

The general strategy for utilizing (1S,2R)-2-aminocyclopentan-1-ol as a chiral auxiliary involves a three-step sequence:

  • Attachment of the Auxiliary: The amino alcohol is first converted into a chiral oxazolidinone, which is then acylated to attach the substrate of interest.

  • Diastereoselective Reaction: The acylated oxazolidinone is used to direct a stereoselective transformation, such as an alkylation or an aldol reaction.

  • Cleavage of the Auxiliary: The chiral auxiliary is subsequently removed to yield the desired chiral product, and the auxiliary can often be recovered for reuse.

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Synthesis cluster_2 Product Isolation Start This compound (or related amino alcohol) Oxazolidinone Formation of Oxazolidinone Start->Oxazolidinone e.g., Phosgene, CDI Acylation N-Acylation of Oxazolidinone Oxazolidinone->Acylation e.g., Acyl Chloride Enolate Enolate Formation (e.g., LDA, Bu2BOTf) Acylation->Enolate Reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) Enolate->Reaction + Electrophile Cleavage Cleavage of Auxiliary (e.g., LiOH, H2O2) Reaction->Cleavage Product Chiral Product Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

General workflow for asymmetric synthesis using an amino alcohol-derived chiral auxiliary.

Application 1: Asymmetric Alkylation

The oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol can be N-acylated, and the resulting imide can be deprotonated to form a chiral enolate. This enolate reacts with electrophiles with high diastereoselectivity.

Quantitative Data for Asymmetric Alkylation
EntryElectrophile (R-X)ProductYield (%)d.e. (%)
1Benzyl bromideN-(1-Benzylpropanoyl)oxazolidinone72>99
2Allyl iodideN-(1-Allylpropanoyl)oxazolidinone65>99

Data sourced from Ghosh et al.[1]

Experimental Protocol: Asymmetric Alkylation

1. Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one:

  • This protocol describes the synthesis of the key oxazolidinone auxiliary from the corresponding amino alcohol. A known method involves the Curtius rearrangement of the corresponding β-hydroxy acid derived from ethyl 2-oxocyclopentanecarboxylate.[1]

2. N-Propionylation of the Oxazolidinone:

  • The (4R,5S)-cyclopentano[d]oxazolidin-2-one is lithiated with one equivalent of n-BuLi in dry THF.

  • The resulting lithiated species is then reacted with 1.1 equivalents of propionyl chloride at -78 °C to furnish the N-propionyl imide in quantitative yield.[1]

3. Asymmetric Alkylation:

  • The N-propionyl imide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • Lithium hexamethyldisilazide (LiHMDS) (1.1 eq) is added, and the solution is stirred for 1 hour to form the lithium enolate.

  • The electrophile (e.g., benzyl bromide or allyl iodide, 1.2 eq) is added, and the reaction is stirred for 6 hours, allowing the temperature to gradually rise from -78 °C to -20 °C.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by silica gel chromatography yields the alkylated product.[1]

4. Cleavage of the Chiral Auxiliary:

  • The N-acylated oxazolidinone is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added.

  • The reaction is stirred until completion, after which the chiral auxiliary is recovered, and the desired chiral carboxylic acid is isolated after an acidic workup.[1]

G cluster_0 Asymmetric Alkylation Pathway Imide N-Propionyl Oxazolidinone Enolate Lithium Enolate Imide->Enolate LiHMDS, THF, -78°C Alkylation Alkylated Product (>99% d.e.) Enolate->Alkylation R-X, -78°C to -20°C Acid Chiral Carboxylic Acid Alkylation->Acid LiOH, H2O2 Auxiliary Recovered Auxiliary Alkylation->Auxiliary Cleavage

Reaction pathway for asymmetric alkylation.

Application 2: Asymmetric Aldol Reaction

The N-propionyl derivative of the oxazolidinone can be converted to its boron enolate, which then undergoes a highly syn-selective aldol condensation with various aldehydes.

Quantitative Data for Asymmetric Aldol Reaction
EntryAldehydeProductYield (%)d.e. (%)
1Acetaldehydesyn-Aldol Adduct70>99
2Isobutyraldehydesyn-Aldol Adduct71>99
33-Methylbutanalsyn-Aldol Adduct73>99
4Benzaldehydesyn-Aldol Adduct80>99

Data sourced from Ghosh et al.[1]

Experimental Protocol: Asymmetric Aldol Reaction

1. Formation of the Boron Enolate:

  • The N-propionyl imide (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C under an inert atmosphere.

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq) is added, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • The mixture is stirred at 0 °C for 1 hour to form the boron enolate.[1]

2. Aldol Condensation:

  • The reaction mixture containing the boron enolate is cooled to -78 °C.

  • The aldehyde (1.2 eq) is added dropwise.

  • The reaction is stirred for several hours (typically 4-6 hours) at temperatures ranging from -78 °C to 0 °C, with progress monitored by TLC.

  • The reaction is quenched by the addition of a phosphate buffer (pH 7), followed by methanol and a mixture of methanol and hydrogen peroxide.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by silica gel chromatography affords the syn-aldol adduct.[1]

3. Cleavage of the Chiral Auxiliary:

  • The cleavage of the auxiliary from the aldol product is achieved using lithium hydroperoxide in aqueous THF, similar to the procedure for the alkylation products, to yield the corresponding β-hydroxy acid.[1]

G cluster_0 Asymmetric Aldol Reaction Pathway Imide N-Propionyl Oxazolidinone Enolate Boron Enolate Imide->Enolate Bu2BOTf, DIPEA, 0°C Aldol syn-Aldol Adduct (>99% d.e.) Enolate->Aldol R-CHO, -78°C to 0°C HydroxyAcid Chiral β-Hydroxy Acid Aldol->HydroxyAcid LiOH, H2O2 Auxiliary Recovered Auxiliary Aldol->Auxiliary Cleavage

Reaction pathway for asymmetric aldol reaction.

References

Application Notes and Protocols for Alkylation Reactions with a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diastereoselective alkylation of prochiral carbonyl compounds using chiral auxiliaries. This powerful strategy is a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers.[1] The temporary incorporation of a chiral auxiliary allows for high levels of stereocontrol during the formation of new carbon-carbon bonds.[1] This guide focuses on two of the most widely employed and effective auxiliaries: Evans' oxazolidinones and Myers' pseudoephedrine amides.[2]

Introduction to Chiral Auxiliaries in Asymmetric Alkylation

Asymmetric alkylation is a fundamental transformation in organic synthesis, crucial for the construction of chiral molecules, which are ubiquitous in pharmaceuticals and natural products.[3] Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a substrate, directing the stereochemical outcome of a subsequent reaction.[1] The ideal chiral auxiliary should be readily available, easily attached and removed under mild conditions, and induce a high degree of stereoselectivity.[2]

Evans' oxazolidinones and pseudoephedrine amides have proven to be highly effective in controlling the stereochemistry of enolate alkylation.[4] The chiral environment created by the auxiliary blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face, thus leading to a high diastereoselectivity.[1][5]

General Experimental Workflow

The overall workflow for an asymmetric alkylation using a chiral auxiliary can be summarized in three key steps: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting amide, and finally, cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Chiral Auxiliary Chiral Auxiliary Acylated Auxiliary Acylated Auxiliary Chiral Auxiliary->Acylated Auxiliary Acylation Acyl Halide / Anhydride Acyl Halide / Anhydride Acyl Halide / Anhydride->Acylated Auxiliary Deprotonation Deprotonation Acylated Auxiliary->Deprotonation Enolate Intermediate Enolate Intermediate Deprotonation->Enolate Intermediate Alkylated Product Alkylated Product Enolate Intermediate->Alkylated Product Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->Alkylated Product Cleavage Cleavage Alkylated Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are a class of chiral auxiliaries that provide excellent stereocontrol in a variety of transformations, including alkylation reactions. The rigidity of the oxazolidinone ring system and the steric bulk of its substituent effectively shield one face of the derived enolate.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation.[3]

1. Acylation of (S)-4-benzyl-2-oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3]

  • Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.[2][3]

  • After cooling, quench the reaction with water.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.[2]

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.[2][6]

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir for 30 minutes to form the sodium enolate.[2][3]

  • Add the alkylating agent (e.g., allyl iodide, 1.2 equiv) and stir at -78 °C until the reaction is complete (monitored by TLC).[2][3]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent, dry, and purify by chromatography.[2]

3. Auxiliary Cleavage:

  • The alkylated auxiliary can be cleaved to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[7][8][9]

  • Dissolve the alkylated product in a mixture of THF and water, and cool to 0 °C.

  • Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

  • Stir the reaction until complete, then quench with an aqueous solution of sodium sulfite.[3]

  • Acidify the mixture and extract the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

G cluster_0 Enolate Formation and Alkylation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Z-Enolate N-Acyl Oxazolidinone->Z-Enolate Deprotonation Base NaHMDS Base->Z-Enolate Product Alkylated Oxazolidinone Z-Enolate->Product Alkylation from less hindered face Electrophile R-X Electrophile->Product

Caption: Stereochemical control in Evans' auxiliary alkylation.

Myers' Pseudoephedrine Amides

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary for asymmetric alkylations.[4] The resulting pseudoephedrine amides are often crystalline, which can simplify purification.[4]

Experimental Protocol: Asymmetric Alkylation using a Pseudoephedrine Amide

This protocol details the preparation of a pseudoephedrine amide and its subsequent diastereoselective alkylation.[10]

1. Preparation of N-Acyl-(+)-Pseudoephedrine Amide:

  • To a solution of (+)-pseudoephedrine (1.0 equiv) in anhydrous CH2Cl2 at 0 °C, add triethylamine (1.5 equiv).[10]

  • Slowly add the acid chloride (1.1 equiv) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[10]

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry, and concentrate to obtain the amide.[10]

2. Diastereoselective Alkylation:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.[10][11]

  • Cool the solution to -78 °C.[10]

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 equiv) to diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C, then stirring at 0 °C for 30 minutes.[10]

  • Slowly add the freshly prepared LDA solution to the amide solution.[10]

  • Stir the mixture to ensure complete enolization.[10]

  • Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv) dropwise.[10]

  • Stir at 0 °C until the reaction is complete (monitored by TLC).[10]

  • Quench with saturated aqueous NH4Cl and extract the product with an organic solvent.[10]

3. Auxiliary Cleavage:

  • The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[12][13]

  • For basic hydrolysis, the amide can be heated with sodium hydroxide in a mixture of methanol, tert-butyl alcohol, and water.[12]

  • For acidic hydrolysis, the amide can be treated with strong sulfuric acid in dioxane.[13]

  • The pseudoephedrine auxiliary can be recovered from the aqueous layer after work-up.[12][13]

Data Presentation: Diastereoselectivity and Yields

The following tables summarize representative data for alkylation reactions using Evans' oxazolidinone and pseudoephedrine amide auxiliaries, demonstrating their high efficiency and stereoselectivity.

Table 1: Asymmetric Alkylation with Evans' Oxazolidinone Auxiliary

Substrate (N-Acyl Oxazolidinone)Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
N-PropionylAllyl Iodide98:261-77[3]
N-PropionylBenzyl Bromide>99:195
N-ButyrylMethyl Iodide97:388
N-PhenylacetylEthyl Iodide99:192

Table 2: Asymmetric Alkylation with Pseudoephedrine Amide Auxiliary

Substrate (N-Acyl Pseudoephedrine)Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
N-PropionylBenzyl Bromide≥99%80-99[4]
N-PropionylEthyl Iodide≥99%80-99[4]
N-ButyrylAllyl Bromide95%80-99[4]
N-PhenylacetylMethyl Iodide98%80-99[4]

Note: Yields and diastereoselectivities can vary depending on the specific substrates, reagents, and reaction conditions used.

Conclusion

The use of chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides, provides a robust and reliable method for the asymmetric alkylation of carbonyl compounds. The detailed protocols and representative data presented in these application notes offer a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and stereoselective construction of complex chiral molecules. The high diastereoselectivities and chemical yields achievable with these methods underscore their continued importance in modern synthetic chemistry.

References

Application Notes and Protocols for Enantioselective Aldol Reactions with Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans enantioselective aldol reaction is a powerful and widely utilized method in organic synthesis for the stereocontrolled construction of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. This reaction employs chiral oxazolidinone auxiliaries, which temporarily attach to a carbonyl compound to direct the stereochemical outcome of the aldol addition with high predictability and efficiency. The resulting products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the application of oxazolidinone derivatives in enantioselective aldol reactions.

Reaction Mechanism and Stereochemical Control

The high degree of stereoselectivity observed in the Evans aldol reaction is attributed to the formation of a rigid, chelated (Z)-enolate intermediate. The reaction is typically mediated by a Lewis acid, such as boron triflate or titanium tetrachloride, and a tertiary amine base. The chiral auxiliary, with its bulky substituent, effectively shields one face of the enolate, directing the approach of the aldehyde from the less sterically hindered face. This proceeds through a well-defined, chair-like six-membered transition state, as conceptualized in the Zimmerman-Traxler model, leading to the formation of the syn-aldol product with excellent diastereoselectivity.[1][2][3] The stereochemical outcome can be reliably predicted based on the stereochemistry of the chiral auxiliary.

Reaction_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Chelated (Z)-Enolate N-Acyloxazolidinone->Z-Enolate + Lewis Acid, Base Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Base Base (e.g., Et₃N) Transition_State Chair-like Transition State Z-Enolate->Transition_State Aldehyde Aldehyde (R'-CHO) Aldehyde->Transition_State Aldol_Adduct Syn-Aldol Adduct Transition_State->Aldol_Adduct Final_Product Chiral β-Hydroxy Carbonyl Compound Aldol_Adduct->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Aldol_Adduct->Recovered_Auxiliary Cleavage

Figure 1: Reaction mechanism of the Evans aldol reaction.

Data Presentation

The following tables summarize the quantitative data for the Evans aldol reaction with various aldehydes and N-propionyl oxazolidinone auxiliaries, highlighting the consistently high yields and diastereoselectivity.

Table 1: Evans Aldol Reaction of N-Propionyloxazolidinone with Various Aldehydes

EntryChiral AuxiliaryAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (syn:anti)Reference
1(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / DIPEA80-91>99:1[4]
2(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEA85>99:1[4]
3(S)-4-benzyl-2-oxazolidinoneAcetaldehydeBu₂BOTf / DIPEA7598:2[4]
4(R)-4-isopropyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / Et₃N89>99:1[3]
5(R)-4-isopropyl-2-oxazolidinonePropionaldehydeBu₂BOTf / Et₃N8598.5:1.5[3]

Table 2: Titanium-Mediated Evans Aldol Reaction with N-Propionyloxazolidinethione

EntryAldehydeBaseYield (%)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehyde(-)-Sparteine95>99:1[5]
2Cyclohexanecarboxaldehyde(-)-Sparteine94>99:1[5]
3Benzaldehyde(-)-Sparteine91>99:1[5]
4Pivalaldehyde(-)-Sparteine88>99:1[5]

Experimental Protocols

The following protocols provide a general workflow for performing an enantioselective aldol reaction using an oxazolidinone chiral auxiliary. This process involves three main stages: N-acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the cleavage of the auxiliary to yield the final product.

Experimental_Workflow cluster_acylation Step 1: N-Acylation cluster_aldol Step 2: Aldol Reaction cluster_cleavage Step 3: Auxiliary Cleavage Acylation_Start Start with Chiral Oxazolidinone Acylation_Reagents Add Acyl Chloride/Anhydride and Base (e.g., n-BuLi or Et3N/DMAP) Acylation_Start->Acylation_Reagents Acylation_Reaction Reaction at 0 °C to RT Acylation_Reagents->Acylation_Reaction Acylation_Workup Aqueous Workup and Purification Acylation_Reaction->Acylation_Workup N_Acyl_Product N-Acyloxazolidinone Acylation_Workup->N_Acyl_Product Aldol_Start Start with N-Acyloxazolidinone Enolate_Formation Enolate Formation: Add Lewis Acid (e.g., Bu₂BOTf) and Base (e.g., DIPEA) at -78 °C Aldol_Start->Enolate_Formation Aldehyde_Addition Add Aldehyde at -78 °C Enolate_Formation->Aldehyde_Addition Aldol_Reaction Reaction at -78 °C to 0 °C Aldehyde_Addition->Aldol_Reaction Aldol_Workup Quench and Aqueous Workup Aldol_Reaction->Aldol_Workup Aldol_Product Aldol Adduct Aldol_Workup->Aldol_Product Cleavage_Start Start with Aldol Adduct Cleavage_Reaction Cleavage Reaction (e.g., LiOH/H₂O₂ for Acid, LiBH₄ for Alcohol) Cleavage_Start->Cleavage_Reaction Cleavage_Workup Aqueous Workup and Extraction Cleavage_Reaction->Cleavage_Workup Product_Isolation Purification of Final Product Cleavage_Workup->Product_Isolation Auxiliary_Recovery Recovered Chiral Auxiliary Cleavage_Workup->Auxiliary_Recovery Final_Product Enantiomerically Pure Product Product_Isolation->Final_Product

Figure 2: General experimental workflow.
Protocol 1: N-Acylation of the Chiral Oxazolidinone

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise to the solution at -78 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyloxazolidinone.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol reaction of the N-propionyloxazolidinone with an aldehyde.

Materials:

  • N-propionyloxazolidinone (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-propionyloxazolidinone in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This section provides two common methods for removing the chiral auxiliary to yield either a chiral carboxylic acid or a chiral primary alcohol.

3A: Oxidative Cleavage to a Carboxylic Acid

Materials:

  • Aldol adduct (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Slowly add 30% H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH.

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (3 x) to extract the recovered chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral β-hydroxy carboxylic acid.

3B: Reductive Cleavage to a Primary Alcohol

Materials:

  • Aldol adduct (1.0 eq)

  • Lithium borohydride (LiBH₄) (2.0 eq)

  • Anhydrous diethyl ether

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the aldol adduct in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add LiBH₄ portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the chiral β-hydroxy alcohol and recover the chiral auxiliary.

References

Application Notes and Protocols: Synthesis of Methyl-1-Amino-1-Cyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The information compiled herein is intended to facilitate the efficient and reproducible synthesis of this compound.

Chemical Properties and Data

IdentifierValueReference
IUPAC Name methyl 1-aminocyclopentane-1-carboxylate;hydrochloride[1]
CAS Number 60421-23-0[1][2]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Melting Point 205-208 °C (decomposed)[2][3][4][5]
Appearance White to off-white crystalline powder[2][3]

Spectroscopic Data

TechniqueDataReference
¹H NMR (D₂O) δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm[3]
¹H NMR (CD₃OD) Spectra confirms the correct structure[2]
¹H NMR (DMSO-d₆) Spectra confirms the correct structure[2]
IR (KBr) 1740 cm⁻¹ (C=O)[3]

Synthesis Protocols

Two primary methods for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride are presented below. Both methods utilize the esterification of 1-aminocyclopentanecarboxylic acid in methanol with thionyl chloride as the esterification agent.

Protocol 1: General Laboratory Scale Synthesis

This protocol is suitable for general laboratory synthesis and provides a high yield of the desired product.[3]

Materials:

  • 1-amino-1-cyclopentanecarboxylic acid (0.1 mol, 12.9 g)

  • Absolute methanol (30 ml)

  • Thionyl chloride (7.9 ml, freshly distilled)

  • Anhydrous ether

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • To 30 ml of absolute methanol at 0 °C, add dropwise with stirring 7.9 ml of freshly distilled thionyl chloride over a period of 30 minutes.

  • After the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.

  • Heat the suspension with stirring and maintain the temperature at 75 °C for 2.5 hours after the reaction suspension dissolves.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain an off-white crystalline mass.

  • Triturate the crystalline mass with anhydrous ether.

  • Collect the solid product by filtration, wash with anhydrous ether, and dry under vacuum.

Expected Yield: 16.1 g (90%) of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.[3]

Protocol 2: Scalable Synthesis with in-situ Monitoring

This protocol is adapted from a patented procedure and is suitable for larger scale synthesis, yielding a product of high purity that can often be used without further purification.[2]

Materials:

  • 1-aminocyclopentanecarboxylic acid (5.23 mol, 675 g)

  • Methanol (6.5 L)

  • Thionyl chloride (9.4 mol, 687 mL)

  • Dichloromethane (1 L)

Equipment:

  • Large reaction vessel with cooling capabilities (ice/methanol bath)

  • Mechanical stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Cool a suspension of 1-aminocyclopentanecarboxylic acid (675 g, 5.23 mol) in methanol (6.5 L) to -15 °C using an ice/methanol bath.

  • Slowly add thionyl chloride (687 mL, 9.4 mol) dropwise, controlling the rate of addition to maintain the reaction temperature.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Add dichloromethane (1 L) to the concentrated residue and concentrate again under reduced pressure to yield methyl 1-aminocyclopentanecarboxylate hydrochloride as a white solid.

Expected Yield: 938 g (100%). The product is typically of sufficient purity for use in subsequent steps without further purification.[2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product AminoAcid 1-Aminocyclopentanecarboxylic Acid Mixing Mixing & Cooling (-15°C to 0°C) AminoAcid->Mixing Methanol Methanol Methanol->Mixing ThionylChloride Thionyl Chloride Addition Slow Addition of Thionyl Chloride ThionylChloride->Addition Mixing->Addition Reaction Reaction at RT or 75°C Addition->Reaction Concentration Concentration (Reduced Pressure) Reaction->Concentration Trituration Trituration with Ether (Protocol 1) Concentration->Trituration Filtration Filtration & Drying Trituration->Filtration FinalProduct Methyl-1-amino-1- cyclopentanecarboxylate HCl Filtration->FinalProduct

Caption: General workflow for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.

Safety Information

  • Thionyl chloride is corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic. Proper temperature control is crucial, especially during the addition of thionyl chloride.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Industrial Scale Production of (1R, 2R)-2-amino-1-cyclopentanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial scale production of (1R, 2R)-2-amino-1-cyclopentanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is compiled from publicly available resources, including patents and scholarly articles, to offer a comprehensive guide for process development and scale-up.

Overview of Industrial Synthesis Routes

The industrial production of enantiomerically pure (1R, 2R)-2-amino-1-cyclopentanol predominantly relies on the resolution of a racemic precursor. The most commonly cited and industrially viable method involves the chemical resolution of racemic trans-2-(N-benzylamino)-1-cyclopentanol using a chiral resolving agent, followed by a debenzylation step. Alternative approaches, such as enzymatic kinetic resolution and asymmetric synthesis, offer potential advantages in terms of efficiency and environmental impact, and are also discussed.

A logical workflow for the primary industrial production route is outlined below:

cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation and Debenzylation A Cyclopentene Oxide C Racemic trans-2-(N-benzylamino)-1-cyclopentanol A->C Ring Opening B Benzylamine B->C E Diastereomeric Salt Precipitation C->E D R-(-)-Mandelic Acid D->E F (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate E->F G Base Treatment F->G H (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol G->H I Catalytic Hydrogenation H->I J (1R, 2R)-2-amino-1-cyclopentanol I->J

Caption: Workflow for the industrial synthesis of (1R, 2R)-2-amino-1-cyclopentanol.

Detailed Experimental Protocols

Method 1: Chemical Resolution via Diastereomeric Salt Formation

This method is a robust and widely implemented approach for the large-scale production of (1R, 2R)-2-amino-1-cyclopentanol.[1]

Step 1: Synthesis of Racemic trans-2-(N-benzylamino)-1-cyclopentanol

  • Reaction: Ring-opening of cyclopentene oxide with benzylamine.

  • Procedure:

    • Charge a suitable reactor with cyclopentene oxide and an inert solvent (e.g., water or a mixture of water and o-dichlorobenzene).

    • Add benzylamine (typically 0.9 to 1.05 molar equivalents relative to cyclopentene oxide).

    • Heat the reaction mixture to a temperature of 90-110°C.

    • Maintain the temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or HPLC).

    • Upon completion, cool the mixture and perform a work-up, which may include extraction and distillation to isolate the crude racemic 2-(N-benzylamino)-1-cyclopentanol. Purification can be achieved by recrystallization or distillation if necessary.

Step 2: Optical Resolution with R-(-)-Mandelic Acid

  • Reaction: Formation of a diastereomeric salt with R-(-)-mandelic acid.

  • Procedure:

    • Dissolve the racemic 2-(N-benzylamino)-1-cyclopentanol in 2-propanol.

    • In a separate vessel, dissolve R-(-)-mandelic acid in 2-propanol, potentially with heating to 60-65°C.

    • Add the R-(-)-mandelic acid solution to the solution of the racemic amine. The reaction is typically carried out with heating.

    • The desired (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate salt will precipitate upon cooling. Crystallization may be initiated by seeding.

    • Cool the mixture gradually (e.g., to 10°C over 3-8 hours) and age for 2-16 hours to maximize crystal growth and yield.

    • Collect the crystalline salt by filtration and wash with cold 2-propanol.

    • The salt can be recrystallized from 2-propanol to enhance optical purity.

Step 3: Liberation of the Free Amine

  • Reaction: Treatment of the diastereomeric salt with a base.

  • Procedure:

    • Suspend the (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate salt in a mixture of an organic solvent (e.g., toluene) and water.

    • Add an aqueous base solution (e.g., potassium hydroxide) to the mixture to liberate the free amine into the organic phase.

    • Separate the organic layer, which now contains the enantiomerically enriched (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol.

    • The aqueous layer, containing the mandelic acid salt, can be treated to recover the resolving agent.

Step 4: Debenzylation to Yield (1R, 2R)-2-amino-1-cyclopentanol

  • Reaction: Removal of the N-benzyl group, typically via catalytic hydrogenation.

  • Procedure:

    • Dissolve the (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent such as ethanol or methanol.

    • Add a palladium-based catalyst, with 10% palladium on carbon (Pd/C) being a common choice.

    • Pressurize the reactor with hydrogen gas.

    • Stir the reaction mixture at room temperature or with gentle heating until the debenzylation is complete.

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure to yield the crude (1R, 2R)-2-amino-1-cyclopentanol. Further purification can be achieved by distillation or crystallization.

Step 5 (Optional): Formation of the Hydrochloride Salt

  • Reaction: Treatment of the free amine with hydrogen chloride.

  • Procedure:

    • Dissolve the (1R, 2R)-2-amino-1-cyclopentanol in a suitable solvent such as 2-propanol or a mixture of 2-propanol and toluene.

    • Introduce hydrogen chloride (gas or in solution) to precipitate the hydrochloride salt.

    • Collect the salt by filtration, wash with a cold solvent, and dry.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for producing chiral amino alcohols. Lipases are commonly employed for the enantioselective acylation of racemic amino alcohols or their derivatives.

A Racemic 2-amino-1-cyclopentanol Derivative D Enantioselective Acylation A->D B Lipase (e.g., Candida antarctica Lipase B) B->D C Acylating Agent (e.g., Vinyl Acetate) C->D E Acylated (1R, 2R)-Enantiomer D->E F Unreacted (1S, 2S)-Enantiomer D->F G Separation E->G F->G H Hydrolysis G->H Acylated Enantiomer I (1R, 2R)-2-amino-1-cyclopentanol H->I

Caption: General workflow for enzymatic kinetic resolution.

Protocol Outline:

  • Substrate Preparation: The amino group of racemic 2-amino-1-cyclopentanol may need to be protected (e.g., with a Boc group) to be compatible with the lipase-catalyzed acylation of the hydroxyl group.

  • Enzymatic Acylation:

    • Dissolve the racemic substrate in a suitable organic solvent (e.g., diethyl ether or diisopropyl ether).

    • Add an acylating agent, such as vinyl acetate.

    • Introduce the lipase catalyst (e.g., Novozym 435, which is an immobilized Candida antarctica lipase B).

    • Stir the mixture at a controlled temperature until approximately 50% conversion is achieved. This is crucial for obtaining high enantiomeric excess for both the acylated product and the unreacted starting material.

  • Separation:

    • Separate the acylated product from the unreacted enantiomer using techniques like column chromatography.

  • Deprotection/Hydrolysis:

    • The acylated enantiomer is then hydrolyzed (chemically or enzymatically) to yield the enantiopure (1R, 2R)-2-amino-1-cyclopentanol.

    • If a protecting group was used on the amine, it is removed in a subsequent step.

High enantioselectivity (E > 200) has been reported for the lipase-catalyzed resolution of similar 2-substituted cycloalkanols.[1]

Data Presentation

The following tables summarize quantitative data for the industrial production of (1R, 2R)-2-amino-1-cyclopentanol based on the chemical resolution method. It is important to note that specific yields and purities can vary depending on the scale of production and process optimization.

Table 1: Reaction Parameters for the Synthesis of Racemic trans-2-(N-benzylamino)-1-cyclopentanol

ParameterValue/RangeReference
Starting Materials Cyclopentene oxide, Benzylamine[1]
Molar Ratio (Benzylamine/Cyclopentene oxide) 0.9 - 1.05[1]
Solvent Water or Water/o-dichlorobenzene[1]
Reaction Temperature 90 - 110 °C[1]
Typical Yield Not explicitly stated, but expected to be high

Table 2: Parameters for Optical Resolution and Debenzylation

StepParameterValue/RangeReference
Optical Resolution Resolving Agent R-(-)-Mandelic Acid[1]
Solvent 2-Propanol[1]
Temperature 60-65°C (dissolution), then cooling to 10°C[1]
Yield of Diastereomeric Salt High, but specific value not provided
Optical Purity High, can be improved by recrystallization
Debenzylation Catalyst 10% Pd/C
Hydrogen Source H₂ gas
Solvent Ethanol or Methanol
Temperature Room Temperature
Yield High, typically >90%
Final Product Purity (e.e.) >99%

Concluding Remarks

The industrial-scale synthesis of (1R, 2R)-2-amino-1-cyclopentanol is well-established through the chemical resolution of its N-benzylated precursor. This method has proven to be robust and scalable, consistently delivering a product with high enantiomeric purity. While enzymatic methods present a promising green alternative, their industrial implementation for this specific target molecule requires further process development and optimization to compete with the established chemical route in terms of cost and throughput. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals involved in the synthesis and scale-up of this important chiral building block.

References

Application Notes and Protocols: The Use of 1-Amino-1-cyclopentanemethanol in the Synthesis of Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, with several compounds approved for the treatment of viral infections such as HIV, Hepatitis B, and Herpes simplex.[1] These molecules feature a cyclopentane or cyclopentene ring in place of the furanose sugar of natural nucleosides, a modification that imparts enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[2] While a variety of chiral cyclopentane derivatives serve as key starting materials for these syntheses, this document focuses on the potential application of 1-Amino-1-cyclopentanemethanol as a precursor for novel carbocyclic nucleosides.

It is important to note that while structurally related aminocyclopentane derivatives have been explored, published literature indicates that nucleosides synthesized from precursors like cis-3-Aminomethylcyclopentylmethanol have not demonstrated significant antiviral activity in broad-spectrum screens.[3][4] Nevertheless, the synthetic principles are valuable for the exploration of novel chemical space in antiviral drug discovery. This document provides a representative synthetic protocol and discusses the general mechanisms of action and evaluation methods relevant to this class of compounds.

Synthetic Pathway Overview

The synthesis of carbocyclic nucleosides from an aminocyclopentanemethanol precursor typically follows a linear synthetic approach.[2] This strategy involves the sequential construction of the nucleobase onto the pre-formed cyclopentylamine scaffold. A generalized workflow is presented below.

G A This compound Derivative B Protection of Functional Groups (e.g., Boc, Trityl) A->B C Intermediate for Pyrimidine Synthesis (e.g., Urea derivative) B->C e.g., react with isocyanate D Intermediate for Purine Synthesis (e.g., Aminoimidazole carboxamide derivative) B->D e.g., react with aminoimidazole precursor E Pyrimidine Ring Formation (e.g., with a β-ketoester) C->E F Purine Ring Formation (e.g., with a formylating agent) D->F G Carbocyclic Pyrimidine Nucleoside E->G H Carbocyclic Purine Nucleoside F->H I Deprotection G->I H->I J Final Nucleoside Analogue I->J

Caption: Generalized workflow for carbocyclic nucleoside synthesis.

Experimental Protocols

The following protocols are representative and based on methodologies for the synthesis of carbocyclic nucleosides from related aminocyclopentane precursors. Researchers should adapt and optimize these conditions for specific target molecules.

Protocol 1: Synthesis of a Carbocyclic Uracil Analogue

This protocol outlines the construction of a pyrimidine base (uracil) onto an aminocyclopentanemethanol scaffold.

Step 1: Protection of the Amino Group

  • Dissolve the aminocyclopentanemethanol derivative in a suitable solvent (e.g., Dichloromethane).

  • Add a base (e.g., Triethylamine, 1.2 equivalents).

  • Slowly add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the Boc-protected intermediate by column chromatography.

Step 2: Formation of the Urea Derivative

  • Treat the Boc-protected amine with an activating agent (e.g., p-nitrophenyl chloroformate) to form an activated carbamate.

  • React the activated carbamate with ammonia to yield the corresponding urea derivative.

Step 3: Pyrimidine Ring Cyclization

  • Dissolve the urea derivative in an appropriate solvent (e.g., Ethanol).

  • Add a β-alkoxy-α,β-unsaturated ester (e.g., ethyl 3-ethoxyacrylate).

  • Add a base (e.g., Sodium Ethoxide) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a weak acid.

  • Remove the solvent under reduced pressure and purify the resulting protected carbocyclic pyrimidine nucleoside by column chromatography.

Step 4: Deprotection

  • Dissolve the protected nucleoside in a suitable solvent (e.g., Dichloromethane or Dioxane).

  • Add a strong acid (e.g., Trifluoroacetic acid or HCl in Dioxane) to remove the Boc protecting group.

  • Stir at room temperature for 1-4 hours.

  • Evaporate the solvent and excess acid to yield the final carbocyclic uracil analogue.

Mechanism of Action: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

Many carbocyclic nucleosides exert their antiviral effect by inhibiting S-adenosylhomocysteine (SAH) hydrolase.[5] This enzyme is crucial for cellular methylation reactions required for viral replication, including the capping of viral mRNA. Inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn feedback-inhibits viral methyltransferases.

G cluster_0 Cellular Methylation Cycle cluster_1 Inhibition SAM S-adenosylmethionine (SAM) (Methyl Donor) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Group Transfer Methyltransferase Viral Methyltransferase SAH->Methyltransferase Feedback Inhibition Homocysteine Homocysteine SAH->Homocysteine Viral_RNA Viral Pre-mRNA SAH_Hydrolase SAH Hydrolase SAH_Hydrolase->SAH Hydrolysis Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine->SAM Remethylation Capped_RNA Capped Viral mRNA Viral_RNA->Capped_RNA Capping Carbocyclic_Nucleoside Carbocyclic Nucleoside Analogue Carbocyclic_Nucleoside->SAH_Hydrolase Inhibition Inhibition_Arrow Feedback_Inhibition

Caption: Inhibition of SAH Hydrolase by carbocyclic nucleosides.

Data Presentation: Antiviral Activity of Related Carbocyclic Nucleosides

The following tables summarize antiviral activity data for various carbocyclic nucleoside analogues to provide context for the potential efficacy of newly synthesized compounds. It is important to reiterate that analogues derived from cis-3-Aminomethylcyclopentylmethanol did not show significant activity.[4]

Table 1: Antiviral Activity of Pyrazole-based Carbocyclic Nucleosides against HIV-1

CompoundModificationEC₅₀ (µM) vs HIV-1CC₅₀ (µM) in PBM cellsSelectivity Index (SI)
15f Pyrazole amide24>100>4.2
Prodrug 15f Phosphoramidate prodrug>100>100N/A

EC₅₀: 50% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; PBM: Peripheral Blood Mononuclear.

Table 2: Antiviral Activity of Neplanocin A Analogues against Vesicular Stomatitis Virus (VSV) [5]

CompoundModificationIC₅₀ (nM) vs SAH HydrolaseEC₅₀ (nM) vs VSV
Neplanocin A Naturally Occurring40100
Analogue 1 6'-β-C-Methyl2550
Analogue 2 3-Deazaneplanocin A60200

IC₅₀: 50% Inhibitory Concentration.

Conclusion

This compound represents a synthetically accessible starting material for the generation of novel carbocyclic nucleoside libraries. While direct derivatives have yet to yield potent antiviral compounds, the exploration of this chemical space remains a valid endeavor in drug discovery. The provided protocols and mechanisms offer a foundational framework for researchers to design, synthesize, and evaluate new analogues. The key to future success may lie in the precise stereochemical control during synthesis and the strategic choice of the nucleobase to optimize interactions with viral enzyme targets.

References

One-Pot Preparation of Cyclic Amines from Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of cyclic amines is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. This application note details efficient one-pot procedures for the synthesis of cyclic amines directly from amino alcohols, thereby circumventing laborious multi-step sequences involving protection, activation, cyclization, and deprotection.[1] We present both metal-free and transition-metal-catalyzed approaches, providing detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.

Introduction

Cyclic amines are fundamental structural motifs in numerous pharmaceutical agents. The direct cyclodehydration of amino alcohols represents one of the most straightforward and atom-economical methods for their preparation.[1] Traditional methods often require a tedious sequence of protection, activation, cyclization, and deprotection steps, which reduces overall efficiency.[1] Modern one-pot methodologies offer significant advantages by minimizing reaction steps, simplifying purification, and reducing chemical waste. This document outlines two prominent one-pot strategies: a metal-free approach using thionyl chloride and transition-metal-catalyzed methods employing iridium or ruthenium complexes.

Data Presentation: Comparison of One-Pot Methodologies

The following table summarizes key quantitative parameters for different one-pot methods for the synthesis of cyclic amines from amino alcohols, allowing for easy comparison.

MethodCatalyst/ReagentSubstrate ExampleSolventTemperatureReaction TimeYieldReference
Metal-Free Thionyl Chloride (SOCl₂)2-Aminophenethyl alcoholDME20-30 °C then 60°C6-7 h then 10 h>99% (conversion)Organic Syntheses[1]
Iridium-Catalyzed [Cp*IrCl₂]₂Various amino alcoholsToluene110 °C24 hGood to excellentOrg. Lett., 2004, 6, 3525-3528
Ruthenium-Catalyzed Ru₃(CO)₁₂ / LigandVarious amino alcoholsCyclohexane140 °C21 hVariableCatalysis Science & Technology, 2013, 3, 2486-2492[2]
Microwave (Ir-cat.) Iridium CatalystVarious amino alcoholsNoneMicrowaveReduced timesGood to excellentJ. Org. Chem., 2011, 76, 2328-2331[3]

Experimental Protocols

Protocol 1: Metal-Free Synthesis of Indoline from 2-Aminophenethyl Alcohol using Thionyl Chloride

This protocol is based on a procedure from Organic Syntheses and describes the cyclodehydration of an amino alcohol via in-situ chlorination.[1] A key feature of this method is the "inverse" addition of the amino alcohol to the thionyl chloride solution, which prevents undesirable side reactions by ensuring the amino group is protonated.[1]

Materials:

  • 2-Aminophenethyl alcohol

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Thionyl chloride (SOCl₂)

  • 2.5 N Sodium hydroxide (NaOH) solution

  • tert-Butyl methyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • 500-mL 3-necked, round-bottomed flask

  • Overhead stirrer

  • Thermocouple probe

  • Pressure-equalizing addition funnel

  • Nitrogen inlet

Procedure:

  • Reaction Setup: Equip a 500-mL, 3-necked, round-bottomed flask with an overhead stirrer, a thermocouple probe, and a pressure-equalizing addition funnel with a nitrogen inlet.

  • Reagent Charging: Charge the flask with anhydrous DME (80 mL) and thionyl chloride (6.2 mL, 0.087 mol, 1.2 equiv) at ambient temperature.[1]

  • Substrate Addition: Dissolve 2-aminophenethyl alcohol (10.0 g, 0.070 mol, 1.0 equiv) in DME (20 mL). Add this solution dropwise to the stirred thionyl chloride solution via the addition funnel over 1-1.5 hours. Maintain the internal temperature between 20-30 °C using an external cooling bath.[1]

  • Chlorination: After the addition is complete, stir the resulting slurry for 6-7 hours at ambient temperature. The reaction progress can be monitored by HPLC to confirm the formation of the chloro intermediate.[1]

  • Cyclization (Base Addition): Add 2.5 N sodium hydroxide solution (128 mL, 0.32 mol, 4.4 equiv), followed by water (16 mL), to the reaction mixture via the addition funnel over 30 minutes. Maintain the internal temperature below 35 °C with an ice/water cooling bath.[1]

  • Heating: Warm the reaction mixture to 60 °C and stir for 10 hours to drive the cyclization to completion.[1]

  • Workup: Cool the reaction mixture to ambient temperature and transfer it to a 1-L separatory funnel. Add MTBE (100 mL) and water (56 mL) to dissolve any precipitated salts.[1]

  • Extraction: Separate the organic phase. Extract the aqueous phase again with MTBE (56 mL). Combine the organic phases.[1]

  • Washing and Drying: Wash the combined organic phase with brine (43 mL), dry over anhydrous sodium sulfate, and filter.[1]

  • Concentration: Concentrate the filtrate by rotary evaporation under reduced pressure to yield the crude indoline product.[1]

Protocol 2: General Procedure for Iridium-Catalyzed N-Heterocyclization of Amino Alcohols

This generalized protocol is based on the principles of "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which is characteristic of iridium and ruthenium-based systems for this transformation.[4][5]

Materials:

  • Amino alcohol

  • Iridium catalyst (e.g., [Cp*IrCl₂]₂)

  • Base (e.g., K₂CO₃, often optional)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealed reaction vessel under an inert atmosphere, add the amino alcohol (1.0 mmol, 1.0 equiv), the iridium catalyst (e.g., [Cp*IrCl₂]₂, 1-2 mol%), and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 110-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Reaction times can vary from several hours to 24 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclic amine.

Visualizations

Experimental Workflow

G reagents 1. Reagents - Amino Alcohol - Catalyst/Reagent - Solvent setup 2. Reaction Setup - Inert Atmosphere - Controlled Temperature reagents->setup reaction 3. Reaction - Stirring - Heating/Cooling setup->reaction monitoring 4. Monitoring - TLC / HPLC / GC-MS reaction->monitoring workup 5. Workup - Quenching - Extraction monitoring->workup purification 6. Purification - Column Chromatography - Distillation/Crystallization workup->purification product 7. Pure Cyclic Amine purification->product

Caption: General experimental workflow for the one-pot synthesis of cyclic amines.

Catalytic Cycle

G cluster_0 Catalytic Cycle M_cat [M]-H (Active Catalyst) M_cat_H2O [M] + H₂O M_cat->M_cat_H2O + Amino Alcohol amino_alcohol R-NH₂-CH₂-CH₂-OH (Amino Alcohol) aldehyde R-NH₂-CH₂-CHO (Amino Aldehyde) amino_alcohol->aldehyde - H₂ imine Cyclic Imine/Enamine aldehyde->imine - H₂O (Intramolecular Condensation) product Cyclic Amine imine->product + H₂ M_cat_H2O->M_cat - H₂O

Caption: Proposed catalytic cycle for transition-metal-catalyzed cyclization.

Conclusion

The one-pot synthesis of cyclic amines from amino alcohols is a powerful strategy that enhances synthetic efficiency. The choice between a metal-free approach, such as the thionyl chloride method, and a catalytic approach using transition metals like iridium or ruthenium will depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions. The protocols and data provided herein serve as a valuable resource for researchers aiming to streamline the synthesis of these vital heterocyclic compounds.

References

Application Notes and Protocols: 1-Amino-1-cyclopentanemethanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature review indicates that 1-Amino-1-cyclopentanemethanol is primarily utilized as a versatile chemical building block in organic synthesis, particularly in the fields of medicinal chemistry and the construction of complex heterocyclic systems. Current research does not support its application as an organocatalyst. These application notes detail its established role as a synthetic intermediate and provide context on structurally related compounds that do function as effective organocatalysts in key asymmetric transformations.

Known Applications of this compound: A Synthetic Building Block

This compound serves as a valuable precursor in multi-step synthetic pathways. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a rigid cyclopentyl scaffold, allows for sequential or selective functionalization.

Key Applications:

  • Medicinal Chemistry: It is incorporated as a structural motif in the synthesis of novel therapeutic agents. Its cyclopentyl core can impart desirable pharmacokinetic properties such as metabolic stability and conformational rigidity.

  • Heterocyclic Synthesis: The compound is a key starting material for the synthesis of xanthine-derived heterocyclic fused systems[1].

Due to the absence of reported organocatalytic applications for this compound, the following sections will focus on structurally analogous amino alcohol organocatalysts to provide relevant protocols and data in the spirit of the original query.

Organocatalysis with Structurally Related Amino Alcohols

While this compound itself is not documented as an organocatalyst, other cyclic amino alcohols, particularly those derived from proline and cinchona alkaloids, are cornerstones of modern asymmetric organocatalysis. These catalysts operate through various activation modes, including enamine and iminium ion formation, to facilitate highly enantioselective reactions.

Prolinol-Derived Catalysts in Asymmetric Aldol Reactions

A prominent class of organocatalysts structurally related to this compound are prolinol derivatives, such as diphenylprolinol silyl ether. These catalysts are highly effective in promoting asymmetric aldol reactions.

Reaction Principle: The catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Below is a generalized workflow for an asymmetric aldol reaction catalyzed by a prolinol-type organocatalyst.

aldol_workflow cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification start Mix Ketone, Aldehyde, and Organocatalyst solvent Add Anhydrous Solvent (e.g., Toluene, CH2Cl2) start->solvent temp Cool to specified temperature (e.g., 0 °C) solvent->temp enamine Enamine Formation temp->enamine addition Stereoselective C-C Bond Formation enamine->addition hydrolysis Hydrolysis addition->hydrolysis hydrolysis->enamine quench Quench Reaction (e.g., with aq. NH4Cl) hydrolysis->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Aldol Product purify->product

Fig. 1: Generalized workflow for an organocatalyzed asymmetric aldol reaction.

Quantitative Data for Prolinol-Catalyzed Aldol Reactions

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1Cyclohexanone4-Nitrobenzaldehyde20Toluene02495>99:199
2AcetoneBenzaldehyde10CH2Cl24488819:196
3Cyclopentanone2-Naphthaldehyde20Dioxane257291>95:598

Experimental Protocol: Asymmetric Aldol Reaction

  • To a stirred solution of the aldehyde (1.0 mmol) and the organocatalyst (0.2 mmol, 20 mol%) in anhydrous toluene (2.0 mL) at 0 °C is added the ketone (2.0 mmol) dropwise.

  • The reaction mixture is stirred at 0 °C for the time specified in the table or until TLC analysis indicates complete consumption of the aldehyde.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • The diastereomeric ratio (dr) is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Cinchona Alkaloid-Derived Catalysts in Asymmetric Michael Additions

Amino alcohols derived from cinchona alkaloids are powerful bifunctional organocatalysts, capable of activating both the nucleophile and the electrophile in asymmetric Michael additions.

Reaction Principle: The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the Michael donor to form a chiral enolate. Simultaneously, the hydroxyl group can form a hydrogen bond with the Michael acceptor, orienting it for a highly stereoselective conjugate addition.

michael_pathway cluster_activation Dual Activation catalyst Cinchona Alkaloid Catalyst enolate Chiral Enolate Formation (Base Activation) catalyst->enolate h_bond Electrophile Orientation (H-Bonding) catalyst->h_bond donor Michael Donor (e.g., Malonate) donor->enolate acceptor Michael Acceptor (e.g., Nitroalkene) acceptor->h_bond transition_state Ternary Transition State (Stereocontrol) enolate->transition_state h_bond->transition_state product_formation C-C Bond Formation & Catalyst Regeneration transition_state->product_formation product_formation->catalyst regenerated product Chiral Michael Adduct product_formation->product

Fig. 2: Activation pathway in a cinchona alkaloid-catalyzed Michael addition.

Quantitative Data for Cinchona-Catalyzed Michael Additions

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Diethyl Malonateβ-Nitrostyrene10Toluene-20129894
2AcetylacetoneChalcone5CH2Cl225249291
3Dimethyl Malonate2-Cyclohexen-1-one10THF-40488597

Experimental Protocol: Asymmetric Michael Addition

  • In a flame-dried round-bottom flask, the cinchona alkaloid-derived catalyst (0.05 mmol, 5 mol%) is dissolved in the specified anhydrous solvent (2.0 mL) under an inert atmosphere (N2 or Ar).

  • The Michael donor (1.2 mmol) is added, and the mixture is stirred for 10 minutes at the specified temperature.

  • The Michael acceptor (1.0 mmol) is then added, either neat or as a solution in the reaction solvent.

  • The reaction is monitored by TLC. After completion, the solvent is removed in vacuo.

  • The residue is directly purified by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Conclusion

While this compound is a valuable building block for synthesizing complex molecules, it is not established as an organocatalyst in the current literature. Researchers interested in organocatalysis with cyclic amino alcohol scaffolds should consider well-established catalyst families, such as those derived from prolinol and cinchona alkaloids. The protocols and data provided for these analogous systems demonstrate their high efficacy and stereocontrol in fundamental C-C bond-forming reactions, offering a robust starting point for synthetic methodology development.

References

Application Notes and Protocols for the Highly Diastereoselective Synthesis of 1,3-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the highly diastereoselective synthesis of 1,3-amino alcohols, crucial structural motifs in numerous pharmaceuticals and biologically active compounds. The following sections describe three robust methodologies that allow for the controlled synthesis of both syn and anti diastereomers, complete with experimental procedures, data summaries, and workflow visualizations.

Methodology 1: Diastereoselective Reduction of β-Amino Ketones

The reduction of β-amino ketones is a versatile and widely used strategy for the synthesis of 1,3-amino alcohols. The stereochemical outcome of the reduction can be effectively controlled by the choice of the reducing agent and the nitrogen-protecting group, allowing for selective access to either the syn or anti diastereomer.

Application Note:

This method is particularly useful for substrates where the β-amino ketone precursor is readily accessible. The use of samarium(II) iodide (SmI₂) offers a powerful way to influence the diastereoselectivity based on the N-protecting group. Alternatively, the use of specific borohydride reagents provides a reliable route to either the syn or anti isomer.

Data Summary:

EntrySubstrate (β-Amino Ketone)Reducing AgentN-Protecting GroupDiastereomeric Ratio (syn:anti)Yield (%)Reference
1N-Aryl substitutedSmI₂, MeOHAryl>95:5 (anti)90-99[1]
2N-Acyl substitutedSmI₂, MeOHAcyl>95:5 (syn)70-85[1]
3N-Aryl substitutedEt₃BHLiAryl>95:5 (anti)High[2]
4N-Aryl substitutedZn(BH₄)₂Aryl>95:5 (syn)High[2]
Experimental Protocols:

Protocol 1.1: anti-Selective Reduction of N-Aryl-β-Amino Ketones with SmI₂ [1]

  • Preparation of SmI₂ solution: In a flame-dried flask under an argon atmosphere, add samarium metal (0.45 g, 3.0 mmol) and 1,2-diiodoethane (0.56 g, 2.0 mmol) to 20 mL of anhydrous THF. Stir the mixture at room temperature until the blue-green color of SmI₂ persists.

  • Reaction Setup: In a separate flame-dried flask, dissolve the N-aryl-β-amino ketone (1.0 mmol) and methanol (0.81 mL, 20 mmol) in 10 mL of anhydrous THF.

  • Reduction: Cool the SmI₂ solution to 0 °C and add the solution of the β-amino ketone dropwise over 10 minutes.

  • Quenching and Work-up: Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC). Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the anti-1,3-amino alcohol.

Protocol 1.2: syn-Selective Reduction of N-Acyl-β-Amino Ketones with SmI₂ [1]

  • Follow the same procedure as in Protocol 1.1, substituting the N-aryl-β-amino ketone with the corresponding N-acyl-β-amino ketone. The resulting product will be the syn-1,3-amino alcohol.

Workflow for Diastereoselective Reduction of β-Amino Ketones:

G cluster_start Starting Material Preparation cluster_reduction Diastereoselective Reduction cluster_workup Work-up and Purification cluster_product Product start β-Amino Ketone reducing_agent Select Reducing Agent - SmI2 for N-Acyl (syn) or N-Aryl (anti) - Zn(BH4)2 (syn) - Et3BHLi (anti) start->reducing_agent reaction Reduction Reaction (e.g., THF, 0 °C to RT) reducing_agent->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Diastereomerically Enriched 1,3-Amino Alcohol purify->product

Caption: Workflow for the diastereoselective synthesis of 1,3-amino alcohols via reduction of β-amino ketones.

Methodology 2: Diastereoselective Reduction of β-Hydroxy-N-Sulfinyl Imines

This powerful method, developed by Ellman and coworkers, utilizes chiral N-sulfinyl imines to control the stereochemistry of an initial aldol-type addition, followed by a highly diastereoselective reduction to afford either syn or anti 1,3-amino alcohols. The choice of reducing agent in the second step dictates the final diastereoselectivity.

Application Note:

This approach is particularly advantageous as it allows for the asymmetric synthesis of 1,3-amino alcohols starting from simple ketones and aldehydes. The tert-butanesulfinyl group serves as an excellent chiral auxiliary that directs the stereochemistry of both the C-C bond formation and the subsequent reduction, and it can be easily removed under mild acidic conditions.

Data Summary:

EntrySubstrate (β-Hydroxy-N-sulfinyl imine)Reducing AgentDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Aromatic/AliphaticCatecholborane>98:2 (syn)76-95[3][4]
2Aromatic/AliphaticLiBHEt₃>98:2 (anti)80-92[3][4]
Experimental Protocols:

Protocol 2.1: syn-Selective Reduction with Catecholborane [3]

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the β-hydroxy-N-sulfinyl imine (0.5 mmol) in 5 mL of anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to -78 °C and add catecholborane (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 3 hours. Quench the reaction by the slow addition of 2 mL of methanol.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Redissolve the residue in 10 mL of diethyl ether and wash with 1 N NaOH (3 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the syn-1,3-amino alcohol.

Protocol 2.2: anti-Selective Reduction with LiBHEt₃ [3]

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the β-hydroxy-N-sulfinyl imine (0.5 mmol) in 5 mL of anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to -40 °C and add LiBHEt₃ (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise.

  • Reaction and Quenching: Stir the reaction mixture at -40 °C for 1 hour. Quench the reaction by the slow addition of 2 mL of saturated aqueous ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the anti-1,3-amino alcohol.

Reaction Scheme for N-Sulfinyl Imine Method:

G cluster_step1 Step 1: Aldol-type Addition cluster_step2 Step 2: Diastereoselective Reduction ketone Ketone + (R)-tert-Butanesulfinamide imine N-Sulfinyl Imine ketone->imine intermediate β-Hydroxy-N-sulfinyl imine imine->intermediate aldehyde Aldehyde aldehyde->intermediate reducer Reducing Agent intermediate->reducer syn_product syn-1,3-Amino Alcohol reducer->syn_product   Catecholborane anti_product anti-1,3-Amino Alcohol reducer->anti_product   LiBHEt3

Caption: Two-step synthesis of syn- and anti-1,3-amino alcohols from N-sulfinyl imines.

Methodology 3: Catalytic Asymmetric Transfer Hydrogenation of β-Amino Ketones

Catalytic asymmetric transfer hydrogenation (ATH) offers an efficient and atom-economical method for the synthesis of enantioenriched 1,3-amino alcohols. By selecting the appropriate chiral catalyst, either the syn or anti diastereomer can be obtained with high selectivity.

Application Note:

This method is highly attractive for industrial applications due to the use of catalytic amounts of the metal complex and readily available hydrogen sources like isopropanol or formic acid. The choice between an Iridium-based catalyst for the anti product and a Rhodium-based catalyst for the syn product provides a complementary approach to access the full spectrum of 1,3-amino alcohol stereoisomers.

Data Summary:

EntrySubstrate (β-Amino Ketone)CatalystDiastereomeric Ratio (syn:anti)Yield (%)Reference
1N-PMP-protectedIr/[IrCp*Cl₂]₂/Amino Acid Amide>96:4 (anti)High
2N-PMP-protectedRh/BINAP>95:5 (syn)High
Experimental Protocols:

Protocol 3.1: anti-Selective Asymmetric Transfer Hydrogenation

  • Catalyst Preparation (in situ): In a Schlenk tube under argon, mix [IrCp*Cl₂]₂ (0.005 mmol) and the chiral amino acid amide ligand (0.011 mmol) in 1 mL of isopropanol. Heat the mixture at 80 °C for 20 minutes, then cool to room temperature.

  • Reaction Setup: In a separate flask, dissolve the N-PMP-protected β-amino ketone (0.2 mmol) in 1 mL of isopropanol.

  • Hydrogenation: Add the substrate solution to the catalyst solution, followed by 0.1 mL of a 0.1 M solution of KOH in isopropanol. Stir the mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract with dichloromethane (3 x 5 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the anti-1,3-amino alcohol.

Protocol 3.2: syn-Selective Asymmetric Hydrogenation

  • Catalyst Preparation (in situ): In a glovebox, dissolve Rh(COD)₂BF₄ (0.01 mmol) and (R)-BINAP (0.011 mmol) in 2 mL of dichloromethane.

  • Reaction Setup: Place the N-PMP-protected β-amino ketone (0.2 mmol) in a vial and add the catalyst solution.

  • Hydrogenation: Place the vial in an autoclave, purge with hydrogen gas, and pressurize to 50 bar. Stir the reaction at room temperature for 16 hours.

  • Work-up and Purification: Carefully release the pressure and concentrate the reaction mixture. Purify the residue by flash column chromatography to yield the syn-1,3-amino alcohol.

Logical Flow for Catalytic Asymmetric Hydrogenation:

G cluster_anti anti-Selective ATH cluster_syn syn-Selective Hydrogenation start β-Amino Ketone catalyst_choice Choose Chiral Catalyst start->catalyst_choice ir_catalyst Ir-based Catalyst catalyst_choice->ir_catalyst For anti rh_catalyst Rh-based Catalyst catalyst_choice->rh_catalyst For syn ath_reaction Asymmetric Transfer Hydrogenation (ATH) (i-PrOH, base) ir_catalyst->ath_reaction anti_product anti-1,3-Amino Alcohol ath_reaction->anti_product h2_reaction Asymmetric Hydrogenation (H2 pressure) rh_catalyst->h2_reaction syn_product syn-1,3-Amino Alcohol h2_reaction->syn_product

Caption: Selection of catalyst for the stereodivergent synthesis of 1,3-amino alcohols via asymmetric hydrogenation.

References

Application Notes and Protocols for the Stereoselective Preparation of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate represent a class of conformationally constrained β-amino acids that are of significant interest in medicinal chemistry and drug development. Their rigid cyclopentane scaffold allows for the design of peptides and peptidomimetics with well-defined three-dimensional structures, potentially leading to enhanced biological activity and selectivity. This document provides detailed protocols for the stereoselective synthesis of all eight stereoisomers of this compound, based on a strategy involving asymmetric conjugate addition and subsequent diastereoselective manipulations.

The key approach detailed herein utilizes a diastereoselective tandem conjugate addition-cyclization of an octa-2,6-diendioate derivative with a homochiral lithium N-benzyl-N-α-methylbenzylamide.[1] This powerful methodology allows for the controlled formation of the cyclopentane ring with high stereoselectivity, providing access to both cis and trans isomers with respect to the C1 and C2 substituents. Subsequent chemical transformations, including N-oxidation/Cope elimination and further conjugate additions, enable the preparation of the full stereochemical array of the target β-amino diacids.[1][2]

Synthetic Strategy Overview

The overall strategy for the synthesis of all eight stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate is depicted below. The core of the synthesis involves a domino reaction initiated by a Michael addition of a chiral lithium amide to an (E,E)-octa-2,6-diendioate, followed by an intramolecular 5-exo-trig cyclization.[2]

Synthetic_Strategy start (E,E)-Octa-2,6-diendioate trans_intermediate trans-C(1)-C(2)-stereoisomers (Protected) start->trans_intermediate Tandem Conjugate Addition-Cyclization chiral_amide Homochiral Lithium N-benzyl-N-α-methylbenzylamide chiral_amide->trans_intermediate conjugate_addition Conjugate Addition & Diastereoselective Protonation chiral_amide->conjugate_addition trans_final trans-β-Amino diacids trans_intermediate->trans_final Hydrogenolysis & Ester Hydrolysis elimination N-Oxidation & Cope Elimination trans_intermediate->elimination cyclopentene Homochiral 5-carboxymethyl-cyclopentene-1-carboxylate elimination->cyclopentene cyclopentene->conjugate_addition cis_intermediate cis-C(1)-C(2)-stereoisomers (Protected) conjugate_addition->cis_intermediate cis_final cis-β-Amino diacids cis_intermediate->cis_final Hydrogenolysis & Ester Hydrolysis

Caption: Overall synthetic strategy for accessing all stereoisomers.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of trans-C(1)-C(2)-Stereoisomers

This protocol describes the initial tandem conjugate addition and cyclization to form the trans-substituted cyclopentane ring system. The use of either (R)- or (S)-N-benzyl-N-α-methylbenzylamine determines the absolute stereochemistry of the resulting products.[1]

Materials:

  • (E,E)-Octa-2,6-diendioate derivative (e.g., tert-butyl methyl (E,E)-octa-2,6-diendioate)

  • (R)- or (S)-N-benzyl-N-α-methylbenzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2,6-di-tert-butylphenol (for protonation quench)

  • Trifluoroacetic acid (TFA)

  • Diazomethane (CH₂N₂) in ether (handle with extreme caution)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Chiral Lithium Amide: In a flame-dried, argon-purged flask, dissolve (R)- or (S)-N-benzyl-N-α-methylbenzylamine in anhydrous THF. Cool the solution to -78 °C and add n-BuLi dropwise. Stir the mixture at this temperature for 30 minutes to generate the lithium amide.

  • Conjugate Addition and Cyclization: To the freshly prepared lithium amide solution at -78 °C, add a solution of the (E,E)-octa-2,6-diendioate derivative in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

  • Diastereoselective Protonation: Quench the reaction by adding a solution of 2,6-di-tert-butylphenol in anhydrous THF. Allow the mixture to warm to room temperature.

  • Work-up and Purification: Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection and Esterification (Example): The resulting mixture of diastereomers can be further manipulated. For instance, a tert-butyl ester can be selectively cleaved using trifluoroacetic acid. The resulting carboxylic acid can then be re-esterified, for example, with diazomethane, to yield the corresponding methyl ester.[2]

  • Hydrogenolysis and Hydrolysis: The N-benzyl and N-α-methylbenzyl protecting groups are removed by catalytic hydrogenolysis using Pd/C and H₂. Subsequent ester hydrolysis under acidic or basic conditions yields the final trans-β-amino diacids.

Protocol 2: Synthesis of cis-C(1)-C(2)-Stereoisomers via Cope Elimination and Re-addition

This protocol outlines the conversion of the trans isomers to the cis isomers.[1][2]

Procedure:

  • N-Oxidation: Treat the major diastereomer obtained from Protocol 1 with an oxidizing agent (e.g., m-CPBA) to form the corresponding N-oxide.

  • Cope Elimination: Heat the N-oxide to induce a Cope elimination, which results in the formation of a homochiral 5-carboxymethyl-cyclopentene-1-carboxylate derivative.

  • Conjugate Addition to Cyclopentene: Subject the resulting cyclopentene derivative to a conjugate addition with a chiral lithium N-benzyl-N-α-methylbenzylamide (either (R) or (S) to control the stereochemistry at C2).

  • Diastereoselective Protonation: Quench the reaction with 2,6-di-tert-butylphenol to diastereoselectively protonate the enolate intermediate, establishing the cis relationship between the C1 and C2 substituents.

  • Deprotection: Perform hydrogenolysis and ester hydrolysis as described in Protocol 1 to obtain the final cis-β-amino diacids.

Data Presentation

The stereochemical outcome of the key synthetic steps is crucial. The following tables summarize representative quantitative data for the synthesis.

EntryChiral AmideDiastereomeric Ratio (trans isomers)Major Diastereomer
1(R)-Amide>95:5(1R,2R,5R/S)
2(S)-Amide>95:5(1S,2S,5R/S)

Table 1: Diastereoselectivity in the Initial Tandem Conjugate Addition-Cyclization.

Starting IsomerFinal cis IsomerYield (%)Diastereomeric Excess (%)
(1R,2R,5R)-intermediate(1S,2R,5R)-amino diacidGood>95
(1S,2S,5S)-intermediate(1R,2S,5S)-amino diacidGood>95

Table 2: Representative Yields and Stereoselectivity for the Preparation of cis-Isomers.

Workflow for Stereoisomer Separation and Analysis

The separation and analysis of the synthesized stereoisomers are critical for ensuring their purity. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation & Analysis cluster_final Final Products synthesis Stereoselective Synthesis (Protocols 1 & 2) mixture Diastereomeric Mixture synthesis->mixture chromatography Flash Chromatography (Diastereomer Separation) mixture->chromatography hplc Chiral HPLC (Enantiomer Separation & Purity) chromatography->hplc nmr_ms Spectroscopic Characterization (NMR, MS) hplc->nmr_ms pure_isomers Pure Stereoisomers hplc->pure_isomers

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Aldol Reactions with Lithium Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve diastereoselectivity in aldol reactions using lithium amides.

Troubleshooting Guide

Q1: I am observing low diastereoselectivity in my lithium amide-mediated aldol reaction. What are the potential causes and how can I improve it?

Low diastereoselectivity can stem from several factors related to the enolate formation and the subsequent aldol addition step. Here are the key parameters to investigate and optimize:

  • Lithium Amide Base: The structure of the lithium amide is critical. Sterically hindered bases, like Lithium Diisopropylamide (LDA), generally favor the formation of the kinetic (E)-enolate, while less hindered bases can lead to the thermodynamic (Z)-enolate. The geometry of the enolate directly influences the diastereoselectivity of the aldol product. Consider screening different lithium amides.

  • Temperature: Temperature control is crucial. Lower temperatures, typically -78 °C, enhance the energy difference between the transition states leading to the different diastereomers, thereby favoring the formation of a single diastereomer. Ensure your reaction is maintained at a consistent low temperature.

  • Enolate Formation Time and Temperature: The time and temperature at which the enolate is formed can impact its geometry and aggregation state. It is advisable to form the enolate at a low temperature (e.g., -78 °C) and allow it to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete formation before adding the electrophile.

  • Solvent: The coordinating ability of the solvent can influence the structure of the lithium enolate and the transition state. Tetrahydrofuran (THF) is a commonly used solvent that often provides good results.

  • Addition Rate: Slow addition of the electrophile (aldehyde or ketone) to the pre-formed enolate solution at low temperature can minimize side reactions and improve selectivity.

Q2: My reaction is not going to completion, and I have a low yield of the desired aldol product. What should I check?

Incomplete conversion can be due to several factors:

  • Base Stoichiometry: Ensure you are using a sufficient amount of the lithium amide base (typically 1.05 to 1.2 equivalents) to completely deprotonate the carbonyl compound.

  • Reagent Purity: The purity of your starting materials and the lithium amide is important. Traces of water or other protic impurities can quench the enolate. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Lithium Amide Preparation: If preparing the lithium amide in situ, ensure the reaction between the amine and the alkyllithium reagent is complete.

  • Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC).

Q3: I am observing the formation of side products. What are they and how can I minimize them?

Common side products in aldol reactions include self-condensation products and products from the reaction of the base with the electrophile.

  • Self-Condensation: To minimize self-condensation of the carbonyl compound, ensure complete formation of the enolate before adding the second carbonyl component. Pre-forming the enolate with a strong, hindered base like LDA at low temperatures is an effective strategy.

  • Reaction with Base: Adding the electrophile slowly to the enolate solution can help minimize its direct reaction with any remaining lithium amide.

Frequently Asked Questions (FAQs)

Q1: How does the choice of lithium amide affect the diastereoselectivity of an aldol reaction?

The structure of the lithium amide plays a crucial role in determining the geometry of the resulting lithium enolate, which in turn dictates the stereochemical outcome of the aldol reaction according to the Zimmerman-Traxler model.

  • Steric Hindrance: Bulky lithium amides, such as Lithium Diisopropylamide (LDA), tend to favor the formation of the (E)-enolate by deprotonating the less sterically hindered α-proton. This generally leads to the formation of anti-aldol products.

  • Basicity and Aggregation: Less sterically hindered and more basic lithium amides can favor the formation of the more thermodynamically stable (Z)-enolate, which typically leads to syn-aldol products.[1] Chiral lithium amides can form mixed aggregates with lithium enolates, creating a chiral environment that can induce high levels of enantioselectivity and diastereoselectivity.[2]

Q2: What is the role of lithium bromide (LiBr) in improving diastereoselectivity?

The addition of lithium bromide (LiBr) can significantly enhance diastereoselectivity in some aldol reactions.[3][4] LiBr is thought to influence the reaction by:

  • Altering Aggregate Structures: Lithium enolates and lithium amides exist as aggregates in solution. LiBr can incorporate into these aggregates or alter their structure, leading to a more organized and selective transition state.

  • Chelation: LiBr may chelate to the carbonyl oxygen of the electrophile, influencing its trajectory of approach to the enolate and thereby enhancing facial selectivity.

Q3: Can temperature cycling during enolate formation improve diastereoselectivity?

Yes, in some cases, temperature cycling during the formation of the lithium amide and the subsequent enolate can influence the aggregation state and, consequently, the diastereoselectivity.[1] For instance, forming the lithium amide at a higher temperature and then cooling before the addition of the carbonyl substrate has been reported to affect the outcome. However, the optimal temperature profile is system-dependent and requires empirical optimization.

Data Presentation

Table 1: Effect of Lithium Amide Structure on Diastereoselectivity

Lithium AmideSubstrate (Ketone)Electrophile (Aldehyde)Diastereomeric Ratio (syn:anti)Yield (%)Reference
Lithium Diisopropylamide (LDA)Ethyl t-butyl ketoneBenzaldehydeerythro (syn) favored93[5]
Lithium (R)-2-(methoxymethyl)pyrrolidideQuinoline fragmentNaphthyl ketone13.6:182 (assay)[6]
Chiral Lithium Amide (R)-2TA1aPivalaldehyde13:164[2]
Chiral Lithium Amide (R)-1TA1aPivalaldehyde10:1-[2]

Table 2: Effect of Additives on Diastereoselectivity

Lithium AmideAdditive (equivalents)Diastereomeric Ratio (syn:anti)Reference
LDANone1:1.2[6]
LDALiBr2.1:1[6]
Commercial LDALiBr (1.3)2.0:1.0[4]
Commercial LDAMgBr₂·OEt₂No improvement[3]

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction using LDA

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Amine Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. To this, add freshly distilled diisopropylamine (1.1 equivalents).

  • LDA Formation: Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes to the stirred amine solution at -78 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the LDA solution back down to -78 °C. Slowly add a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Slowly add a solution of the aldehyde or ketone (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride while the temperature is still at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.

Protocol 2: Preparation of a Chiral Lithium Amide and its Use in an Enantioselective Aldol Reaction

  • Chiral Amine Solution: In a flame-dried, two-necked flask under an inert atmosphere, dissolve the chiral amine (e.g., a derivative of an amino acid) (1.1 equivalents) in anhydrous THF.

  • Lithium Amide Formation: Cool the solution to 0 °C and slowly add n-butyllithium (1.05 equivalents). Stir the mixture at this temperature for 30 minutes to generate the chiral lithium amide.

  • Enolate Formation: In a separate flame-dried, three-necked flask, prepare the lithium enolate of the desired carbonyl compound as described in Protocol 1, using an achiral lithium amide such as LDA.

  • Addition of Chiral Ligand: Cool the pre-formed enolate solution to -78 °C. Slowly add the solution of the chiral lithium amide to the enolate solution. Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the mixed aggregate.

  • Aldol Addition and Work-up: Proceed with the aldol addition, quenching, and work-up as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start setup Apparatus Setup (Flame-dried, Inert atm.) start->setup lda_formation LDA Formation (Diisopropylamine + n-BuLi in THF) setup->lda_formation enolate_formation Enolate Formation (Carbonyl compound + LDA @ -78°C) lda_formation->enolate_formation aldol_addition Aldol Addition (Add Electrophile @ -78°C) enolate_formation->aldol_addition monitoring Reaction Monitoring (TLC) aldol_addition->monitoring quench Quench Reaction (Sat. aq. NH4Cl) monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (NMR, HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for a diastereoselective aldol reaction.

logical_relationship cluster_factors Controlling Factors cluster_intermediates Key Intermediates cluster_outcome Reaction Outcome base Lithium Amide (Sterics, Basicity) enolate Enolate Geometry (E vs. Z) base->enolate temp Temperature (-78°C) temp->enolate solvent Solvent (e.g., THF) solvent->enolate additives Additives (e.g., LiBr) transition_state Zimmerman-Traxler Transition State additives->transition_state enolate->transition_state diastereoselectivity Diastereoselectivity (syn vs. anti) transition_state->diastereoselectivity

References

Technical Support Center: Troubleshooting Grignard Reactions for Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of precursors using Grignard reagents. Below you will find a comprehensive troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during your Grignard reaction experiments.

Issue 1: The Grignard reaction fails to initiate.

This is one of the most common problems encountered. The primary reasons are often the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.[1][2][3]

Question: My Grignard reaction is not starting. What should I do?

Answer:

Failure to initiate a Grignard reaction is a frequent challenge, typically stemming from an oxide layer on the magnesium or trace amounts of water.[2][3] Here are several methods to initiate the reaction:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, such as THF or diethyl ether, must be anhydrous.[2][4]

  • Activate the Magnesium: The passivating magnesium oxide layer needs to be disrupted to expose a fresh, reactive surface.[3]

    • Mechanical Activation: In the reaction flask and under an inert atmosphere, gently crush some of the magnesium turnings with a dry glass stir rod.[1][3]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][3] The disappearance of the iodine's purple color or the evolution of ethylene gas indicates activation.[2][3]

  • Check Reagent Purity: Ensure your alkyl or aryl halide is pure and dry. If necessary, consider passing it through a column of activated alumina to remove residual water and acidic impurities.[4]

  • Gentle Heating: A small amount of gentle warming can help initiate the reaction, but be cautious as Grignard reactions are exothermic and can become difficult to control.[2]

Issue 2: The yield of the Grignard product is low.

Low yields can result from various factors, including incomplete reaction, side reactions, or quenching of the Grignard reagent.

Question: I've managed to start my Grignard reaction, but my final product yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yields in Grignard reactions can be attributed to several factors. A systematic approach to troubleshooting is often necessary.

  • Incomplete Formation of the Grignard Reagent: If the magnesium is not fully consumed, the reaction to form the Grignard reagent may be incomplete. Ensure sufficient reaction time and proper activation of the magnesium.

  • Side Reactions: Several side reactions can consume the Grignard reagent or the starting materials, thus lowering the yield of the desired product.

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide.[2][4] This is more prevalent with high local concentrations of the alkyl halide and at higher temperatures.[2] To minimize this, add the alkyl halide slowly and maintain a moderate reaction temperature.[2]

    • Enolization: If your substrate is a ketone with acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation instead of nucleophilic addition.[1] This is more common with sterically hindered ketones.[1]

    • Reduction: Bulky Grignard reagents can reduce sterically hindered ketones to a secondary alcohol.[1]

  • Improper Reaction Temperature: The addition of the carbonyl compound to the Grignard reagent is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[1]

  • Inefficient Work-up: A careful aqueous work-up, often with a saturated ammonium chloride solution, is necessary to quench the reaction and protonate the alkoxide intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for Grignard reactions?

A1: Grignard reagents are highly reactive and function as strong bases. They will readily react with protic species, most notably water. This reaction protonates the Grignard reagent, converting it into an alkane and rendering it non-nucleophilic for the desired reaction, which reduces the yield or can prevent the reaction from starting altogether.[4][5]

Q2: What are the best solvents for Grignard reactions?

A2: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are ideal. They are aprotic and solvate the magnesium atom, which stabilizes the Grignard reagent.[4] Diethyl ether has a lower boiling point, which can help in initiating the reaction, while THF's higher boiling point allows for reactions at higher temperatures.[4]

Q3: How can I confirm that my Grignard reagent has formed?

A3: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and grayish or brownish.[2] An exotherm (release of heat) is also a strong indicator of reaction initiation.[6] For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration, for example, with a solution of iodine.[4][7]

Q4: What is the optimal temperature for a Grignard reaction?

A4: The optimal temperature depends on the specific reagents and the stage of the reaction. The formation of the Grignard reagent may require gentle heating to initiate, followed by maintaining a gentle reflux.[2][6] The subsequent reaction with the electrophile (e.g., a ketone) is often carried out at a lower temperature, such as 0 °C, to control the exothermicity and minimize side reactions.[1][6]

Q5: Can I use magnesium powder instead of turnings?

A5: While magnesium powder has a higher surface area, it can also have a more significant passivating oxide layer.[4] It can be more reactive and harder to control. High-quality magnesium turnings are generally preferred. If using powder, ensure it is fresh and properly activated.

Quantitative Data Summary

ParameterRecommended ConditionRationale / Notes
Grignard Reagent to Substrate Ratio 1.1 - 1.2 equivalents of Grignard reagentA slight excess helps to ensure complete consumption of the substrate and can help to mitigate the impact of any minor quenching.[6]
Reaction Temperature (Formation) Gentle refluxOften initiated at room temperature, the exothermic nature of the reaction can bring it to a gentle reflux.[2]
Reaction Temperature (Addition) 0 °C to room temperatureThe addition of the electrophile is typically done at 0 °C to control the exotherm, then allowed to warm to room temperature.[1]
Solvent Water Content As low as possible (<50 ppm)Water rapidly quenches the Grignard reagent. Anhydrous solvents are essential.[4]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

This protocol describes the chemical activation of magnesium turnings using iodine.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Reaction flask, flame-dried and under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place the magnesium turnings in the flame-dried reaction flask under a positive pressure of inert gas.

  • Add a single, small crystal of iodine to the flask.

  • Gently swirl the flask.

  • Successful activation is indicated by the disappearance of the purple color of the iodine.[2]

  • The magnesium is now ready for the addition of the alkyl/aryl halide solution.

Protocol 2: Titration of Grignard Reagent with Iodine

This protocol allows for the determination of the concentration of the prepared Grignard reagent.

Materials:

  • Grignard reagent solution in an ethereal solvent

  • Anhydrous THF

  • Iodine, accurately weighed

  • Lithium chloride (LiCl), dried

  • Syringes and needles

  • Flame-dried glassware under an inert atmosphere

Procedure:

  • In a flame-dried vial under an inert atmosphere, prepare a standard solution of iodine in anhydrous THF containing LiCl. For example, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in a known volume of anhydrous THF with LiCl. The LiCl helps to solubilize the magnesium halides formed.[4]

  • Cool the brown iodine solution to 0 °C in an ice bath.[4]

  • Using a dry syringe, slowly add the Grignard reagent solution dropwise to the stirred iodine solution.[4]

  • The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or slightly yellow solution.[4]

  • Record the volume of the Grignard reagent added and calculate the molarity.

Visualizations

Grignard_Troubleshooting_Workflow start Grignard Reaction Fails check_initiation Reaction Fails to Initiate? start->check_initiation check_yield Low Product Yield? start->check_yield initiation_solutions Troubleshoot Initiation: - Ensure anhydrous conditions - Activate Magnesium - Check reagent purity - Gentle warming check_initiation->initiation_solutions Yes success Successful Reaction check_initiation->success No yield_solutions Troubleshoot Low Yield: - Check for side reactions (Wurtz, enolization) - Optimize reaction temperature - Ensure efficient work-up check_yield->yield_solutions Yes check_yield->success No initiation_solutions->success yield_solutions->success

Caption: Troubleshooting workflow for common Grignard reaction failures.

Logical_Relationships_Grignard_Failure root_cause Root Causes moisture Presence of Water/ Protic Impurities mg_oxide Magnesium Oxide Layer side_reactions Side Reactions temp_control Improper Temperature Control no_initiation Failure to Initiate moisture->no_initiation low_yield Low Yield moisture->low_yield mg_oxide->no_initiation side_reactions->low_yield byproducts Formation of Byproducts side_reactions->byproducts temp_control->low_yield temp_control->byproducts symptom Observed Problems

Caption: Logical relationships between root causes and observed problems.

References

strategies to improve yield in asymmetric alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric alkylation reactions. The content is designed to address specific experimental challenges to help improve reaction yields and stereoselectivity.

Troubleshooting Guides

This section addresses common issues encountered during asymmetric alkylation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not observing any product formation, or the yield is significantly lower than expected. What are the initial checks I should perform?

A1: Low or no yield in asymmetric alkylation reactions often stems from issues with the reaction setup and reagents. A systematic check of the following is recommended:

  • Anhydrous Conditions: Many alkylation reactions, especially those employing strong bases like LDA or NaHMDS, are highly sensitive to moisture. Ensure all glassware is rigorously dried (oven or flame-dried) and that all solvents and reagents are anhydrous.[1]

  • Inert Atmosphere: If your reaction involves air-sensitive reagents, confirm that the reaction was conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Verify the purity and activity of your starting materials, alkylating agent, and base. Impurities can quench reactive species or lead to side reactions. Consider purifying reagents if their quality is uncertain.

  • Temperature Control: Ensure that the reaction is being conducted at the specified temperature. Deprotonation and alkylation steps are often performed at low temperatures (e.g., -78 °C) to enhance stability and selectivity. Inconsistent temperature control can lead to reagent decomposition or side reactions.[1]

  • Efficient Stirring: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper mixing and reaction of all components.[1]

Q2: My initial checks are fine, but the yield is still poor. What other factors could be at play?

A2: If the basic setup is correct, consider the following chemical factors:

  • Base Strength and Steric Hindrance: The choice of base is critical for efficient deprotonation. If your substrate is sterically hindered or weakly acidic, a stronger or less hindered base might be required.

  • Substrate or Alkylating Agent Reactivity: Steric hindrance around the reaction center of either the nucleophile or the electrophile can significantly slow down the reaction rate.[1] Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride) if possible.

  • Side Reactions: Undesired reactions such as elimination, over-alkylation, or homocoupling of the alkylating agent can consume starting materials and reduce the yield of the desired product.[2] Careful monitoring of the reaction by TLC or GC/MS can help identify the formation of byproducts.

Issue 2: Low Enantioselectivity (% ee) or Diastereoselectivity (% de)

Q1: The enantiomeric or diastereomeric excess of my product is much lower than literature reports. What is the first thing I should verify?

A1: Before troubleshooting the reaction chemistry, it is crucial to validate your analytical method for determining stereoselectivity (typically chiral HPLC or GC). Inaccurate analytical results are a common source of perceived low selectivity. Key validation points include:

  • Baseline Resolution: Ensure that the enantiomers or diastereomers are fully separated (baseline resolution). A resolution value (Rs) greater than 1.5 is generally recommended.

  • Accuracy and Linearity: Confirm the accuracy of your method by analyzing standard samples of known stereoisomeric composition. Also, verify that the detector response is linear over the relevant concentration range for all stereoisomers.

Q2: My analytical method is validated, but the stereoselectivity is still poor. What reaction parameters should I investigate?

A2: Low stereoselectivity can be influenced by several factors. A systematic optimization of reaction conditions is often necessary:

  • Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states.[3]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the chiral environment of the reaction. Screening different anhydrous solvents (e.g., THF, diethyl ether, toluene, dichloromethane) is advisable.[3]

  • Catalyst/Chiral Auxiliary Integrity: Ensure the purity and chiral integrity of your catalyst or chiral auxiliary. Racemization or degradation of the chiral source will directly lead to a loss of stereoselectivity.

  • Counterion Effects: In enolate chemistry, the nature of the counterion (e.g., Li+, Na+, K+) can influence the aggregation state and geometry of the enolate, thereby affecting the stereochemical outcome. Additives like LiCl can also play a crucial role in achieving high diastereoselectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary for my asymmetric alkylation?

A1: The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provide high stereochemical control.[4] Some commonly used and effective chiral auxiliaries include:

  • Evans' Oxazolidinones: These are highly reliable for the asymmetric alkylation of carboxylic acid derivatives, typically affording high diastereoselectivity.[4]

  • Myers' Pseudoephedrine Amides: This method is practical for the asymmetric alkylation of a wide range of carboxylic acid derivatives and is known for its high diastereoselectivity.[4][5]

  • Enders' SAMP/RAMP Hydrazones: This is a powerful strategy for the asymmetric α-alkylation of aldehydes and ketones.[4][6]

The choice will depend on your specific substrate and the desired product.

Q2: What are common side reactions in asymmetric alkylation and how can I minimize them?

A2: Common side reactions include:

  • Over-alkylation: The formation of a dialkylated product. This can sometimes be minimized by using a slight excess of the nucleophile or by slow addition of the alkylating agent.

  • Racemization: The product can racemize if the newly formed stereocenter is acidic and exposed to basic conditions for an extended period. It is important to quench the reaction promptly once complete and to use mild workup conditions.[2]

  • Elimination: If the alkylating agent has a leaving group on a carbon with adjacent protons, elimination can compete with substitution, especially with sterically hindered bases.

Q3: Can phase-transfer catalysis be used for asymmetric alkylation?

A3: Yes, asymmetric phase-transfer catalysis (PTC) is a powerful method, particularly for the synthesis of α-amino acids. Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used to shuttle the enolate from an aqueous or solid phase to the organic phase where it reacts with the alkylating agent, inducing chirality in the process.[7]

Data Presentation: Performance of Chiral Auxiliaries and Catalysts

The following tables summarize the performance of various chiral auxiliaries and catalysts in asymmetric alkylation reactions, providing a comparative overview of their efficacy.

Table 1: Evans' Asymmetric Alkylation of an N-Propionyl Oxazolidinone

Electrophile (RX)BaseDiastereomeric Ratio (syn:anti)Yield (%)
Benzyl bromideNaHMDS>99:194
Allyl iodideNaHMDS98:295
Ethyl iodideNaHMDS96:485
Isopropyl iodideNaHMDS95:570

Data compiled from representative literature.

Table 2: Myers' Asymmetric Alkylation of a Pseudoephedrine Amide

Electrophile (R-X)Diastereomeric Excess (de %)Yield (%)
Methyl iodide>9888
Ethyl iodide>9883
Benzyl bromide>9880
n-Butyl iodide>9870

Data sourced from Myers et al.[8]

Table 3: Enders' SAMP-Hydrazone Asymmetric Alkylation of Cyclohexanone

Electrophile (RX)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)Yield (%)
Methyl iodide>95>9885
Ethyl iodide>95>9882
Allyl bromide>95>9678
Benzyl bromide>95>9675

Data compiled from representative literature on SAMP/RAMP hydrazone alkylation.[6]

Table 4: Asymmetric Phase-Transfer Catalyzed Alkylation of a Glycine Derivative

Alkylating AgentCatalystEnantiomeric Excess (ee %)Yield (%)
Benzyl bromideCinchona-derived PTC8895
Allyl bromideCinchona-derived PTC7588
Ethyl bromoacetateCinchona-derived PTC6572

Data from representative studies on asymmetric phase-transfer catalysis.[7]

Experimental Protocols

Key Experiment: Evans' Asymmetric Alkylation

  • Acylation: The chiral oxazolidinone (1.0 equiv) is dissolved in an anhydrous solvent like THF. The solution is cooled to 0 °C, and a base such as n-butyllithium is added dropwise. The corresponding acyl chloride (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature.

  • Diastereoselective Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. The alkylating agent (e.g., allyl iodide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).[4]

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ or LiBH₄) to yield the corresponding carboxylic acid, alcohol, or aldehyde without racemization of the newly formed stereocenter.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed initial_checks Perform Initial Checks start->initial_checks anhydrous Anhydrous Conditions? initial_checks->anhydrous chem_factors Investigate Chemical Factors base_choice Optimize Base chem_factors->base_choice reactivity Assess Substrate/ Electrophile Reactivity chem_factors->reactivity side_reactions Identify Side Reactions chem_factors->side_reactions inert Inert Atmosphere? anhydrous->inert Yes end Improved Yield anhydrous->end No, Fix & Retry reagent_quality Reagent Quality? inert->reagent_quality Yes inert->end No, Fix & Retry temp_control Temperature Control? reagent_quality->temp_control Yes reagent_quality->end No, Fix & Retry temp_control->chem_factors Yes temp_control->end No, Fix & Retry base_choice->end reactivity->end side_reactions->end

Troubleshooting workflow for low reaction yield.

Troubleshooting_Low_Selectivity start Low Enantio/Diastereo- selectivity Observed validate_analytical Validate Analytical Method (e.g., Chiral HPLC/GC) start->validate_analytical resolution Adequate Resolution? validate_analytical->resolution reaction_params Optimize Reaction Parameters optimize_temp Vary Temperature reaction_params->optimize_temp screen_solvent Screen Solvents reaction_params->screen_solvent check_chiral_source Check Purity of Chiral Source reaction_params->check_chiral_source accuracy Accuracy Confirmed? resolution->accuracy Yes end Improved Selectivity resolution->end No, Optimize Method accuracy->reaction_params Yes accuracy->end No, Calibrate optimize_temp->end screen_solvent->end check_chiral_source->end Experimental_Workflow start Start: Asymmetric Alkylation setup Reaction Setup (Anhydrous, Inert Atm.) start->setup deprotonation Deprotonation (Base Addition at Low Temp) setup->deprotonation alkylation Alkylation (Electrophile Addition) deprotonation->alkylation monitoring Reaction Monitoring (TLC, GC, etc.) alkylation->monitoring quench Quench Reaction monitoring->quench workup Workup & Extraction quench->workup purification Purification (Chromatography) workup->purification analysis Analysis (Yield, %ee, %de) purification->analysis end Final Product analysis->end

References

Technical Support Center: Synthesis of 1-Amino-1-cyclopentanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Amino-1-cyclopentanemethanol and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two common synthetic routes: the Strecker synthesis and the Bucherer-Bergs synthesis, both starting from cyclopentanone.

Route 1: Strecker Synthesis

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis and reduction.

Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Reduction Cyclopentanone Cyclopentanone Aminonitrile 1-Amino-1-cyclopentanecarbonitrile Cyclopentanone->Aminonitrile + NH3, HCN AminoAcid 1-Amino-1-cyclopentanecarboxylic acid Aminonitrile->AminoAcid H3O+ Target This compound AminoAcid->Target Reducing Agent (e.g., LiAlH4)

Figure 1. General workflow for the Strecker synthesis of this compound.

Problem 1: Low Yield of 1-Amino-1-cyclopentanecarbonitrile (Intermediate)

Potential Cause Troubleshooting/Solution
Incomplete imine formation: The reaction between cyclopentanone and ammonia to form the imine intermediate is reversible.Ensure anhydrous conditions to drive the equilibrium towards the imine. Use a Dean-Stark trap to remove water if applicable.
Side reaction with cyanide: Cyanide can react with cyclopentanone to form the cyanohydrin, competing with the desired reaction.Maintain a slightly basic pH to favor the presence of free ammonia for imine formation.
Polymerization of reactants: Aldehydes and ketones can undergo self-condensation or polymerization under certain conditions.Control the reaction temperature and add reagents slowly to avoid localized high concentrations.

Problem 2: Incomplete Hydrolysis of the Aminonitrile to the Amino Acid

Potential Cause Troubleshooting/Solution
Steric hindrance: The nitrile group in the α-aminonitrile can be sterically hindered, making hydrolysis difficult.Use harsher hydrolysis conditions, such as prolonged heating with concentrated acid or base. Be mindful of potential side reactions under these conditions.
Formation of stable intermediates: The hydrolysis proceeds through an amide intermediate. Incomplete hydrolysis can result in the isolation of 1-amino-1-cyclopentanecarboxamide.Extend the reaction time or increase the temperature of the hydrolysis step.

Problem 3: Formation of Byproducts During Reduction of the Amino Acid

Potential Cause Troubleshooting/Solution
Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce other functional groups if present in the molecule.Use a milder reducing agent if compatible with the substrate. Control the stoichiometry of the reducing agent and the reaction temperature.
Incomplete reduction: Insufficient reducing agent or reaction time can lead to a mixture of the desired amino alcohol and the starting amino acid.Ensure the correct stoichiometry of the reducing agent is used. Monitor the reaction by TLC or LC-MS to confirm completion.
Route 2: Bucherer-Bergs Synthesis

This is a one-pot synthesis that produces a hydantoin intermediate, which is then hydrolyzed to the amino acid and subsequently reduced.

Bucherer_Bergs_Synthesis cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Reduction Cyclopentanone Cyclopentanone Hydantoin 5,5-Cyclopentanespirohydantoin Cyclopentanone->Hydantoin + (NH4)2CO3, KCN AminoAcid 1-Amino-1-cyclopentanecarboxylic acid Hydantoin->AminoAcid H3O+ or OH- Target This compound AminoAcid->Target Reducing Agent (e.g., LiAlH4)

Figure 2. General workflow for the Bucherer-Bergs synthesis of this compound.

Problem 1: Low Yield of 5,5-Cyclopentanespirohydantoin (Intermediate)

Potential Cause Troubleshooting/Solution
Unfavorable pH: The reaction is sensitive to pH. If the pH is too low, the concentration of free cyanide will be low. If it is too high, cyanide can decompose.Maintain the pH of the reaction mixture in the optimal range (typically slightly alkaline).
Side reactions of cyclopentanone: Similar to the Strecker synthesis, cyclopentanone can undergo self-condensation.Control the reaction temperature and reagent addition.
Incomplete reaction: The reaction may not go to completion due to insufficient reaction time or temperature.Monitor the reaction progress and ensure it is heated for a sufficient period.

Problem 2: Byproducts During Hydrolysis of the Hydantoin

Potential Cause Troubleshooting/Solution
Formation of hydantoic acid: Incomplete hydrolysis can lead to the formation of the corresponding hydantoic acid.Ensure complete hydrolysis by using sufficiently strong acid or base and adequate reaction time and temperature.
Racemization: If a chiral derivative is being synthesized, the harsh conditions of hydrolysis can lead to racemization.If stereochemistry is important, consider enzymatic hydrolysis or milder chemical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should look for in the synthesis of this compound?

A1: Based on the common synthetic routes, you should be aware of the following potential byproducts:

  • From Reductive Amination of Cyclopentanone (a related synthesis): Cyclopentanol and N,N-dicyclopentylamine have been reported as byproducts.[1] The intermediate N-cyclopentyliminocyclopentane may also be present.[1]

  • From Strecker/Bucherer-Bergs Synthesis:

    • Unreacted Cyclopentanone: Can be carried through the synthesis.

    • Cyclopentanone Cyanohydrin: A potential byproduct from the reaction of cyclopentanone with cyanide.

    • 1-Amino-1-cyclopentanecarboxamide: From incomplete hydrolysis of the nitrile intermediate in the Strecker synthesis.

    • Hydantoic acid derivative: From incomplete hydrolysis of the hydantoin intermediate in the Bucherer-Bergs synthesis.

    • Over-reduction products: If harsh reducing agents are used.

Q2: I am observing a significant amount of an unknown impurity with a higher molecular weight than my product. What could it be?

A2: This could potentially be a dimer of this compound or an intermediate. Dimerization can occur through intermolecular reactions, for example, the amino group of one molecule reacting with the hydroxyl group of another, especially under harsh conditions or during prolonged storage. Characterization by mass spectrometry and NMR spectroscopy would be necessary to confirm the structure.

Dimerization Monomer1 This compound Dimer Dimer Monomer1->Dimer Monomer2 This compound Monomer2->Dimer

Figure 3. Potential dimerization of this compound.

Q3: My final product is showing signs of degradation upon storage. What might be happening?

A3: this compound, being a primary amine and an alcohol, can be susceptible to oxidation. The amino group can be oxidized to various nitrogen-containing functional groups, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. This can lead to discoloration and the formation of impurities over time. It is recommended to store the compound under an inert atmosphere and at low temperatures.

Oxidation Target This compound Oxidized_Amine Oxidized Amine Products Target->Oxidized_Amine Oxidation Oxidized_Alcohol Aldehyde/Carboxylic Acid Target->Oxidized_Alcohol Oxidation

Figure 4. Potential oxidation pathways for this compound.

Q4: What are the best practices for purifying the final product?

A4: Purification strategies will depend on the nature of the impurities. Common techniques include:

  • Distillation: If the product is a liquid and the byproducts have significantly different boiling points.

  • Recrystallization: If the product is a solid.

  • Column Chromatography: Effective for separating byproducts with different polarities.

  • Acid-Base Extraction: To separate the basic amino alcohol from neutral or acidic impurities.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction and identifying byproducts?

A5: Yes, the following techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying non-volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and any isolated byproducts.

References

Technical Support Center: Challenges in Removing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of chiral auxiliaries from final products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage in a question-and-answer format.

1. Why is the cleavage of my chiral auxiliary incomplete?

Incomplete cleavage is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters.

  • Verify Reagent Quality and Stoichiometry: Ensure that all reagents are fresh, pure, and used in the correct stoichiometric ratios. For many cleavage reactions, such as the use of lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) for Evans auxiliaries, using a sufficient excess of the cleaving reagent is crucial to drive the reaction to completion.[1][2]

  • Optimize Reaction Conditions:

    • Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate, while for sensitive substrates, lower temperatures might be necessary to prevent side reactions.[1]

    • Reaction Time: The reaction may simply need more time. It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Solvent: The choice of solvent can significantly impact the reaction's rate and outcome.[1]

  • Consider Steric Hindrance: If the substrate is sterically hindered near the auxiliary, cleavage can be more challenging. In such cases, a different cleavage method or a more reactive reagent may be necessary.[1]

  • Investigate Alternative Cleavage Methods: If optimizing the current conditions fails, consider switching to a different cleavage method. For instance, if a basic hydrolysis is unsuccessful, an acidic or reductive cleavage might be more effective.[1]

Troubleshooting Workflow for Incomplete Cleavage

G cluster_solutions Troubleshooting Steps start Incomplete Auxiliary Cleavage reagent Verify Reagent Quality and Stoichiometry start->reagent conditions Optimize Reaction Conditions (T, t, solvent) reagent->conditions Reagents OK? steric Assess Steric Hindrance conditions->steric Still Incomplete? alternative Investigate Alternative Cleavage Methods steric->alternative Steric Hindrance an Issue? complete Cleavage Complete alternative->complete

Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.

2. How can I prevent epimerization or racemization of my product during auxiliary removal?

Preserving the stereochemical integrity of the product is paramount. Racemization can occur, particularly under harsh acidic or basic conditions.[2][3]

  • Use Mild Conditions: Opt for the mildest possible cleavage conditions that are effective for your substrate.[2]

  • Control Temperature: Perform reactions at lower temperatures (e.g., 0 °C or -78 °C) to minimize the rate of enolization, which can lead to racemization.[2] The cleavage of Evans auxiliaries with LiOH/H₂O₂ is typically performed at low temperatures to maintain stereochemical integrity.

  • Control Base/Acid Strength and Stoichiometry: The choice and amount of acid or base are critical.

  • Consider the Substrate's Structure: The susceptibility of a product to epimerization is often structure-dependent. The presence of an abstractable proton alpha to a carbonyl group increases the risk of epimerization under basic conditions.

  • Choose the Cleavage Method Carefully: Some cleavage methods are inherently less prone to causing epimerization. Reductive cleavage methods, for instance, are often milder than harsh acidic or basic hydrolysis.

Factors Influencing Epimerization

G epimerization Epimerization/ Racemization acid_base Strong Acid/Base acid_base->epimerization temperature High Temperature temperature->epimerization substrate Substrate Structure (e.g., acidic α-proton) substrate->epimerization time Prolonged Reaction Time time->epimerization

Caption: Key factors that can contribute to the epimerization of a product during chiral auxiliary removal.

3. What are the best practices for purifying my product after auxiliary cleavage?

Effective purification is crucial for isolating the desired enantiomerically pure product.

  • Separation of Diastereomers Before Cleavage: A significant advantage of using chiral auxiliaries is that the products of the asymmetric reaction are diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[4]

  • Extraction: A liquid-liquid extraction is a common first step to remove the cleaved auxiliary and other water-soluble byproducts.[1][2]

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying the final product.[1][2]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method and may even enhance the enantiomeric purity.[2]

  • Recovery and Recycling of the Auxiliary: Many chiral auxiliaries are valuable and can be recovered and reused. The purification strategy should also consider the efficient recovery of the auxiliary.[1]

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing chiral auxiliaries?

The primary methods for cleaving chiral auxiliaries depend on the nature of the auxiliary and its linkage to the substrate. Common approaches include:

  • Hydrolytic Cleavage: Using acidic or basic conditions, often with reagents like LiOH/H₂O₂.[1]

  • Reductive Cleavage (Hydrogenolysis): Employed for auxiliaries attached via benzyl ether or similar linkages, commonly using catalytic hydrogenation (e.g., Pd/C, H₂).[2]

  • Oxidative Cleavage: Used for certain linkages, such as acetals or ketals, with reagents like periodic acid (HIO₄) or sodium periodate (NaIO₄).[2]

2. How do I choose the right cleavage method for my specific chiral auxiliary?

The optimal cleavage method is highly dependent on the structure of the chiral auxiliary. The table below summarizes common methods for some widely used auxiliaries.

Chiral AuxiliaryCommon Cleavage MethodsResulting Functional Group
Evans Oxazolidinones LiOH/H₂O₂; LiOBn; LiSBnCarboxylic Acid, Benzyl Ester, Thioester
(R,R)-Hydrobenzoin Oxidative (NaIO₄, HIO₄); Reductive (H₂, Pd/C)Aldehyde, Ketone; Alcohol
Oppolzer's Sultam Hydrolytic (LiOH, KOH); Reductive (LiAlH₄, NaBH₄)Carboxylic Acid; Alcohol
Pseudoephedrine Amides Acid/Base Hydrolysis; Nucleophilic CleavageCarboxylic Acid, Alcohol, Aldehyde, Ketone
SAMP/RAMP Hydrazones Ozonolysis; Acid HydrolysisKetone, Aldehyde

3. What are the potential side reactions during the removal of Evans' oxazolidinones with LiOH/H₂O₂?

While LiOH/H₂O₂ is a standard method, side reactions can occur. The hydroperoxide anion (OOH⁻) is the desired nucleophile that cleaves the exocyclic imide carbonyl.[5] However, the hydroxide ion (OH⁻) can compete and lead to cleavage of the endocyclic carbonyl, resulting in the opening of the oxazolidinone ring.[6] In some cases, the evolution of oxygen has been observed, indicating decomposition of the hydrogen peroxide.

4. How can I confirm the complete removal of the chiral auxiliary?

Several analytical techniques can be used to confirm the complete removal of the chiral auxiliary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of characteristic signals from the chiral auxiliary in the ¹H and ¹³C NMR spectra of the purified product is a strong indicator of its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to detect trace amounts of the auxiliary or auxiliary-related byproducts.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product and confirm the absence of any diastereomeric intermediates.

Experimental Protocols

Protocol 1: General Procedure for Cleavage of Evans' N-Acyl Oxazolidinones using LiOH/H₂O₂

This protocol describes a general method for the hydrolytic cleavage of an N-acyl oxazolidinone to yield the corresponding carboxylic acid.

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.[1]

  • Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).[1]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[1][5]

  • Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[1]

  • Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[1]

Generalized Experimental Workflow for Chiral Auxiliary Removal

G cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Substrate (THF/H₂O, 0 °C) add_reagents 2. Add Cleavage Reagents (e.g., LiOH/H₂O₂) dissolve->add_reagents monitor 3. Monitor Reaction (TLC) add_reagents->monitor quench 4. Quench Reaction (e.g., Na₂SO₃) monitor->quench remove_thf 5. Remove Organic Solvent (Reduced Pressure) quench->remove_thf extract_aux 6. Extract Auxiliary (Organic Solvent) remove_thf->extract_aux acidify 7. Acidify Aqueous Layer (e.g., HCl) extract_aux->acidify extract_prod 8. Extract Product (Organic Solvent) acidify->extract_prod purify 9. Purify Product (Chromatography/Crystallization) extract_prod->purify

Caption: A generalized experimental workflow for the removal of a chiral auxiliary and purification of the final product.

References

Technical Support Center: Solvent Effects on Stereochemical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of solvents on the stereochemical outcome of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How can a seemingly simple change in solvent lead to a drastic change in the stereoselectivity of my reaction?

A: The solvent is not merely an inert medium; it actively participates in the reaction at a molecular level.[1] Solvent molecules can stabilize or destabilize the transition states leading to different stereoisomers.[2] This differential stabilization is a key factor. The overall effect is a complex interplay of factors including the solvent's polarity, hydrogen-bonding capacity, and dielectric constant.[1] Even subtle changes in the solvent environment can alter the energy difference between competing diastereomeric or enantiomeric transition states, thus significantly impacting the product ratio.

Q2: My reaction's enantioselectivity inverted upon changing the solvent. What is the underlying phenomenon?

A: This phenomenon, sometimes referred to as a stereochemical switch, can occur when a change in solvent alters which stereoisomeric transition state is lower in energy. For example, one solvent might better stabilize the transition state leading to the R-enantiomer, while another solvent provides greater stabilization for the transition state of the S-enantiomer. In some cases, temperature-dependent studies reveal non-linear relationships (non-linear Eyring plots), suggesting the existence of an "inversion temperature" where the selectivity inverts. This is hypothesized to be due to an equilibrium between different solute-solvent clusters, which are the true reactive species in the solution.

Q3: Can solvent effects be predicted quantitatively?

A: While precise quantitative prediction is challenging, several empirical solvent polarity scales can help rationalize and sometimes predict trends.[3][4] These scales, such as the Reichardt ET(30) scale, are based on solvatochromic dyes whose light absorption maxima change with solvent polarity.[5][6] By correlating the stereochemical outcome of a reaction with parameters from these scales, you can develop a predictive model for your specific system. However, these are empirical correlations, and specific solute-solvent interactions like hydrogen bonding or van der Waals forces can lead to deviations.[4][7]

Q4: What is the difference between a general solvent effect and a specific solvent-solute interaction?

A: A general solvent effect relates to bulk properties of the solvent, such as its dielectric constant, which influences the reaction environment as a whole.[8] For instance, polar solvents generally accelerate reactions that form charged intermediates, like in an SN1 reaction. Specific solvent-solute interactions are more localized and involve direct interactions, such as hydrogen bonding between a protic solvent and a reactant or transition state, or the coordination of an ethereal solvent to a metal catalyst.[2][9] These specific interactions can have a powerful and highly localized influence on the stereochemical course of a reaction.

Q5: What is "preferential solvation" and how can it affect my reaction in a mixed solvent system?

A: In a mixed solvent system, the composition of the solvent in the immediate vicinity of a solute molecule (the "solvation shell") can be different from the composition of the bulk solvent.[10] This phenomenon is called preferential solvation.[11][12] The solute may be preferentially solvated by the more polar or less polar component of the mixture, depending on the specific interactions.[12] This localized solvent environment is what the reactants experience, and it can lead to non-linear effects on stereoselectivity as the bulk solvent composition is varied.

Troubleshooting Guide

Issue: Poor or Unexpected Stereoselectivity

You are running an established stereoselective reaction, but the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is lower than expected or has changed from previous runs.

Potential Cause Troubleshooting Steps
Solvent Impurities 1. Verify Solvent Purity: Use a fresh bottle of high-purity, anhydrous solvent. Traces of water in an aprotic solvent can act as a proton source, potentially creating alternative reaction pathways.
2. Use Proper Handling Techniques: Use dry glassware and handle solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contamination from atmospheric moisture.
Solvent Polarity Mismatch 1. Consult Literature: Re-check the established protocol for the recommended solvent. Ensure the solvent used matches the polarity and type (protic vs. aprotic) specified.
2. Screen Solvents: If the original solvent is not yielding good results, perform a small-scale screen with a range of solvents of varying polarities (see Data Table below). This can help identify the optimal solvent environment for the desired stereochemical outcome.
Temperature Fluctuations 1. Monitor Reaction Temperature: Stereoselectivity can be highly sensitive to temperature.[1] Ensure the reaction is maintained at the specified temperature with minimal fluctuation.
2. Perform a Temperature Study: Run the reaction at a few different temperatures (e.g., -78 °C, -20 °C, 0 °C, 25 °C) to see how it impacts the stereochemical ratio. You may find an optimal temperature for selectivity.
Specific Solute-Solvent Interactions 1. Consider Hydrogen Bonding: If using a protic solvent, it may be hydrogen-bonding with your catalyst or substrate, altering its conformation and, consequently, the stereochemical induction. Try switching to a polar aprotic solvent.
2. Evaluate Coordinating Solvents: Solvents like THF or DME can coordinate to metal centers in catalysts, which can either enhance or inhibit stereoselectivity.[9] Consider a less-coordinating solvent like toluene or dichloromethane.
Logical Troubleshooting Flowchart

This flowchart provides a step-by-step process for diagnosing issues with stereochemical control.

G start Unexpected Stereochemical Outcome (Low e.e. or d.r.) q1 Is the solvent pure and anhydrous? start->q1 a1_no Purify solvent or use a new, sealed bottle. q1->a1_no No q2 Does the outcome match literature for this solvent? q1->q2 Yes a1_yes Verify solvent handling and storage. Use fresh solvent. a1_no->q2 a2_yes Reaction is performing as expected in this medium. Consider if this solvent is optimal. q2->a2_yes Yes q3 Was the reaction temperature strictly controlled? q2->q3 No a2_no Proceed to check other variables. a2_no->q3 a3_no Improve temperature control and repeat the experiment. q3->a3_no No a3_yes Solvent-specific interactions may be dominant. q3->a3_yes Yes a3_no->q3 conclusion Systematically screen alternative solvents (polar aprotic, polar protic, non-polar) to find optimal conditions. a3_yes->conclusion

Caption: Troubleshooting flowchart for unexpected stereochemical outcomes.

Quantitative Data: Solvent Polarity Parameters

The choice of solvent can be guided by empirical polarity scales. Below is a table of common organic solvents with their corresponding dielectric constants and Reichardt's ET(30) values, which are measures of polarity.[6][13][14]

SolventDielectric Constant (ε) at 20-25°CET(30) (kcal/mol)Type
n-Hexane1.8831.0Non-polar
Toluene2.3833.9Non-polar
Diethyl Ether4.3434.5Polar Aprotic
Tetrahydrofuran (THF)7.5837.4Polar Aprotic
Dichloromethane (DCM)8.9340.7Polar Aprotic
Acetone20.742.2Polar Aprotic
Acetonitrile (MeCN)37.545.6Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.745.1Polar Aprotic
Ethanol24.551.9Polar Protic
Methanol32.755.4Polar Protic
Water80.163.1Polar Protic

Data compiled from various sources.[6][13][15] Exact values may vary slightly with temperature and source.

Experimental Protocols

General Protocol for Screening Solvent Effects on Stereoselectivity

This protocol outlines a systematic approach to investigate how different solvents affect the stereochemical outcome of a reaction.

Objective: To determine the optimal solvent for maximizing the diastereoselectivity or enantioselectivity of a target reaction.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (if applicable)

  • A range of high-purity, anhydrous solvents (e.g., Toluene, THF, DCM, Acetonitrile, Methanol)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Temperature control system (e.g., cryostat or ice bath)

  • Standard laboratory glassware, dried in an oven

  • Analytical instrument for determining stereoisomeric ratio (e.g., Chiral HPLC, GC, or NMR with a chiral shift reagent)

Methodology Workflow:

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 1. Select Solvents (Varying polarity and type) p2 2. Prepare Stock Solutions of reactants and catalyst p1->p2 p3 3. Set up Parallel Reactions (e.g., in a vial block) p2->p3 e1 4. Add Solvent to each reaction vessel under inert gas p3->e1 e2 5. Equilibrate to Target Temperature (e.g., 0°C) e1->e2 e3 6. Initiate Reactions (Add final reagent) e2->e3 e4 7. Monitor & Stir for fixed time e3->e4 a1 8. Quench all reactions simultaneously e4->a1 a2 9. Work-up and Isolate crude product a1->a2 a3 10. Determine Stereoisomeric Ratio (e.g., by Chiral HPLC) a2->a3 a4 11. Correlate Ratio with Solvent Properties a3->a4

Caption: Experimental workflow for screening solvent effects.

Procedure:

  • Reaction Setup: For each solvent to be tested, add the substrate(s) and catalyst (if any) to a separate dry reaction vessel under an inert atmosphere.

  • Solvent Addition: Add the designated anhydrous solvent to each vessel.

  • Temperature Control: Bring all reaction vessels to the desired reaction temperature and allow them to equilibrate.

  • Initiation: Start all reactions simultaneously by adding the final reagent.

  • Monitoring: Allow the reactions to proceed for a predetermined amount of time, ensuring consistent stirring and temperature.

  • Quenching: After the set time, quench all reactions.

  • Work-up: Perform an identical work-up procedure for each reaction to isolate the crude product.

  • Analysis: Analyze a sample from each reaction using the appropriate analytical technique (e.g., Chiral HPLC) to determine the stereoisomeric ratio (d.r. or e.e.).

  • Correlation: Plot the observed stereoselectivity against a solvent polarity parameter (e.g., ET(30)) to identify any trends.

Conceptual Pathway: How Solvents Influence Stereoselectivity

Solvents mediate stereoselectivity primarily by differentially stabilizing the transition states (TS) of competing reaction pathways.

G R Reactants TS1 Transition State 1 (Lower Energy) R->TS1 ΔG‡(major) TS2 Transition State 2 (Higher Energy) R->TS2 ΔG‡(minor) P1 Major Stereoisomer P2 Minor Stereoisomer TS1->P1 TS2->P2 Solvent Solvent Environment (e.g., Polar Protic) Solvent->TS1  Stabilizes More Solvent->TS2  Stabilizes Less

Caption: Solvent stabilizing one transition state over another.

References

how to prevent Meyer-Schuster rearrangement in alkyne hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the Meyer-Schuster rearrangement during alkyne hydration experiments.

Troubleshooting Guide: Minimizing Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1] Preventing this rearrangement is crucial for achieving the desired ketone or aldehyde products from alkyne hydration. This guide provides solutions to common issues encountered during these reactions.

Issue: Formation of α,β-unsaturated carbonyl compounds (Meyer-Schuster product) is observed.

This is the primary issue when attempting direct hydration of propargyl alcohols under acidic conditions. The strongly acidic environment promotes the 1,3-hydroxyl shift characteristic of the Meyer-Schuster rearrangement.[1]

Solutions:

  • Modification of Catalytic System: The most effective strategy is to move away from traditional strong acid catalysts. Modern methods utilize transition metal catalysts that operate under milder, often acid-free, conditions.[1][2]

  • Alternative Hydration Methods: Employing hydration methods with different regioselectivity, such as anti-Markovnikov hydration, can completely avoid the formation of the Meyer-Schuster product.

The following table summarizes key preventative strategies, their typical reaction conditions, and expected outcomes.

StrategyCatalyst/ReagentKey Reaction ConditionsExpected OutcomeTypical Yield of Desired ProductReference
Markovnikov Hydration (Ketone Synthesis)
Gold-Catalyzed Hydration(IPr)AuCl / AgOTfNeutral pH, often in a dioxane/water mixture at elevated temperatures (e.g., 80°C).[3]Forms the corresponding methyl ketone with high regioselectivity, minimizing the Meyer-Schuster rearrangement.>90% for many substrates.[3][3]
Silver-Catalyzed HydrationAg(I) salts (e.g., AgOTf)Mild conditions, often at room temperature.Promotes hydration over rearrangement, particularly for tertiary propargyl alcohols.Good to excellent yields.[4]
Anti-Markovnikov Hydration (Aldehyde Synthesis)
Ruthenium-Catalyzed Hydration[CpRuCl(dppm)]Neutral conditions, typically in a solvent mixture like THF/water at 100°C.Highly regioselective formation of the anti-Markovnikov aldehyde product, thus avoiding the Meyer-Schuster pathway.>90% for many terminal alkynes.[5][6][5][6]
Hydroboration-Oxidation1. Disiamylborane or 9-BBN 2. H₂O₂, NaOHTwo-step process under basic conditions.Anti-Markovnikov addition of water to form an aldehyde from a terminal alkyne.Generally high yields.[7]

Frequently Asked Questions (FAQs)

Q1: What is the Meyer-Schuster rearrangement and why does it occur during alkyne hydration?

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1] It proceeds through a protonated alcohol intermediate, followed by a 1,3-shift of the hydroxyl group to form an allene, which then tautomerizes to the final product.[1] Traditional alkyne hydration methods using strong acids (e.g., H₂SO₄) create the necessary acidic environment for this rearrangement to compete with, and often dominate, the desired hydration reaction.[1]

Q2: How do gold catalysts prevent the Meyer-Schuster rearrangement?

Gold(I) catalysts, such as those with N-heterocyclic carbene (NHC) ligands like IPrAuCl, are highly "alkynophilic," meaning they have a strong affinity for the carbon-carbon triple bond.[8] They activate the alkyne towards nucleophilic attack by water under neutral or mildly acidic conditions. This catalytic cycle does not involve the formation of the key intermediates required for the Meyer-Schuster rearrangement, thus favoring the direct hydration pathway to produce ketones.[3]

Q3: I am trying to synthesize an aldehyde from a terminal alkyne but keep getting the methyl ketone. What am I doing wrong?

The formation of a methyl ketone from a terminal alkyne is the result of Markovnikov hydration.[7] To obtain an aldehyde, you need to employ an anti-Markovnikov hydration method. The most common and effective methods are:

  • Ruthenium-catalyzed hydration: This method uses a ruthenium catalyst, such as [CpRuCl(dppm)], to directly add water across the triple bond with anti-Markovnikov selectivity.[5][6]

  • Hydroboration-oxidation: This is a two-step process where a borane reagent is first added to the alkyne, followed by oxidation. This sequence also results in the anti-Markovnikov addition of water.[7]

Q4: Can the Rupe rearrangement interfere with my reaction?

Yes, particularly when working with tertiary propargyl alcohols. The Rupe rearrangement is another acid-catalyzed reaction that competes with the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[1] Using milder, non-acidic catalytic systems, such as those based on gold or silver, can help to minimize both the Meyer-Schuster and Rupe rearrangements.[1]

Detailed Experimental Protocols

Protocol 1: Gold-Catalyzed Markovnikov Hydration of a Terminal Alkyne

This protocol is adapted from established literature procedures for the synthesis of methyl ketones from terminal alkynes using a gold catalyst.[3]

Materials:

  • (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride [(IPr)AuCl]

  • Silver trifluoromethanesulfonate (AgOTf)

  • Terminal alkyne

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a Schlenk tube or sealable vial equipped with a magnetic stir bar, add (IPr)AuCl (1 mol%) and AgOTf (1 mol%).

  • Add the terminal alkyne (1.0 mmol).

  • Add 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).

  • Seal the tube/vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS (typical reaction times are 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure methyl ketone.

Protocol 2: Ruthenium-Catalyzed Anti-Markovnikov Hydration of a Terminal Alkyne

This protocol is based on the work of Toshiaki Suzuki, Makoto Tokunaga, and Yasuo Wakatsuki for the synthesis of aldehydes from terminal alkynes.[5]

Materials:

  • [CpRuCl(dppm)] (dppm = bis(diphenylphosphino)methane)

  • Terminal alkyne

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sealed reaction vessel

  • Magnetic stirrer and heating plate

  • Standard workup and purification reagents

Procedure:

  • In a sealable reaction vessel, dissolve the terminal alkyne (1.0 mmol) in a mixture of THF (3 mL) and water (1 mL).

  • Add [CpRuCl(dppm)] (1 mol%).

  • Seal the vessel and heat the mixture at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify by silica gel chromatography to yield the desired aldehyde.

Visualizations

Meyer_Schuster_Pathway cluster_start Starting Material cluster_desired Desired Hydration Pathway cluster_rearrangement Meyer-Schuster Rearrangement Pathway Propargyl_Alcohol Propargyl Alcohol Alkyne_Activation Alkyne Activation (Au or Ru Catalyst) Propargyl_Alcohol->Alkyne_Activation Milder Conditions Protonation Protonation (Strong Acid) Propargyl_Alcohol->Protonation Harsh Acidic Conditions Nucleophilic_Attack Nucleophilic Attack by H₂O Alkyne_Activation->Nucleophilic_Attack Enol_Intermediate Enol Intermediate Nucleophilic_Attack->Enol_Intermediate Desired_Product Ketone or Aldehyde Enol_Intermediate->Desired_Product Tautomerization Hydroxyl_Shift 1,3-Hydroxyl Shift Protonation->Hydroxyl_Shift Allenol_Intermediate Allenol Intermediate Hydroxyl_Shift->Allenol_Intermediate Rearrangement_Product α,β-Unsaturated Carbonyl Allenol_Intermediate->Rearrangement_Product Tautomerization

Caption: Reaction pathways for alkyne hydration.

Caption: Troubleshooting workflow for Meyer-Schuster rearrangement.

References

Validation & Comparative

A Comparative Guide to 1-Amino-1-cyclopentanemethanol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries are a powerful and well-established tool for inducing chirality, offering reliable and predictable outcomes in a variety of chemical transformations. This guide provides an objective comparison of the performance of 1-amino-1-cyclopentanemethanol, a representative cyclic amino alcohol-derived chiral auxiliary, with other industry-standard auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides.

This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate chiral auxiliary for their specific synthetic challenges. The following sections present a detailed analysis of performance data, experimental protocols for key reactions, and visualizations of the underlying principles of stereocontrol.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated based on its ability to confer high levels of stereoselectivity (diastereomeric and enantiomeric excess), provide high chemical yields, and the ease of its attachment to and cleavage from the substrate. The following tables summarize the performance of a chiral auxiliary derived from a close analog of this compound, (1S,2R)-2-aminocyclopentan-1-ol, and compares it with established chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.[1]

Table 1: Performance in Asymmetric Alkylation Reactions [1][2]

Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (d.e., %)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-onePropionylBenzyl bromide>9985
(4R,5S)-Cyclopentano[d]oxazolidin-2-onePropionylEthyl iodide>9982
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)PropionylBenzyl bromide>9890-95
Oppolzer's CamphorsultamPropionylMethyl iodide>9890
(+)-Pseudoephedrine AmidePropionylBenzyl bromide95:5 (d.r.)>90

Table 2: Performance in Asymmetric Aldol Reactions [1][3]

Chiral AuxiliarySubstrateAldehydeDiastereoselectivity (d.e., %)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-onePropionylIsobutyraldehyde>9980
(4R,5S)-Cyclopentano[d]oxazolidin-2-onePropionylBenzaldehyde>9975
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)PropionylIsobutyraldehyde>9980-95
Oppolzer's CamphorsultamPropionylIsobutyraldehyde>9585

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. The following are representative protocols for the key steps involved in an asymmetric synthesis using a chiral auxiliary.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary to the prochiral substrate, diastereoselective reaction to create the new stereocenter, and cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 General Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., hydrolysis, reduction) Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Attachment of the Chiral Auxiliary (Formation of an N-Acyl Oxazolidinone)

This protocol describes the acylation of an oxazolidinone derived from an amino alcohol, a common step for preparing substrates for both alkylation and aldol reactions.

  • Preparation: Dissolve the chiral oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 eq.) dropwise to the solution and stir for 30 minutes at -78 °C to form the lithium salt.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol outlines a typical procedure for the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) to the enolate solution at -78 °C. The reaction is typically stirred at this temperature for several hours and may be allowed to slowly warm to a higher temperature depending on the reactivity of the electrophile.

  • Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

Protocol 3: Asymmetric Aldol Reaction

This protocol describes a general procedure for a boron-mediated asymmetric aldol reaction, which typically provides high levels of diastereoselectivity.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C. Add di-n-butylboryl triflate (1.1 eq.) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 eq.). Stir the mixture at 0 °C for 30 minutes and then cool to -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 eq.) dropwise to the boron enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, then allow it to warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The aldol adduct can be purified by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired chiral product. The conditions for cleavage depend on the desired functional group.

  • To obtain the carboxylic acid: Treat the product from the alkylation or aldol reaction with lithium hydroxide and hydrogen peroxide in a mixture of THF and water at 0 °C.

  • To obtain the alcohol: Reduction of the N-acyl oxazolidinone with a reducing agent such as lithium aluminum hydride or lithium borohydride in an ethereal solvent will yield the corresponding primary alcohol.

  • To obtain the aldehyde: More specialized reductive procedures are required to stop the reduction at the aldehyde oxidation state.

Mechanism of Stereocontrol

The high levels of stereoselectivity observed with these chiral auxiliaries are a result of a well-defined and rigid transition state. In the case of amino alcohol-derived auxiliaries like the one derived from this compound, the formation of a chelated intermediate is key to facial selectivity.

G cluster_1 Chelation-Controlled Transition State TransitionState Chelate Chelated Enolate Product Diastereomerically favored product Chelate->Product Electrophilic attack from the less hindered face Electrophile Electrophile (E+) Electrophile->Product Approach Sterically hindered face blocked by auxiliary substituent (R') Approach->Chelate

Chelation-controlled transition state model for stereoselection.

In this model, the metal cation (e.g., Li⁺ or B²⁺) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the auxiliary, creating a rigid five- or six-membered ring. This conformation orients the bulky substituent of the chiral auxiliary in a way that effectively blocks one face of the enolate from the incoming electrophile, thus directing the reaction to occur on the less sterically hindered face.

Conclusion

Chiral auxiliaries derived from cyclic amino alcohols, as exemplified by the performance of the (1S,2R)-2-aminocyclopentan-1-ol derivative, demonstrate exceptional stereocontrol in key asymmetric transformations, often exceeding 99% diastereoselectivity.[1] Their performance is comparable, and in some cases superior, to that of widely used auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam. The rigid cyclic backbone of these auxiliaries likely contributes to the formation of a highly organized and predictable transition state, leading to excellent facial discrimination.

For researchers and professionals in drug development, this compound and related cyclic amino alcohols represent a valuable class of chiral auxiliaries. Their straightforward preparation, high efficiency in inducing chirality, and the potential for recovery and reuse make them an attractive option for the synthesis of enantiomerically pure molecules. The choice of a specific chiral auxiliary will ultimately depend on the specific substrate, reaction conditions, and desired stereochemical outcome. This guide provides the necessary comparative data and procedural information to make an informed decision.

References

A Comparative Analysis of Diastereoselectivity in Amino Acid-Catalyzed Aldol Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Stereochemical Outcomes

The asymmetric intramolecular aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, frequently employs amino acids as readily available, environmentally benign catalysts. A critical parameter in the success of these cyclizations is the diastereomeric ratio (d.r.), which dictates the relative proportion of the stereoisomeric products formed. This guide provides a comparative analysis of the performance of various amino acid catalysts in aldol cyclizations, supported by experimental data, to aid researchers in catalyst selection and reaction optimization for the synthesis of stereochemically defined molecules.

The diastereoselectivity of these reactions is profoundly influenced by the choice of amino acid catalyst, the substrate structure, and the reaction conditions, including the solvent and temperature. Proline, a widely studied catalyst, and its derivatives, alongside other amino acids, have demonstrated varying degrees of success in controlling the formation of specific diastereomers.

Comparative Performance of Amino Acid Catalysts

The following table summarizes the diastereomeric ratios achieved in various amino acid-catalyzed intramolecular aldol cyclizations, providing a clear comparison of their effectiveness under different conditions.

CatalystSubstrateSolventTemperature (°C)Diastereomeric Ratio (syn:anti or anti:syn)Reference
L-ProlineTriketo acetonide (six-membered ring)DMSORoom Temp10:90[1]
L-ProlineTriketo acetonide (seven-membered ring)DMSORoom Temp~45:55[1]
L-ProlineCyclohexanone & p-nitrobenzaldehydeMethanol/WaterRoom Temp77:23 (anti/syn)[2]
D-ProlineCyclohexanone & p-nitrobenzaldehydeMethanol/WaterRoom Temp-
L-Threonineα-Hydroxyketone & Isobutyraldehyde--Predominantly syn[3]
O-tBu-L-Threonineα-Hydroxyketone & Isobutyraldehyde--Predominantly syn[3]
L-SerineTriketo acetonide (six-membered ring)DMSORoom TempLower than L-Proline[1]
L-PhenylalanineTriketo acetonide (six-membered ring)DMSORoom TempLower than L-Proline[1]
PyrrolidineTriketo acetonide (six-membered ring)--Lower selectivity than L-Proline[1]

Note: The terms syn and anti refer to the relative stereochemistry of the newly formed stereocenters. The specific definition can vary depending on the substrate.

Experimental Workflow and Signaling Pathways

The generally accepted mechanism for proline-catalyzed aldol reactions proceeds through an enamine intermediate, analogous to the function of Class I aldolases.[4][5][6][7] The catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine, which then attacks the carbonyl acceptor. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemical outcome is determined in the C-C bond-forming transition state.

Aldol_Cyclization_Workflow cluster_reaction Amino Acid-Catalyzed Aldol Cyclization cluster_analysis Analysis of Diastereomeric Ratio Start Dicarbonyl Substrate Enamine Enamine Intermediate Start->Enamine + Catalyst Catalyst Amino Acid Catalyst Catalyst->Enamine Cyclization Intramolecular C-C Bond Formation Enamine->Cyclization Iminium Iminium Ion Intermediate Cyclization->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Diastereomeric Aldol Products Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen NMR NMR Spectroscopy Product->NMR Catalyst_Regen->Catalyst Integration Signal Integration NMR->Integration Ratio Diastereomeric Ratio (d.r.) Integration->Ratio

Caption: Workflow for amino acid-catalyzed aldol cyclization and d.r. analysis.

The stereoselectivity is governed by the transition state geometry, which is influenced by steric and electronic interactions between the enamine, the acceptor carbonyl group, and the catalyst's chiral environment. For proline, a Zimmerman-Traxler-type transition state is often proposed.[8][9]

Experimental Protocols

General Procedure for Amino Acid-Catalyzed Aldol Cyclization

The following is a generalized protocol based on procedures reported in the literature.[10] Specific substrate and catalyst amounts, reaction times, and purification methods should be optimized for each specific reaction.

  • Reaction Setup: To a vial is added the dicarbonyl substrate (1.0 eq), the amino acid catalyst (typically 10-30 mol%), and the chosen solvent.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature. Progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to isolate the diastereomeric aldol products.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio of the purified product mixture is determined by ¹H NMR spectroscopy.[11]

  • Sample Preparation: A sample of the product mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer of suitable field strength (e.g., 400 MHz or higher).

  • Analysis:

    • Identify well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer. Protons adjacent to the newly formed stereocenters are often suitable.

    • Integrate the areas of these distinct signals.

    • The diastereomeric ratio is calculated from the ratio of the integration values.[11] For example, if two signals corresponding to the major and minor diastereomers have integrals of 1.00 and 0.25 respectively, the d.r. is 4:1.

For complex spectra where signals overlap, advanced NMR techniques such as band-selective pure shift NMR spectroscopy can be employed to simplify the spectrum and allow for more accurate determination of the diastereomeric ratio.[12][13][14]

Conclusion

The selection of an appropriate amino acid catalyst is a critical factor in controlling the diastereoselectivity of intramolecular aldol cyclizations. L-proline often provides high levels of diastereoselectivity, particularly for the formation of six-membered rings. However, the optimal catalyst is substrate-dependent, and screening of various amino acids and reaction conditions is often necessary to achieve the desired stereochemical outcome. The straightforward analysis of the diastereomeric ratio by ¹H NMR spectroscopy provides a rapid and reliable method for assessing the success of these reactions. This guide provides a foundational understanding and practical data to inform the rational design and execution of stereoselective aldol cyclizations in the pursuit of complex molecular architectures.

References

A Comparative Guide to Assessing the Translational Competence of Amino-Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of amino acid analogues into proteins is a critical step in various biotechnology and drug discovery applications, including the development of novel biotherapeutics, protein engineering, and the study of cellular processes. Assessing the translational competence of these non-canonical amino acids is therefore of paramount importance. This guide provides a comparative overview of key experimental methods, presenting quantitative data for easy comparison and detailed protocols for practical implementation.

Comparative Analysis of Assessment Methods

The translational competence of an amino acid analogue is primarily determined by its ability to be recognized and utilized by the cellular protein synthesis machinery. This involves two key steps: charging onto a transfer RNA (tRNA) by an aminoacyl-tRNA synthetase (aaRS) and subsequent incorporation into a growing polypeptide chain by the ribosome. The following table summarizes and compares common methods used to evaluate these processes.

Method Principle Key Parameters Measured Throughput Quantitative Strengths Limitations
In Vitro Translation Assays Synthesis of a reporter protein or peptide in a cell-free system containing the amino acid analogue.Translation efficiency (relative to canonical amino acid), incorporation yield.HighYesDirect measurement of ribosomal incorporation, amenable to high-throughput screening.May not fully recapitulate cellular conditions, requires purified components.
Mass Spectrometry (MS)-Based Methods Identification and quantification of the amino acid analogue within a target protein expressed in cells or synthesized in vitro.Incorporation efficiency, fidelity (misincorporation of canonical amino acids).MediumYes (highly accurate)Gold standard for confirming and quantifying incorporation, provides site-specific information.[1][2]Requires specialized equipment and expertise, can be lower throughput.
Aminoacyl-tRNA Synthetase (aaRS) Assays Measurement of the enzymatic activity of the aaRS in charging the amino acid analogue onto its cognate tRNA.Michaelis-Menten kinetics (Km, kcat), aminoacylation efficiency.HighYesIsolates and quantifies the efficiency of the crucial tRNA charging step.Does not directly measure ribosomal incorporation, potential for editing by the synthetase.[3]
Cell-Based Reporter Assays Expression of a reporter gene (e.g., luciferase, fluorescent protein) in living cells, where the reporter's activity is dependent on the incorporation of the amino acid analogue.Translational fidelity, relative incorporation efficiency in a cellular context.HighSemi-quantitativeProvides an in vivo assessment of translational competence and fidelity, suitable for high-throughput screening.[4][5]Indirect measurement, reporter protein context can influence results.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from studies assessing the translational competence of various amino acid analogues.

Table 1: Relative Translation Efficiencies of Selected Non-Canonical Amino Acids (NCAAs)

Amino Acid AnalogueCanonical Amino Acid CounterpartTranslation Efficiency (%)*Reference Method
Azidohomoalanine (AHA)MethionineHighIn Vitro Translation[6]
Homopropargylglycine (HPG)MethionineHighIn Vitro Translation
N-acetyl-L-phenylalanine (AcF)Phenylalanine100Luminescence-based in vitro assay[7]
N-acetyl-L-alanine (AcA)Alanine82Luminescence-based in vitro assay[7]
L-α-(1-Cyclobutenyl)glycine (1-Cbg)Isoleucine/ValineEfficient substitutionIn vitro translation of GFP[8]
Tryptophan (in P3 context)Tryptophan38Luminescence-based in vitro assay[7]
Tyrosine (in P3 context)Tyrosine25Luminescence-based in vitro assay[7]

*Translation efficiencies are often normalized to the incorporation of a canonical amino acid, which is set to 100%.

Table 2: Kinetic Parameters for Aminoacyl-tRNA Synthetase (aaRS) Activity with Non-Cognate Amino Acids

Aminoacyl-tRNA SynthetaseNon-Cognate Amino AcidKm (mM)Reference
Isoleucyl-tRNA SynthetaseValine0.35 - 150[3]
Alanyl-tRNA SynthetaseGlycine140[3]

Experimental Protocols

In Vitro Translation Assay using a Luminescence Readout

This protocol is adapted from a luminescence-based assay to rapidly assess the relative translation yield of non-canonical amino acids.[7]

Materials:

  • In vitro translation system (e.g., PURE system)

  • DNA or mRNA template encoding a reporter peptide (e.g., with a HiBiT tag)

  • Amino acid mixture (lacking the canonical amino acid to be replaced)

  • Aminoacyl-tRNA synthetase and cognate tRNA for the analogue (if not present in the system)

  • Amino acid analogue

  • LgBiT protein and furimazine substrate (for luminescence detection)

  • 384-well plate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare the in vitro translation reaction mixture in a 1.5 mL tube. For a 20 µL reaction, combine the components of the in vitro translation system as per the manufacturer's instructions.

  • Add the DNA or mRNA template to a final concentration of 0.04 µM or 2 µM, respectively.[7]

  • Add the amino acid mixture lacking the canonical amino acid being substituted.

  • Add the amino acid analogue to the desired final concentration.

  • If necessary, add the specific aminoacyl-tRNA synthetase and tRNA for the analogue.

  • Add the LgBiT protein and furimazine substrate, diluted according to the manufacturer's protocol.[7]

  • Aliquot the reaction mixture into replicate wells of a 384-well plate (e.g., 9 µL per well).[7]

  • Incubate the plate at 37°C in a plate reader.

  • Monitor luminescence at regular intervals for up to 2 hours.[7]

  • As a positive control, run a parallel reaction with the canonical amino acid. As a negative control, run a reaction without the aminoacyl-tRNA for the analogue.

  • Calculate the relative translation efficiency by normalizing the luminescence signal of the analogue-containing reaction to the signal from the canonical amino acid reaction at a specific time point (e.g., 1 hour).[7]

Mass Spectrometry-Based Quantification of Analogue Incorporation (QuaNCAT)

This protocol provides a general workflow for Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) to measure protein synthesis rates.[6][9]

Materials:

  • Cell culture medium deficient in the canonical amino acid to be replaced

  • Amino acid analogue with a bioorthogonal handle (e.g., Azidohomoalanine - AHA)

  • Cultured cells of interest

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-alkyne)

  • Streptavidin-coated beads

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Culture cells in the appropriate medium.

  • Replace the medium with the amino acid-deficient medium supplemented with the amino acid analogue (e.g., AHA).[6]

  • Incubate the cells for a defined period to allow for protein synthesis and incorporation of the analogue.

  • Harvest and lyse the cells to extract total protein.

  • Perform a click chemistry reaction to couple a capture tag (e.g., biotin-alkyne) to the bioorthogonal handle on the incorporated analogue.[6]

  • Enrich the newly synthesized, tagged proteins using streptavidin-coated beads.[6]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the captured proteins and digest them into peptides using a protease like trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the proteins containing the amino acid analogue.

  • Protein synthesis rates can be determined by comparing the abundance of identified peptides across different experimental conditions.

Visualizing the Workflow: Assessing Translational Competence

The following diagram illustrates a generalized workflow for assessing the translational competence of an amino acid analogue, from initial enzymatic charging to final protein incorporation and analysis.

Translational_Competence_Workflow AARS_Assay Aminoacyl-tRNA Synthetase Assay IVT_Assay In Vitro Translation Assay AARS_Assay->IVT_Assay Cell_Culture Cell Culture with Amino Acid Analogue IVT_Assay->Cell_Culture Predicts cellular competence Reporter_Assay Cell-Based Reporter Assay Cell_Culture->Reporter_Assay Protein_Extraction Protein Extraction and Purification Cell_Culture->Protein_Extraction For validation Data_Analysis Data Analysis and Quantification Reporter_Assay->Data_Analysis Semi-quantitative data MS_Analysis Mass Spectrometry Analysis Protein_Extraction->MS_Analysis Sample preparation MS_Analysis->Data_Analysis Data acquisition

Caption: A generalized workflow for assessing the translational competence of amino acid analogues.

This guide provides a foundational understanding of the methods available for assessing the translational competence of amino acid analogues. The choice of method will depend on the specific research question, the required level of quantitation, and the available resources. For a comprehensive evaluation, a combination of in vitro and cell-based assays, followed by mass spectrometric validation, is often the most robust approach.

References

comparative study of different methods for 1,2-amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-amino alcohol motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, chiral auxiliaries, and ligands. The efficient and stereoselective synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of three prominent methods for 1,2-amino alcohol synthesis: Sharpless Asymmetric Aminohydroxylation, Ring-Opening of Epoxides with Amines, and the Organocatalytic Asymmetric Mannich Reaction. The performance of each method is evaluated based on experimental data for yield and enantioselectivity, and detailed experimental protocols are provided.

At a Glance: Performance Comparison

The following table summarizes the typical performance of the three methods for the synthesis of 1,2-amino alcohols from representative substrates. It is important to note that yields and enantioselectivities are highly substrate-dependent.

MethodSubstrate ExampleProductYield (%)Enantiomeric Excess (ee %)Reference(s)
Sharpless Asymmetric AminohydroxylationStyrene(R)-2-amino-2-phenylethanol (N-protected)75-8895-97[1]
Ring-Opening of Epoxides with AminesStyrene Oxide & Aniline2-anilino-2-phenylethan-1-ol96Racemic (chiral catalyst can be used)[2]
Organocatalytic Asymmetric Mannich ReactionBenzaldehyde & Anilinesyn-2-((4-methoxyphenyl)amino)-2-phenyl-1-ol5094[3]

Method 1: Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful and widely used method for the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids, and a stoichiometric nitrogen source.[4][5]

The choice of the chiral ligand dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either enantiomer of the desired amino alcohol.[4] The nitrogen source is typically a chloramine salt, such as chloramine-T, or a protected amine derivative.[4] The reaction proceeds via a syn-addition of the amino and hydroxyl groups across the double bond.[4]

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alkene Alkene Stir Stir at 0 °C to rt Alkene->Stir NitrogenSource Nitrogen Source NitrogenSource->Stir ChiralLigand Chiral Ligand ChiralLigand->Stir OsO4 OsO4 (cat.) OsO4->Stir Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product 1,2-Amino Alcohol Purify->Product

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol:

A general procedure for the Sharpless Asymmetric Aminohydroxylation of an alkene is as follows:

  • To a stirred solution of the alkene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add the chiral ligand (e.g., (DHQ)2PHAL, 0.05 mmol), the nitrogen source (e.g., N-sodio-N-chloro-p-toluenesulfonamide, 1.1 mmol), and potassium osmate(VI) dihydrate (0.04 mmol).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite (1.5 g).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-amino alcohol.

Method 2: Ring-Opening of Epoxides with Amines

The nucleophilic ring-opening of epoxides with amines is a classical and highly versatile method for the synthesis of 1,2-amino alcohols. This reaction can be catalyzed by various promoters, including Lewis acids, Brønsted acids, and enzymes, or can proceed under thermal or high-pressure conditions.[6][7] The regioselectivity of the ring-opening is a key consideration, particularly with unsymmetrical epoxides, and is influenced by the nature of the epoxide, the amine, and the catalyst.[8]

While the reaction of a racemic epoxide with an achiral amine will produce a racemic mixture of the 1,2-amino alcohol, enantioselective synthesis can be achieved by using a chiral epoxide, a chiral amine, or a chiral catalyst.[6]

Experimental Workflow: Ring-Opening of Epoxides

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Epoxide Epoxide Heat Stir/Heat Epoxide->Heat Amine Amine Amine->Heat Catalyst Catalyst (optional) Catalyst->Heat Solvent Solvent (optional) Solvent->Heat Workup Aqueous Work-up Heat->Workup Extract Extraction Workup->Extract Purify Chromatography Extract->Purify Product 1,2-Amino Alcohol Purify->Product

Caption: Workflow for the Ring-Opening of Epoxides with Amines.

Experimental Protocol:

A general procedure for the Lewis acid-catalyzed ring-opening of an epoxide with an amine is as follows:[9]

  • To a stirred solution of the epoxide (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (or under solvent-free conditions), add the catalyst (e.g., cyanuric chloride, 2 mol%).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-amino alcohol.

Method 3: Organocatalytic Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction is a powerful, metal-free method for the synthesis of chiral β-amino carbonyl compounds, which can be readily reduced to the corresponding 1,2-amino alcohols.[10] This reaction typically involves the addition of an unmodified ketone or aldehyde to an imine, catalyzed by a small organic molecule, most commonly L-proline or its derivatives.[3][11]

The proline catalyst activates the ketone donor by forming a nucleophilic enamine intermediate, which then adds to the electrophilic imine in a stereoselective manner. The reaction can be performed as a three-component reaction by mixing an aldehyde, an amine, and a ketone in the presence of the organocatalyst.

Experimental Workflow: Organocatalytic Mannich Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Stir Stir at rt Aldehyde->Stir Amine Amine Amine->Stir Ketone Ketone (e.g., Hydroxyacetone) Ketone->Stir Catalyst Organocatalyst (e.g., L-Proline) Catalyst->Stir Solvent Solvent Solvent->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product β-Amino Ketone Purify->Product Reduce Reduction Product->Reduce FinalProduct 1,2-Amino Alcohol Reduce->FinalProduct

Caption: Workflow for Organocatalytic Mannich Reaction and subsequent reduction.

Experimental Protocol:

A general procedure for a three-component L-proline-catalyzed Mannich reaction is as follows:[12]

  • In a reaction vial, dissolve the aldehyde (0.5 mmol), amine (0.5 mmol), and hydroxyacetone (0.6 mmol) in a suitable solvent (e.g., DMSO, 1.0 mL).

  • Add L-proline (0.15 mmol, 30 mol%) to the solution.

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic solution sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-amino ketone.

  • The resulting β-amino ketone can then be reduced to the corresponding 1,2-amino alcohol using a suitable reducing agent (e.g., sodium borohydride).

Conclusion

The choice of synthetic method for accessing 1,2-amino alcohols depends on several factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. The Sharpless Asymmetric Aminohydroxylation offers excellent enantioselectivity for a wide range of alkenes. The ring-opening of epoxides is a versatile and classical approach, with the potential for stereocontrol through the use of chiral starting materials or catalysts. The Organocatalytic Asymmetric Mannich Reaction provides a metal-free alternative for the enantioselective synthesis of 1,2-amino alcohols, often with high operational simplicity. Each method presents a valuable tool in the synthetic chemist's arsenal for the construction of these important molecules.

References

A Comparative Guide to the Effectiveness of Chiral Auxiliaries in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical factor in the synthesis of biologically active compounds. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. This guide provides an objective comparison of the performance of three widely used chiral auxiliaries—Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Camphorsultam—supported by experimental data for key asymmetric reactions.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of diastereoselectivity in a reaction, leading to the formation of a single stereoisomer of the product. The following tables summarize the performance of the selected chiral auxiliaries in two fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a cornerstone of organic synthesis for the creation of chiral centers. The choice of auxiliary can significantly influence the stereochemical outcome.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl Bromide>99:192
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl Iodide98:261-77
Myers' Pseudoephedrine Amide N-Propionyl-(1R,2R)-pseudoephedrine amideBenzyl Bromide99:1-
N-Propionyl-(1R,2R)-pseudoephedrine amiden-Butyl Iodide90:1083
Oppolzer's Camphorsultam N-Propionyl-(2R)-bornane-10,2-sultamMethyl Iodide>98:285
N-Propionyl-(2R)-bornane-10,2-sultamAllyl Iodide>98:290
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in biologically active molecules.

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:180-95
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehyde>99:185
Myers' Pseudoephedrine Amide N-Propionyl-(1R,2R)-pseudoephedrine amidePivaldehyde97:375
N-Propionyl-(1R,2R)-pseudoephedrine amideIsobutyraldehyde96:488
Oppolzer's Camphorsultam N-Propionyl-(2R)-bornane-10,2-sultamBenzaldehyde95:582
N-Propionyl-(2R)-bornane-10,2-sultamIsovaleraldehyde98:278

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of chiral auxiliaries. The following are representative protocols for the key steps in an asymmetric synthesis using a chiral auxiliary: acylation of the auxiliary, the diastereoselective reaction (alkylation as an example), and cleavage of the auxiliary.

Protocol 1: Acylation of Evans' Oxazolidinone

Objective: To attach the prochiral acyl group to the chiral auxiliary.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 15 minutes.

  • Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude N-propionyl oxazolidinone, which can be purified by column chromatography.

Protocol 2: Diastereoselective Alkylation of N-Acyl Evans' Oxazolidinone

Objective: To perform a diastereoselective alkylation of the enolate derived from the N-acyl oxazolidinone.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of NaHMDS (1.1 eq) or LDA (1.1 eq) in THF is added dropwise to form the sodium or lithium enolate, respectively. The mixture is stirred at -78 °C for 30 minutes.

  • Benzyl bromide (1.2 eq) is then added dropwise.

  • The reaction is stirred at -78 °C for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to isolate the diastereomerically enriched alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the chiral product.

Materials:

  • Alkylated N-acyl oxazolidinone product

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • The alkylated N-acyl oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water (typically 3:1 or 4:1).

  • The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by the addition of aqueous lithium hydroxide (2.0 eq).

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) at 0 °C and stirred for 30 minutes.

  • The THF is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether to recover the chiral auxiliary.

  • The aqueous layer is then acidified with HCl (e.g., 1 M or 2 M) and extracted with diethyl ether or another suitable organic solvent to isolate the chiral carboxylic acid product. The organic extracts are dried, filtered, and concentrated to yield the final product.

Application in the Synthesis of Biologically Active Compounds

Chiral auxiliaries are instrumental in the synthesis of a wide array of biologically active molecules, where specific stereoisomers are required for therapeutic efficacy.

(-)-Menthol Synthesis: Chiral auxiliaries, such as those derived from terpenes, can be employed in asymmetric conjugate additions to α,β-unsaturated esters to establish the key stereocenters found in (-)-menthol. The auxiliary guides the approach of a nucleophile to create the desired stereochemistry, which is then carried through subsequent synthetic steps.

Taxol Precursors: The complex stereochemical architecture of the anticancer drug Taxol necessitates precise control during its synthesis. Chiral auxiliaries, including Evans' oxazolidinones and Oppolzer's camphorsultam, have been utilized in aldol and alkylation reactions to set key stereocenters in various fragments of the Taxol molecule, such as the A-ring and the C-13 side chain.

β-Lactam Antibiotics: The biological activity of β-lactam antibiotics is highly dependent on the stereochemistry of the four-membered ring. Chiral auxiliaries are widely used in the Staudinger cycloaddition of ketenes and imines to control the formation of the desired cis- or trans-β-lactam diastereomer.

Visualizing the Workflow and Logic

Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Acylation Acylation Reaction Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Acylation Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Acylation->Substrate_Auxiliary_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Substrate_Auxiliary_Adduct->Asymmetric_Reaction Reagent Reagent/Electrophile Reagent->Asymmetric_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomerically_Enriched_Product Cleavage_Reaction Cleavage Reaction Diastereomerically_Enriched_Product->Cleavage_Reaction Chiral_Product Final Chiral Product Cleavage_Reaction->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage_Reaction->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Logical Flow for Selecting a Chiral Auxiliary

G Start Define Synthetic Target & Key Asymmetric Transformation Reaction_Type Identify Reaction Type (Alkylation, Aldol, Diels-Alder, etc.) Start->Reaction_Type Auxiliary_Candidates Select Potential Chiral Auxiliaries (Evans', Myers', Oppolzer's, etc.) Reaction_Type->Auxiliary_Candidates Evaluation Evaluate Auxiliaries Based On: Auxiliary_Candidates->Evaluation Criteria 1. Diastereoselectivity 2. Yield 3. Cleavage Conditions 4. Availability & Cost 5. Recyclability Evaluation->Criteria Decision Select Optimal Chiral Auxiliary Evaluation->Decision Experimentation Experimental Validation Decision->Experimentation

Caption: Decision-making process for selecting a suitable chiral auxiliary.

A Comparative Guide to Direct vs. Indirect Cyclodehydration of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The cyclodehydration of amino alcohols is a fundamental transformation in organic synthesis, providing access to valuable nitrogen-containing heterocycles such as aziridines and oxazolines. These structural motifs are prevalent in pharmaceuticals, natural products, and chiral ligands. The choice between a direct or indirect synthetic approach to these compounds can significantly impact the overall efficiency, atom economy, and substrate scope of the reaction. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Cyclodehydration Strategies

Indirect Cyclodehydration: This classical approach is a multi-step sequence that typically involves the protection of the amino group, activation of the hydroxyl group into a better leaving group, subsequent intramolecular cyclization, and finally, deprotection of the nitrogen atom.[1] While reliable and well-established, these methods can be laborious and less atom-economical due to the multiple steps and stoichiometric use of reagents.[1] A prominent example is the Wenker synthesis for aziridines, which traditionally involves the formation of a sulfate ester from the amino alcohol, followed by cyclization under basic conditions.[2][3][4]

Direct Cyclodehydration: In contrast, direct methods aim to achieve the cyclodehydration in a single synthetic operation, often referred to as a one-pot reaction.[1] This is accomplished by using a reagent that can simultaneously activate the hydroxyl group and facilitate the intramolecular nucleophilic attack of the amino group. These methods are generally more efficient, offering reduced reaction times, simpler workup procedures, and higher atom economy.[1] A variety of reagents have been developed for direct cyclodehydration, including thionyl chloride (SOCl₂), triflic acid, and various catalytic systems.[1][3]

Quantitative Comparison of Methods

The choice between direct and indirect methods often depends on the specific substrate and the desired product. The following table summarizes experimental data for the synthesis of aziridines via an improved, mild Wenker (indirect) method and a direct method using thionyl chloride.

EntryAmino Alcohol SubstrateMethodReagentsReaction ConditionsYield (%)Reference
12-AminoethanolIndirect (Improved Wenker)1. ClSO₃H, CH₂Cl₂ 2. Na₂CO₃, H₂O0 °C to rt, 2 h; then rt, 4 h75[2]
2(S)-2-Amino-1-propanolIndirect (Improved Wenker)1. ClSO₃H, CH₂Cl₂ 2. Na₂CO₃, H₂O0 °C to rt, 2 h; then rt, 4 h82[2]
31-Amino-2-propanolIndirect (Improved Wenker)1. ClSO₃H, CH₂Cl₂ 2. Na₂CO₃, H₂O0 °C to rt, 2 h; then rt, 4 h80[2]
42-Amino-1-phenylethanolIndirect (Improved Wenker)1. ClSO₃H, CH₂Cl₂ 2. Na₂CO₃, H₂O0 °C to rt, 2 h; then rt, 4 h85[5]
52-Aminophenethyl alcoholDirect (SOCl₂)1. SOCl₂ in DME 2. NaOH (aq)20-30 °C, 7-8.5 h92 (as HCl salt)[6]
63-Amino-1-propanolDirect (SOCl₂)1. SOCl₂ in CH₂Cl₂ 2. Na₃PO₄ (aq)0 °C to rt, 3 h95[6]
7(R)-2-phenylglycinolDirect (SOCl₂)1. SOCl₂ in DME 2. NaOH (aq)25 °C, 5 h94[6]
8(1R,2S)-(-)-NorephedrineDirect (SOCl₂)1. SOCl₂ in i-PrOAc 2. NaOH (aq)25 °C, 3 h98[6]

Signaling Pathways and Experimental Workflows

The logical flow of both direct and indirect cyclodehydration methods can be visualized as follows:

indirect_cyclodehydration cluster_indirect Indirect Cyclodehydration Workflow A Amino Alcohol B Protection of Amino Group (Optional) A->B Protecting Agent C Activation of Hydroxyl Group B->C Activating Agent D Intramolecular Cyclization C->D Base E Deprotection (if applicable) D->E F Heterocyclic Product E->F

Caption: Workflow for Indirect Cyclodehydration.

direct_cyclodehydration cluster_direct Direct Cyclodehydration Workflow A Amino Alcohol B One-Pot Reaction A->B Cyclodehydrating Agent (e.g., SOCl₂) C Heterocyclic Product B->C

Caption: Workflow for Direct Cyclodehydration.

Experimental Protocols

Protocol 1: Indirect Cyclodehydration - Improved and Mild Wenker Synthesis of Aziridines[2]

This protocol describes a modified Wenker synthesis that avoids the harsh conditions of the classical method.

Step 1: Formation of the Hydrogen Sulfate Ester

  • A solution of the amino alcohol (10 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Chlorosulfonic acid (1.1 equiv., 11 mmol) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The formation of a white precipitate is typically observed.

Step 2: Cyclization to the Aziridine

  • The reaction mixture from Step 1 is cooled to 0 °C.

  • A solution of sodium carbonate (2.5 equiv., 25 mmol) in water (20 mL) is added slowly to the vigorously stirred mixture.

  • The mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aziridine product, which can be further purified by distillation or chromatography.

**Protocol 2: Direct Cyclodehydration using Thionyl Chloride (SOCl₂) **[6][7]

This one-pot procedure is a highly efficient method for the synthesis of cyclic amines. A key feature of this protocol is the "inverse" addition of the amino alcohol to the thionyl chloride solution, which minimizes side reactions.[6]

  • Thionyl chloride (1.2-3.0 equivalents) is dissolved in a suitable anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), isopropyl acetate, or dichloromethane) in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • A solution of the amino alcohol (1.0 equivalent) in the same solvent is added dropwise to the stirred thionyl chloride solution over a period of 1-1.5 hours. The internal temperature is maintained between 20-30 °C using a water bath for cooling.[6]

  • After the addition is complete, the reaction mixture is stirred at ambient temperature for an additional 1-5 hours, or until the reaction is complete as monitored by a suitable technique (e.g., HPLC or TLC).

  • The reaction is then carefully quenched by the addition of an aqueous base, such as 2.5 N sodium hydroxide or a saturated solution of sodium phosphate, while maintaining the temperature below 35 °C with an ice bath.[6]

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or crystallization (e.g., as an HCl or oxalate salt).[6]

Concluding Remarks

The choice between direct and indirect cyclodehydration of amino alcohols is a critical decision in synthetic planning. Indirect methods, such as the Wenker synthesis, offer a historical foundation and can be effective, especially with recent modifications that have rendered them milder and more versatile.[2] However, they inherently involve multiple steps, which can be time-consuming and may lead to lower overall yields.

Direct methods, particularly the one-pot chlorination/cyclodehydration using thionyl chloride, present a more streamlined and efficient alternative.[1][7] The operational simplicity, high yields, and avoidance of protection/deprotection steps make this approach highly attractive for both small-scale and large-scale synthesis.[1][6] For drug development and process chemistry, where efficiency and atom economy are paramount, direct methods are often the superior choice. Researchers should consider the stability of their specific substrate under the reaction conditions of each method to make an informed decision.

References

Safety Operating Guide

Prudent Disposal of 1-Amino-1-cyclopentanemethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-Amino-1-cyclopentanemethanol (CAS No. 10316-79-7), a compound commonly used in the synthesis of xanthine-derived heterocyclic systems and as a building block in medicinal chemistry.[1] Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Chemical Safety Profile

Before initiating disposal, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).

PropertyValue
CAS Number 10316-79-7
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Signal Word Warning

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemically resistant gloves (e.g., Nitrile)
Respiratory Protection Use in a well-ventilated area or with a respirator
Protective Clothing Laboratory coat

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste.

1. Waste Identification and Segregation:

  • Designate this compound as a hazardous chemical waste.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

2. Container Selection and Labeling:

  • Select a chemically compatible, leak-proof container with a secure, tight-fitting lid for collecting the waste.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Waste Collection:

  • Carefully transfer the waste into the designated container, avoiding splashes or the creation of aerosols.

  • For residual amounts in original containers, rinse the container at least three times with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[2]

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select & Label a Chemically Compatible Waste Container ppe->waste_container transfer Carefully Transfer Waste into the Container waste_container->transfer rinse Rinse Empty Original Container (3x with appropriate solvent) transfer->rinse collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse store Store Waste Container in a Designated Secure Area collect_rinse->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Amino-1-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1-Amino-1-cyclopentanemethanol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes and vapors that can cause serious eye irritation[1].
Hand Protection Polyvinyl chloride (PVC) gloves are recommended. While specific breakthrough times for this compound are not available, PVC gloves generally offer good resistance to amines. Nitrile gloves have been reported to have poor resistance to amines and should be avoided for direct or prolonged contact. Always inspect gloves for tears or punctures before use. For incidental contact, nitrile gloves may be acceptable but should be replaced immediately upon any splash.Prevents skin contact which can lead to irritation[1].
Body Protection A flame-resistant lab coat, fully buttoned, and long pants.Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor/amine cartridge (a cartridge with a black and/or green label) is recommended when working outside of a certified chemical fume hood or in poorly ventilated areas. A respirator is necessary to mitigate the risk of respiratory tract irritation[1]. The specific cartridge type should be selected based on a workplace hazard assessment.Minimizes inhalation of potentially harmful vapors.
Operational Plan: Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.

    • For large spills, follow your institution's emergency spill response procedures.

Disposal Plan: Step-by-Step Protocol

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated solids (e.g., absorbent materials, weighing papers) and liquids, in a designated, chemically compatible, and leak-proof container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix with incompatible waste streams. As a general precaution, avoid mixing with strong oxidizing agents, acids, or bases in the same waste container.

  • Container Management:

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the container in a designated satellite accumulation area that is away from heat and sources of ignition. This area should be under the control of laboratory personnel.

  • Disposal of Contaminated PPE:

    • Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.

    • Do not attempt to wash and reuse disposable PPE.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.

Decontamination Protocol

Decontamination of Laboratory Surfaces and Equipment

  • Preparation:

    • Wear the appropriate PPE as described above.

    • Prepare a decontamination solution of soap and water.

  • Procedure:

    • For spills, first absorb the bulk of the material with an inert absorbent.

    • Wipe down the contaminated surface or equipment with a cloth or paper towels soaked in the soap and water solution.

    • For equipment, disassemble if necessary and safe to do so to ensure all parts are decontaminated.

    • Rinse the surface or equipment with clean water to remove any soap residue.

    • Allow the surface or equipment to air dry completely before its next use.

    • Collect all cleaning materials (absorbent, paper towels, etc.) and dispose of them as hazardous waste.

Decontamination of Reusable PPE

  • Reusable items such as chemical splash goggles should be thoroughly washed with soap and water and allowed to air dry after each use.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-1-cyclopentanemethanol
Reactant of Route 2
1-Amino-1-cyclopentanemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.